molecular formula C33H41ClO21 B579358 CYANIDIN 3-SOPHOROSIDE-5-GLUCOSIDE CAS No. 16727-02-9

CYANIDIN 3-SOPHOROSIDE-5-GLUCOSIDE

Numéro de catalogue: B579358
Numéro CAS: 16727-02-9
Poids moléculaire: 809.12
Clé InChI: KUIBYMKXRAGBBM-OOGSEBJWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

CYANIDIN 3-SOPHOROSIDE-5-GLUCOSIDE, also known as this compound, is a useful research compound. Its molecular formula is C33H41ClO21 and its molecular weight is 809.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

16727-02-9

Formule moléculaire

C33H41ClO21

Poids moléculaire

809.12

Nom IUPAC

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

InChI

InChI=1S/C33H40O21.ClH/c34-7-18-21(40)24(43)27(46)31(51-18)49-16-5-11(37)4-15-12(16)6-17(29(48-15)10-1-2-13(38)14(39)3-10)50-33-30(26(45)23(42)20(9-36)53-33)54-32-28(47)25(44)22(41)19(8-35)52-32;/h1-6,18-28,30-36,40-47H,7-9H2,(H2-,37,38,39);1H/t18-,19-,20-,21-,22-,23-,24+,25+,26+,27-,28-,30-,31-,32+,33-;/m1./s1

Clé InChI

KUIBYMKXRAGBBM-OOGSEBJWSA-N

SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O.[Cl-]

Synonymes

CYANIDIN 3-SOPHOROSIDE-5-GLUCOSIDE

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Cyanidin 3-Sophoroside-5-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of cyanidin (B77932) 3-sophoroside-5-glucoside, a significant anthocyanin of interest for its potential health benefits. The document details its primary plant origins, presents available quantitative data, outlines experimental protocols for its extraction and analysis, and explores its known biological activities and associated signaling pathways.

Introduction to Cyanidin 3-Sophoroside-5-Glucoside

This compound is a complex anthocyanin, a subclass of flavonoids responsible for many of the red, purple, and blue pigments found in plants. Its structure consists of a cyanidin aglycone bound to a sophorose and a glucose sugar moiety. This compound, along with its acylated derivatives, is a subject of growing scientific interest due to its potential antioxidant and therapeutic properties.

Primary Natural Sources

This compound and its acylated forms have been identified in a variety of plant species. The most significant and well-documented sources are purple-fleshed sweet potatoes, specific flowering plants, and certain varieties of cabbage.

  • Purple-Fleshed Sweet Potato (Ipomoea batatas) : This is the most prominent and widely studied source of this compound. It is often the dominant anthocyanin in many purple sweet potato cultivars, where it exists in both non-acylated and acylated forms.[1] The acylation typically involves phenolic acids such as caffeic acid, ferulic acid, and p-hydroxybenzoic acid.

  • Ajuga reptans (Bugleweed) : The flowers of this plant are a known source of acylated derivatives of this compound.[2]

  • Red Cabbage (Brassica oleracea var. capitata f. rubra) : Various cultivars of red cabbage contain this compound as part of their complex anthocyanin profile. It is often found alongside other cyanidin glycosides and their acylated versions.

Quantitative Data on this compound Content

The concentration of this compound and its derivatives can vary significantly based on the plant species, cultivar, growing conditions, and the part of the plant being analyzed. The following tables summarize the available quantitative data from scientific literature.

Table 1: Quantitative Data of this compound and its Derivatives in Purple Sweet Potato (Ipomoea batatas)

CultivarPlant PartCompoundConcentration (mg/kg Dry Weight)Reference
'Sinjami'Outer LayerThis compoundNot specified[3]
'Sinjami'Inner LayerThis compoundNot specified[3]
'Jami'Outer LayerThis compoundNot specified[3]
'Jami'Inner LayerThis compoundNot specified[3]
'Danjami'Outer LayerThis compoundNot specified[3]
'Danjami'Inner LayerThis compoundNot specified[3]
'Yeonjami'Outer LayerThis compoundNot specified[3]
'Yeonjami'Inner LayerThis compoundNot specified[3]
'Borami'Outer LayerThis compoundNot specified[3]
'Borami'Inner LayerThis compoundNot specified[3]
Stokes PurpleWhole RootCyanidin 3-caffeoylsophoroside-5-glucosideMajor Component
NC 415Whole RootCyanidin 3-caffeoylsophoroside-5-glucosideMajor Component
OkinawaWhole RootCyanidin 3-caffeoylsophoroside-5-glucosideMajor Component

Note: While identified as a major anthocyanin in several studies, specific quantitative data for the non-acylated this compound was not consistently provided in the reviewed literature.

Table 2: Total Monomeric Anthocyanin Content in Selected Purple Sweet Potato Cultivars

CultivarTotal Monomeric Anthocyanins (mg/100g Fresh Weight)Reference
Stokes Purple96.8
NC41533.7
Okinawa21.1

Table 3: Anthocyanin Content in Red Cabbage (Brassica oleracea) Cultivars

CultivarTotal Anthocyanin Content (mg/g Dry Weight)NotesReference
Red Cabbage (various)4.64 - 11.9Calculated as a sum of 20 identified pigments. Cyanidin-3-diglucoside-5-glucosides are the main structure.
Red Cabbage Genotypesup to 10.50Cyanidin 3,5-diglucoside equivalent.

Note: The data for red cabbage often refers to total anthocyanins or a class of cyanidin glycosides, with this compound being a constituent.

Experimental Protocols

The extraction, isolation, and quantification of this compound are typically achieved through chromatographic techniques. Below are detailed methodologies synthesized from cited research.

Extraction of Anthocyanins from Plant Material

This protocol is a generalized procedure for the extraction of anthocyanins from plant tissues, such as purple sweet potato.

  • Sample Preparation : Fresh plant material (e.g., sweet potato flesh and peel) is lyophilized (freeze-dried) and then ground into a fine powder.

  • Solvent Preparation : An acidified methanol (B129727) solution is commonly used. A typical preparation is 85:15 (v/v) methanol to 1.0 N HCl.

  • Extraction : a. Weigh approximately 30 grams of the powdered plant material and mix with 200 mL of the acidified methanol solvent. b. Sonicate the mixture for 15 minutes to facilitate cell disruption and solvent penetration. c. Centrifuge the mixture at 7500 rpm for 5 minutes at 4°C. d. Decant the supernatant into a clean flask. e. Repeat the extraction process on the remaining pellet with an additional 200 mL of the solvent. f. Combine the supernatants from both extractions.

  • Concentration : Reduce the volume of the combined supernatant to approximately 25 mL using a rotary evaporator at a temperature not exceeding 40°C.

Quantification by High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

This protocol outlines a typical HPLC-DAD method for the analysis of anthocyanins.

  • Chromatographic System : An HPLC system equipped with a diode-array detector.

  • Column : A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase :

    • Mobile Phase A: 5% Formic Acid in Water.

    • Mobile Phase B: 100% Methanol.

  • Gradient Elution : A linear gradient is employed to separate the compounds of interest. A typical gradient profile is as follows:

    • 0-5 min: 20% B

    • 5-10 min: 20-30% B

    • 10-20 min: 30% B

    • 20-30 min: 30-35% B

    • 30-35 min: 35% B

    • 35-45 min: 35-40% B

    • 45-55 min: 40-100% B

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • Detection : Monitor at 520 nm for the detection of cyanidin glycosides.

  • Quantification : Identification is based on the retention time compared to a purified standard of this compound. Quantification is achieved by creating a calibration curve with the standard and calculating the concentration based on the peak area of the sample.

Identification and Confirmation by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For more definitive identification and sensitive quantification, UPLC-MS/MS is employed.

  • Chromatographic System : A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column : A UPLC C18 column (e.g., 1.8 µm, 2.1 mm x 100 mm).

  • Mobile Phase :

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution : A rapid gradient elution is typically used.

  • Flow Rate : 0.3 - 0.5 mL/min.

  • Column Temperature : 40°C.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • MS/MS Detection : Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound is m/z 773. The product ion corresponding to the cyanidin aglycone is m/z 287. The MRM transition would be 773 -> 287.

Biological Activity and Signaling Pathways

Research on the specific biological activities and signaling pathways of this compound is still emerging. However, studies on its acylated derivatives and the closely related cyanidin-3-glucoside (C3G) provide significant insights into its potential mechanisms of action.

Known Biological Activities
  • Hypoglycemic Effects : An acylated form, cyanidin 3-caffeoyl-p-hydroxybenzoylsophoroside-5-glucoside, isolated from purple sweet potato, has been shown to inhibit hepatic glucose secretion and reduce blood glucose levels in vivo.[3]

  • Antiproliferative Activity : Non-acylated this compound has demonstrated the ability to suppress the growth of human promyelocytic leukemia (HL-60) cells in vitro.[1]

Analogous Signaling Pathways from Cyanidin-3-Glucoside (C3G)

Extensive research on C3G has elucidated its involvement in several key signaling pathways. While these have not been directly confirmed for this compound, they represent plausible mechanisms of action due to structural similarities.

  • AMPK Pathway : C3G is known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation.

  • NF-κB Pathway : C3G has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

  • MAPK Pathway : C3G can suppress the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.

  • PI3K/Akt Pathway : The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is critical for cell growth and survival, can be modulated by C3G.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Purple Sweet Potato) lyophilization Lyophilization and Grinding plant_material->lyophilization extraction Acidified Methanol Extraction (Sonication & Centrifugation) lyophilization->extraction concentration Rotary Evaporation extraction->concentration hplc HPLC-DAD Analysis (Quantification) concentration->hplc uplc_ms UPLC-MS/MS Analysis (Identification & Confirmation) concentration->uplc_ms

Caption: A typical workflow for the extraction and analysis of this compound.

Proposed Signaling Pathway (Analogous to C3G)

signaling_pathway C3S5G This compound (Proposed) AMPK AMPK C3S5G->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces FattyAcidSynth Fatty Acid Synthesis MalonylCoA->FattyAcidSynth Promotes CPT1 Carnitine Palmitoyltransferase 1 (CPT-1) MalonylCoA->CPT1 Inhibits FattyAcidOx Fatty Acid Oxidation CPT1->FattyAcidOx Promotes

Caption: Proposed AMPK signaling pathway modulation, analogous to cyanidin-3-glucoside.

References

An In-depth Technical Guide to the Biosynthesis of Cyanidin 3-Sophoroside-5-Glucoside in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-sophoroside-5-glucoside is a complex anthocyanin responsible for the vibrant purple and red hues in numerous plants. Beyond its role as a natural pigment, this molecule has garnered significant interest from the scientific and pharmaceutical communities for its potential health benefits, including antioxidant and anti-inflammatory properties. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production in various crops and for synthesizing related compounds with therapeutic potential. This technical guide provides a comprehensive overview of the biosynthetic pathway of cyanidin 3-sophoroside-5-glucoside, detailing the enzymatic steps, genetic regulation, quantitative data, and key experimental protocols.

Core Biosynthetic Pathway

The biosynthesis of this compound is an extension of the well-characterized anthocyanin pathway. The process begins with the production of the cyanidin aglycone, which then undergoes a series of glycosylation steps catalyzed by specific UDP-dependent glycosyltransferases (UGTs).

The foundational steps leading to the cyanidin core involve the general phenylpropanoid pathway, starting from L-phenylalanine. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and dihydroflavonol 4-reductase (DFR) produce leucocyanidin (B1674801). Subsequently, anthocyanidin synthase (ANS) oxidizes leucocyanidin to form the unstable cyanidin cation.

The diversification of cyanidin into its various glycosylated forms is a critical phase. The synthesis of this compound proceeds through the following key glycosylation events:

  • Formation of Cyanidin 3-O-glucoside: The first glycosylation step is the transfer of a glucose moiety from UDP-glucose to the 3-hydroxyl group of the cyanidin aglycone. This reaction is catalyzed by UDP-glucose:anthocyanidin 3-O-glucosyltransferase (3GT) . This initial glycosylation is crucial as it stabilizes the anthocyanidin molecule.

  • Formation of the Sophoroside Moiety: The formation of the sophoroside group at the 3-O-position involves the addition of a second glucose molecule to the existing glucose in a β-1,2 linkage. This step is catalyzed by a specific enzyme known as anthocyanidin 3-O-glucoside-2''-O-glucosyltransferase (3GGT) . This enzyme has been identified and characterized in plants like purple sweet potato (Ipomoea batatas).[1][2]

  • Glycosylation at the 5-O-position: The final step in the biosynthesis of this compound is the addition of a glucose molecule to the 5-hydroxyl group. This reaction is catalyzed by anthocyanin 5-O-glucosyltransferase (5GT) . This enzyme acts on the cyanidin 3-sophoroside intermediate to produce the final product.

The sequential action of these three distinct glucosyltransferases is essential for the complete synthesis of this compound.

Genetic Regulation of the Biosynthesis Pathway

The expression of the structural genes encoding the enzymes of the anthocyanin pathway, including the specific glucosyltransferases, is tightly regulated at the transcriptional level. The primary regulators are a conserved complex of transcription factors known as the MBW complex, which consists of proteins from three families:

  • R2R3-MYB transcription factors: These proteins are key determinants of the spatial and temporal expression of anthocyanin biosynthetic genes. Specific MYB activators are known to upregulate the entire pathway.[2][3][4] For instance, in purple sweet potato, the transcription factor IbMYB1 has been shown to regulate the expression of Ib3GGT.[5]

  • basic Helix-Loop-Helix (bHLH) transcription factors: These proteins act as co-activators and are essential partners for the MYB transcription factors.[3][4]

  • WD40-repeat (WDR) proteins: These proteins provide a scaffold for the interaction between MYB and bHLH proteins, stabilizing the MBW complex and enhancing its transcriptional activity.

The combinatorial interaction of different members of these transcription factor families allows for the fine-tuning of this compound production in response to developmental cues and environmental stimuli such as light and temperature.[6]

Quantitative Data

The concentration of this compound and its precursors varies significantly among different plant species, cultivars, and tissues. The following table summarizes some of the available quantitative data.

Plant SpeciesCultivar/VarietyPlant PartCompoundConcentration (mg/100g FW)Analytical MethodReference(s)
Ipomoea batatas (Purple Sweet Potato)AyamurasakiTuberous RootsThis compoundPredominant anthocyaninHPLC-MS[7]
Moricandia arvensis-Purple-violet FlowersAcylated this compoundMajor pigmentHPLC-MS[8]
Brassica oleracea (Red Cabbage)-LeavesThis compoundPresentHPLC-MS
Solanum tuberosum (Purple Potato)-TuberThis compoundPresentHPLC-MS

Experimental Protocols

Enzyme Activity Assay for Anthocyanin Glucosyltransferases (3GGT and 5GT)

This protocol describes a general method for determining the activity of recombinant or purified anthocyanin glucosyltransferases.

1. Reagents and Buffers:

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5-8.0).

  • Substrates:

    • Acceptor substrate (e.g., cyanidin 3-O-glucoside for 3GGT assay, cyanidin 3-sophoroside for 5GT assay) dissolved in a small amount of DMSO and diluted in the reaction buffer.

    • Donor substrate: UDP-glucose dissolved in water.

  • Enzyme: Purified recombinant enzyme or crude protein extract.

  • Stop Solution: 5% HCl or 50% acetic acid.

2. Assay Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acceptor substrate (e.g., 100 µM), and UDP-glucose (e.g., 2 mM).

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme solution.

  • Incubate the reaction for a specific time period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.

  • Centrifuge the reaction mixture to pellet any precipitated protein.

  • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the product.

3. Product Detection and Quantification:

  • HPLC Analysis: Use a C18 reverse-phase column with a gradient of acetonitrile (B52724) and water (both containing a small amount of formic acid, e.g., 0.1%) to separate the substrate and product. Monitor the elution profile at a wavelength of approximately 520 nm.

  • Quantification: The amount of product formed can be quantified by comparing the peak area to a standard curve of the authentic compound, if available. Alternatively, relative activity can be determined by measuring the increase in the product peak area over time.

Heterologous Expression and Purification of Plant Glucosyltransferases

This protocol provides a general workflow for producing and purifying plant UGTs in a heterologous host system, such as Escherichia coli.

1. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of the target UGT gene (e.g., 3GGT or 5GT) from plant cDNA using PCR with primers containing appropriate restriction sites.

  • Clone the PCR product into an expression vector (e.g., pET vector for E. coli or pYES2 for yeast) that allows for the production of a tagged protein (e.g., with a His-tag or GST-tag) to facilitate purification.

  • Verify the construct by sequencing.

2. Protein Expression:

  • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)) or yeast strain.

  • Grow the transformed cells in an appropriate culture medium to a mid-log phase (OD600 of 0.6-0.8).

  • Induce protein expression by adding an inducer (e.g., IPTG for E. coli or galactose for yeast) and continue the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

3. Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the soluble fraction to an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the target protein using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins or reduced glutathione (B108866) for GST-tagged proteins).

  • Assess the purity of the eluted protein by SDS-PAGE.

  • If necessary, perform further purification steps such as size-exclusion chromatography.

  • Dialyze the purified protein against a storage buffer and store at -80°C.

Mandatory Visualizations

Cyanidin_3_Sophoroside_5_Glucoside_Biosynthesis_Pathway Leucocyanidin Leucocyanidin Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Cyanidin_3_Glucoside Cyanidin 3-O-glucoside Cyanidin->Cyanidin_3_Glucoside 3GT Cyanidin_3_Sophoroside Cyanidin 3-O-sophoroside Cyanidin_3_Glucoside->Cyanidin_3_Sophoroside 3GGT Final_Product This compound Cyanidin_3_Sophoroside->Final_Product 5GT UDP_Glucose1 UDP-Glucose UDP_Glucose1->Cyanidin_3_Glucoside UDP_Glucose2 UDP-Glucose UDP_Glucose2->Cyanidin_3_Sophoroside UDP_Glucose3 UDP-Glucose UDP_Glucose3->Final_Product

Caption: Biosynthetic pathway of this compound.

Transcriptional_Regulation_of_Glycosylation MBW_Complex MYB-bHLH-WD40 Complex Gene_3GT 3GT Gene MBW_Complex->Gene_3GT Activates Transcription Gene_3GGT 3GGT Gene MBW_Complex->Gene_3GGT Activates Transcription Gene_5GT 5GT Gene MBW_Complex->Gene_5GT Activates Transcription Enzyme_3GT 3GT Enzyme Gene_3GT->Enzyme_3GT Translation Enzyme_3GGT 3GGT Enzyme Gene_3GGT->Enzyme_3GGT Translation Enzyme_5GT 5GT Enzyme Gene_5GT->Enzyme_5GT Translation Experimental_Workflow_Enzyme_Characterization Start Start Cloning Gene Cloning & Vector Construction Start->Cloning Expression Heterologous Expression Cloning->Expression Purification Protein Purification Expression->Purification Assay Enzyme Activity Assay Purification->Assay Analysis HPLC/LC-MS Analysis Assay->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Physicochemical Properties of Cyanidin 3-Sophoroside-5-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cyanidin (B77932) 3-sophoroside-5-glucoside, a significant anthocyanin found in various plant species. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Physicochemical Data

The fundamental physicochemical properties of cyanidin 3-sophoroside-5-glucoside are summarized in the tables below. These properties are crucial for its isolation, characterization, and application in research and development.

Table 1: General and Chemical Properties

PropertyValueSource(s)
IUPAC Name (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1][2]
Molecular Formula C₃₃H₄₁O₂₁⁺[1][2]
Molecular Weight 773.7 g/mol [1][2]
CAS Number 47888-56-2[1][2]
Appearance Dark red/purple powder[3]
Natural Sources Purple-fleshed sweet potato (Ipomoea batatas), Ajuga reptans, Brassica oleracea (cabbage)[1][2][4]

Table 2: Solubility and Stability

PropertyDescriptionSource(s)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5] Highly water-soluble.[3] For a related acylated compound, the predicted water solubility (ALOGPS) is 0.859 g/L.[6][3][5][6]
Stability Generally sensitive to heat, light, and pH changes.[3][7] More stable in acidic conditions (pH < 3).[7][8] Degradation increases with higher temperatures and neutral to alkaline pH.[7][8] Easily degraded by hydrolysis and/or hydrogenation at temperatures >40°C.[3] For the related cyanidin 3-glucoside, significant degradation is observed at elevated temperatures (70°C and 90°C) and neutral pH.[8][3][7][8]

Table 3: Spectroscopic Data

PropertyValue / DescriptionSource(s)
UV-Vis λmax Approximately 520 nm in acidic solutions, which is characteristic of cyanidin glycosides. The absorption maximum shifts to longer wavelengths (bathochromic shift) as the pH increases.[9][10]
NMR Spectroscopy Detailed ¹H and ¹³C NMR data is available for acylated derivatives of this compound, confirming the core structure and glycosylation pattern.
Mass Spectrometry LC-MS/MS analysis of the parent ion (m/z 773) typically shows fragment ions at m/z 611, 449, and 287, corresponding to the loss of glucose, sophorose, and both sugar moieties, respectively.[1]

Experimental Protocols

This section details generalized methodologies for the extraction, purification, and quantification of this compound, based on established protocols for anthocyanins.

Extraction and Purification

A common workflow for the extraction and purification of this compound from plant material is outlined below.

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., Purple Sweet Potato) extraction Extraction with Acidified Methanol (B129727)/Ethanol (B145695) plant_material->extraction filtration Filtration/ Centrifugation extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration spe Solid-Phase Extraction (C18 Cartridge) concentration->spe column_chromatography Column Chromatography (e.g., Sephadex LH-20) spe->column_chromatography hplc Preparative HPLC column_chromatography->hplc lyophilization Lyophilization hplc->lyophilization final_product final_product lyophilization->final_product Purified Compound

Workflow for Extraction and Purification.

Methodology:

  • Extraction: The plant material is homogenized and extracted with an acidified organic solvent, typically methanol or ethanol containing a small percentage of hydrochloric or formic acid to maintain the stability of the anthocyanins.[11]

  • Filtration and Concentration: The extract is filtered or centrifuged to remove solid debris, and the solvent is removed under reduced pressure using a rotary evaporator.[11]

  • Solid-Phase Extraction (SPE): The concentrated extract is loaded onto a C18 SPE cartridge. Sugars and other polar impurities are washed away with acidified water, and the anthocyanins are then eluted with acidified methanol.

  • Column Chromatography: Further purification can be achieved using column chromatography with resins like Sephadex LH-20.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity compound, preparative HPLC with a C18 column is employed.

  • Lyophilization: The purified fractions are lyophilized to yield the final solid compound.

Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the quantification of this compound.

hplc_workflow sample_prep Sample Preparation (Extraction & Dilution) hplc_system HPLC System (Pump, Autosampler, Column Oven) sample_prep->hplc_system c18_column Reversed-Phase C18 Column hplc_system->c18_column dad_detector Diode-Array Detector (Detection at ~520 nm) c18_column->dad_detector data_analysis Data Acquisition & Analysis (Chromatogram Integration) dad_detector->data_analysis quantification Quantification (External Standard Calibration) data_analysis->quantification

Workflow for HPLC-DAD Quantification.

Typical HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[9]

  • Mobile Phase: A gradient elution is typically used with two solvents:

    • Solvent A: Acidified water (e.g., 5% formic acid in water).[9]

    • Solvent B: Acetonitrile or methanol.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 520 nm.[9]

  • Injection Volume: 20 µL.[9]

  • Quantification: An external standard calibration curve is constructed using a purified standard of this compound or a related compound like cyanidin 3-glucoside.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit antioxidant and antiproliferative activities.[5] While specific signaling pathways for this compound are not extensively detailed in the literature, the closely related and well-studied cyanidin 3-glucoside is known to modulate several key cellular pathways. The following diagram illustrates a plausible signaling pathway based on the known activities of cyanidin glycosides, particularly their role in antioxidant defense and apoptosis induction in cancer cells.

signaling_pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus C3G This compound EGFR EGFR C3G->EGFR Inhibits ROS ROS C3G->ROS Scavenges Nrf2 Nrf2 C3G->Nrf2 Activates PI3K PI3K EGFR->PI3K Mito Mitochondrial Membrane Potential (ΔΨm) ROS->Mito Decreases Keap1 Keap1 ARE ARE Nrf2->ARE Translocates to Keap1->Nrf2 Inhibition AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Inhibits Bax Bax Bax->Mito Promotes Pore Formation Bcl2->Bax Inhibits CytoC Cytochrome c Mito->CytoC Releases Caspases Caspases CytoC->Caspases Activates Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Apoptosis Apoptosis Caspases->Apoptosis

Plausible Signaling Pathway for Cyanidin Glycosides.

Pathway Description:

  • Antioxidant Activity: this compound can directly scavenge reactive oxygen species (ROS). Additionally, like its glucoside counterpart, it may activate the Nrf2 signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of inducers like cyanidin glycosides can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

  • Anti-cancer Activity: In cancer cells, cyanidin glycosides have been shown to induce apoptosis. This can occur through multiple mechanisms, including the inhibition of pro-survival pathways like the EGFR/PI3K/AKT pathway. Inhibition of AKT can lead to the de-inhibition of pro-apoptotic proteins like Bax. Furthermore, increased ROS levels in cancer cells can lead to a decrease in the mitochondrial membrane potential, resulting in the release of cytochrome c, which in turn activates caspases and triggers the apoptotic cascade.

References

An In-depth Technical Guide to the Discovery and Isolation of Cyanidin 3-Sophoroside-5-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, natural sources, isolation, and characterization of cyanidin (B77932) 3-sophoroside-5-glucoside, a significant anthocyanin with notable biological activities. This document details its quantitative distribution in various plant species, provides in-depth experimental protocols for its extraction and purification, and elucidates its structural properties through analytical techniques. Furthermore, it explores the modulation of key signaling pathways by related cyanidin glycosides, offering insights into the potential therapeutic applications of this natural compound.

Introduction: A Historical Perspective on Anthocyanins

The study of anthocyanins, the pigments responsible for many of the red, purple, and blue colors in plants, dates back to the 19th century. In 1835, German pharmacist Ludwig Clamor Marquart first used the term "Anthokyan" to describe the blue pigment in flowers[1]. The pioneering work of scientists like Sir Robert Robinson in the early 20th century laid the foundation for understanding the chemical structures of these vibrant molecules[2]. Cyanidin 3-sophoroside-5-glucoside is a member of this extensive family of compounds and has been identified as a key anthocyanin in various plants, most notably in purple-fleshed sweet potatoes. Its complex glycosidic structure contributes to its stability and bioavailability, making it a subject of increasing interest in the fields of food science, nutrition, and drug development.

Natural Sources and Quantitative Analysis

This compound is found in a variety of plants, often alongside its acylated derivatives. The concentration of this anthocyanin can vary significantly depending on the plant species, cultivar, and environmental conditions. Purple sweet potato (Ipomoea batatas) is one of the most prominent sources.

Plant SpeciesCultivar/VarietyPlant PartConcentration of this compoundAnalytical MethodReference(s)
Ipomoea batatasJS1TuberPresent (Fragment m/z 773 -> 611 -> 449 -> 287)HPLC-MS[2]
Ipomoea batatasAntin 2TuberIdentified as a componentLC-MS/MS[3]
Ipomoea batatasAntin 3TuberIdentified as a componentLC-MS/MS[3]
Ipomoea batatasOkinawaTuberMajor anthocyaninHPLC-DAD/ESI-MS/MS[1][4]
Ipomoea batatasStokes PurpleTuberMajor anthocyaninHPLC-DAD/ESI-MS/MS[4]
Ipomoea batatasNC 415TuberMajor anthocyaninHPLC-DAD/ESI-MS/MS[4]
Ajuga reptansNot SpecifiedFlowers & Cell CulturesIdentified as a componentHPLC-MS[5]
Brassica oleraceaWhite CabbageLeavesHighest concentration among tested varietiesNot Specified[6]
Moricandia arvensisNot SpecifiedPurple-violet FlowersIdentified (often acylated)Not Specified[7]

Experimental Protocols: From Extraction to Purified Compound

The isolation of this compound in high purity requires a multi-step process involving extraction from the plant matrix followed by chromatographic purification.

General Extraction Protocol for Anthocyanins from Purple Sweet Potato

This protocol is a generalized procedure based on established methods for anthocyanin extraction from Ipomoea batatas.

Materials:

  • Fresh or freeze-dried purple sweet potato tubers

  • Acidified methanol (B129727) (e.g., 85:15 methanol:1.0 N HCl, v/v) or acidified ethanol

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Methanol

  • Acidified water (e.g., with 0.1% trifluoroacetic acid)

Procedure:

  • Sample Preparation: Grind fresh or freeze-dried purple sweet potato tubers into a fine powder.

  • Extraction:

    • Mix the powdered sample with acidified methanol at a ratio of approximately 1:7 (w/v).

    • Sonicate the mixture for 15-20 minutes.

    • Centrifuge the mixture at high speed (e.g., 7500 rpm) for 10 minutes at 4°C.

    • Decant the supernatant. Repeat the extraction process on the pellet for comprehensive recovery.

  • Concentration: Combine the supernatants and reduce the volume using a rotary evaporator at a temperature below 40°C.

  • Initial Purification (SPE):

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with acidified methanol.

    • Evaporate the eluent to dryness under a stream of nitrogen.

Preparative Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the preparative isolation of anthocyanins from complex mixtures.

Instrumentation:

  • High-Speed Counter-Current Chromatography (HSCCC) system

Solvent System:

  • A common two-phase solvent system for anthocyanin separation is composed of methyl tert-butyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid (e.g., 1:4:1:5:0.01, v/v/v/v/v)[8]. The optimal ratio may require empirical determination.

Procedure:

  • Sample Preparation: Dissolve the dried, partially purified extract from the SPE step in the mobile phase.

  • HSCCC Separation:

    • Inject the sample into the HSCCC system.

    • Perform the separation according to the instrument's operating parameters.

    • Collect fractions based on the elution profile monitored by a UV-Vis detector at approximately 520 nm.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated this compound.

G cluster_extraction Extraction cluster_purification Purification A Plant Material (e.g., Purple Sweet Potato) B Grinding/Homogenization A->B C Extraction with Acidified Solvent B->C D Centrifugation C->D E Supernatant (Crude Extract) D->E F Solvent Evaporation E->F G Solid Phase Extraction (SPE) F->G H Preparative Chromatography (e.g., HSCCC) G->H I Fraction Collection H->I J Purity Analysis (HPLC) I->J K Isolated this compound J->K

Figure 1: Experimental workflow for the isolation of this compound.

Structural Characterization

The definitive identification of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of anthocyanins.

  • Molecular Ion: In positive ion mode, this compound exhibits a molecular ion [M]+ at an m/z of 773[2][5].

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns. The fragmentation typically involves the sequential loss of the sugar moieties.

    • A fragment at m/z 611 corresponds to the loss of a glucose unit ([M - 162]+).

    • A subsequent loss of the sophorose unit (two glucose molecules) leads to the cyanidin aglycone at m/z 287[2].

G C3S5G This compound [M]+ m/z 773 Frag1 [M - Glucose]+ m/z 611 C3S5G->Frag1 -162 Da (Glucose) Frag2 [M - Glucose - Sophorose]+ (Cyanidin Aglycone) m/z 287 Frag1->Frag2 -324 Da (Sophorose)

Figure 2: Proposed MS/MS fragmentation pathway of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, extensive research on the closely related cyanidin-3-O-glucoside (C3G) provides valuable insights into its potential biological activities. It is plausible that this compound shares similar mechanisms of action.

Anti-inflammatory Effects via NF-κB and MAPK Pathways

C3G has been shown to ameliorate lipopolysaccharide-induced injury by suppressing the activation of the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[11]. This involves blocking the phosphorylation of key proteins such as IκB-α, NF-κB/p65, ERK, p38, and JNK[11]. C3G also protects endothelial cells from TNF-α-induced dysfunction by inhibiting NF-κB activation[12].

Modulation of the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial in cell survival and proliferation. C3G has been demonstrated to inhibit the proliferation of cancer cells by downregulating the PI3K/Akt/mTOR pathway[13]. It can also induce apoptosis in cancer cells through the regulation of the Akt signaling pathway[14].

G cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_effects Cellular Effects Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MAPK MAPK Pathway (ERK, p38, JNK) Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation PI3K PI3K/Akt Pathway Proliferation Cell Proliferation PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis inhibition C3G Cyanidin Glycosides (e.g., C3G) C3G->MAPK inhibition C3G->NFkB inhibition C3G->PI3K modulation

Figure 3: Putative signaling pathways modulated by cyanidin glycosides.

Conclusion and Future Directions

This compound is a naturally abundant anthocyanin with significant potential for applications in the food, pharmaceutical, and cosmetic industries. The methodologies for its extraction and purification are well-established, enabling the production of high-purity material for research and development. While its structural characterization is well-documented, further investigation into its specific interactions with cellular signaling pathways is warranted. Elucidating the precise mechanisms of action of this compound will be crucial for unlocking its full therapeutic potential.

References

An In-depth Technical Guide to the Spectral Characteristics of Cyanidin 3-Sophoroside-5-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of cyanidin (B77932) 3-sophoroside-5-glucoside, a key anthocyanin found in various plants. The document details its mass spectrometry, UV-Visible spectroscopy, and fluorescence properties, offering valuable data for its identification, quantification, and characterization in complex matrices.

Introduction

Cyanidin 3-sophoroside-5-glucoside is a water-soluble plant pigment responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. As a member of the anthocyanin family, it is of significant interest to researchers in the fields of food science, natural products chemistry, and drug development due to its potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of this compound in various samples. This guide focuses on the core spectral data and methodologies essential for its study.

Chemical Structure and Properties

  • IUPAC Name: (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1]

  • Molecular Formula: C₃₃H₄₁O₂₁⁺[1]

  • Molecular Weight: 773.7 g/mol [1]

  • CAS Number: 47888-56-2[1]

Quantitative Spectral Data

The following tables summarize the key quantitative spectral data for this compound, facilitating its identification and characterization.

Table 1: Mass Spectrometry Data

ParameterValueReference
Molecular Ion [M]⁺ (m/z)773[1]
Key Fragment Ions (m/z)611, 449, 287[1]

Note: Fragmentation involves the sequential loss of glucose (162 Da) and sophorose (324 Da) units from the aglycone, cyanidin (287 Da).

Table 2: UV-Visible Absorption Data

Conditionλmax (nm)ObservationsReference
Acidic (pH < 4)~520Exhibits a strong absorbance, appearing red/purple.
Neutral to Alkaline (pH > 6)Shifts to longer wavelengths (bathochromic shift)Color changes to bluish and may degrade over time.

Table 3: Fluorescence Spectroscopy Data (Inferred)

ParameterObservationReference (for related compounds)
Excitation MaximaExpected in the UV region (e.g., ~280 nm and ~330 nm)[2]
Emission MaximaLikely in the near-UV or blue region of the spectrum[2]

Note: Direct fluorescence data for this compound is limited. The data is inferred from studies on cyanidin and cyanidin-3-O-glucoside, which suggest that glycosylation can influence fluorescence intensity.[2]

Experimental Protocols

Detailed methodologies for the spectral analysis of this compound are provided below.

This method is a standard procedure for the quantification of total monomeric anthocyanins.[3][4]

Principle: This method relies on the reversible structural transformation of anthocyanins as a function of pH.[3] At pH 1.0, the flavylium (B80283) cation form is intensely colored, while at pH 4.5, the hemiketal form is colorless. The difference in absorbance at the λmax is proportional to the concentration of monomeric anthocyanins.

Materials:

  • Potassium chloride buffer (0.025 M, pH 1.0)[3][4]

  • Sodium acetate (B1210297) buffer (0.4 M, pH 4.5)[3][4]

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Sample extract containing this compound

Procedure:

  • Sample Preparation: Prepare two dilutions of the sample extract with identical dilution factors. One dilution is made with the pH 1.0 buffer, and the other with the pH 4.5 buffer.[3]

  • Equilibration: Allow the solutions to stand for at least 15-30 minutes to ensure the pH-dependent equilibrium is reached.[5][6]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the pH 1.0 solution at the λmax of this compound (typically around 520 nm) and at 700 nm (to correct for haze).[3][4][5]

    • Measure the absorbance of the pH 4.5 solution at the same wavelengths.[3][4][5]

  • Calculation: The absorbance (A) of the anthocyanin is calculated as: A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5 The total monomeric anthocyanin content (mg/L) is calculated using the molar extinction coefficient of cyanidin-3-glucoside (26,900 L·mol⁻¹·cm⁻¹).

This technique provides separation, identification, and quantification of individual anthocyanins.

Instrumentation:

  • HPLC system with a C18 reverse-phase column (e.g., 250 x 4.6 mm, 4 µm).[7]

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[8]

Mobile Phase:

  • Solvent A: Water with 1% formic acid.[7][9]

  • Solvent B: Acetonitrile.[7][9]

Procedure:

  • Sample Preparation: The sample can be prepared by solid-phase extraction (SPE) or a simple "dilute-and-shoot" method after protein precipitation for biological samples.[9][10][11]

  • Chromatographic Separation: A gradient elution is typically used, starting with a low percentage of Solvent B and gradually increasing to elute the compounds based on their polarity.[7][9] A typical flow rate is 0.60 mL/min.[7][9]

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive ion mode. For quantification, Multiple Reaction Monitoring (MRM) is used, monitoring the transition from the precursor ion (m/z 773) to its specific product ions (e.g., m/z 611, 449, 287).[8]

Visualizations

The following diagrams illustrate the experimental workflows described above.

Experimental_Workflow_UV_Vis cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Sample Sample Extract Dilute_pH1 Dilute with pH 1.0 Buffer Sample->Dilute_pH1 Dilute_pH45 Dilute with pH 4.5 Buffer Sample->Dilute_pH45 Measure_pH1 Measure Absorbance at 520 nm & 700 nm Dilute_pH1->Measure_pH1 Equilibrate Measure_pH45 Measure Absorbance at 520 nm & 700 nm Dilute_pH45->Measure_pH45 Equilibrate Calculate_A Calculate Absorbance Difference (A) Measure_pH1->Calculate_A Measure_pH45->Calculate_A Calculate_Conc Calculate Concentration Calculate_A->Calculate_Conc

UV-Vis pH Differential Method Workflow

Experimental_Workflow_HPLC_MS cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis Sample Sample Extraction Extraction / Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Column C18 Reverse-Phase Column Injection->Column Elution Gradient Elution Column->Elution Ionization ESI Source Elution->Ionization Fragmentation Fragmentation (CID) Ionization->Fragmentation Detection Detection (MRM) Fragmentation->Detection Quantification Quantification Detection->Quantification

HPLC-MS/MS Experimental Workflow

References

The Intricate Role of Cyanidin 3-Sophoroside-5-Glucoside in Plant Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3-sophoroside-5-glucoside is a complex anthocyanin pigment found in a variety of plants, contributing to their vibrant purple, red, and blue hues. Beyond its role as a colorant, this molecule is of significant interest for its potent antioxidant properties and its involvement in plant defense and stress response mechanisms. This technical guide provides an in-depth exploration of the biological role of cyanidin 3-sophoroside-5-glucoside in plants, detailing its biosynthesis, physiological functions, and the signaling pathways it may influence. The content herein is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for many of the colors observed in the plant kingdom. Their structure, characterized by a cyanidin aglycone with various glycosidic substitutions, dictates their stability, bioavailability, and biological activity. This compound is a particularly complex glycoside of cyanidin, predominantly found in plants such as purple-fleshed sweet potatoes (Ipomoea batatas) and certain flowers like Ajuga reptans and Moricandia arvensis.[1][2][3] Its intricate structure, featuring a sophorose (a disaccharide of glucose) at the 3-position and a glucose at the 5-position of the cyanidin core, suggests specialized roles within the plant. This guide will dissect the current understanding of this molecule's function in plants.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general flavonoid pathway and proceeds through specialized glycosylation steps.

The core cyanidin aglycone is synthesized via the well-established phenylpropanoid and flavonoid pathways. The final, crucial steps involve the sequential addition of sugar moieties by specific UDP-glycosyltransferases (UGTs). The formation of cyanidin 3-sophoroside involves a key enzyme, anthocyanidin 3-O-glucoside-2″-O-glucosyltransferase (3GGT) , which has been identified in purple sweet potato. This enzyme specifically catalyzes the transfer of a glucose molecule from UDP-glucose to the 2''-position of the glucose already attached at the 3-position of cyanidin 3-O-glucoside, forming the sophoroside linkage. The subsequent glucosylation at the 5-position is catalyzed by a distinct anthocyanidin 5-O-glucosyltransferase.

Biosynthesis_of_Cyanidin_3_Sophoroside_5_Glucoside General_Flavonoid_Pathway General_Flavonoid_Pathway Cyanidin Cyanidin General_Flavonoid_Pathway->Cyanidin Cyanidin_3_Glucoside Cyanidin_3_Glucoside Cyanidin->Cyanidin_3_Glucoside UF3GT Cyanidin_3_Sophoroside Cyanidin_3_Sophoroside Cyanidin_3_Glucoside->Cyanidin_3_Sophoroside Ib3GGT Cyanidin_3_Sophoroside_5_Glucoside Cyanidin_3_Sophoroside_5_Glucoside Cyanidin_3_Sophoroside->Cyanidin_3_Sophoroside_5_Glucoside A5GT UDP_Glucose1 UDP_Glucose1 UF3GT UF3GT UDP_Glucose1->UF3GT UDP_Glucose2 UDP_Glucose2 Ib3GGT Ib3GGT UDP_Glucose2->Ib3GGT UDP_Glucose3 UDP_Glucose3 A5GT A5GT UDP_Glucose3->A5GT

Biosynthesis of this compound.

Physiological Roles in Plants

While research specifically targeting the unique functions of the sophoroside-5-glucoside moiety is ongoing, the roles of this complex anthocyanin can be inferred from the broader functions of cyanidin glycosides in plants.

Antioxidant Activity and Stress Mitigation

Anthocyanins are potent antioxidants that scavenge reactive oxygen species (ROS) generated during periods of abiotic and biotic stress.[4][5] The accumulation of this compound and its acylated derivatives in plants like purple sweet potato is strongly correlated with their high antioxidant capacity.[4] Abiotic stresses such as drought, high salinity, and intense light are known to induce anthocyanin biosynthesis as a protective mechanism.[4][6]

Photoprotection

By accumulating in the vacuoles of epidermal and mesophyll cells, anthocyanins act as a light screen, absorbing excess visible and UV radiation that could otherwise damage the photosynthetic machinery.[7][8] This is particularly crucial for young, developing leaves and for plants growing in high-light environments. The presence of anthocyanins allows plants to maintain higher photosynthetic efficiency under light stress.[9]

Biotic Interactions

The vibrant coloration provided by this compound plays a crucial role in plant-animal interactions. These pigments attract pollinators to flowers and seed dispersers to fruits. Conversely, the accumulation of anthocyanins in vegetative tissues can act as a visual deterrent to herbivores. Furthermore, some studies suggest that anthocyanins possess antifungal properties, potentially contributing to a plant's defense against pathogens.[10]

Quantitative Data

The concentration of this compound and its derivatives can vary significantly between plant species, cultivars, and even different tissues within the same plant. Environmental conditions and developmental stage also play a major role in its accumulation.[11][12]

Plant SpeciesCultivar/VarietyPlant PartCompoundConcentration (mg/100g DW unless specified)Reference
Ipomoea batatas'Stokes Purple'Storage RootCyanidin 3-caffeoylsophoroside-5-glucosideMajor anthocyanin[7][13]
Ipomoea batatas'NC 415'Storage RootCyanidin 3-caffeoylsophoroside-5-glucosideMajor anthocyanin[7][13]
Ipomoea batatas'Okinawa'Storage RootCyanidin 3-caffeoylsophoroside-5-glucosideMajor anthocyanin[7]
Ipomoea batatas'Kotobuki'Storage RootThis compoundPresent[14]
Ipomoea batatas'Beauregard'Leaves (Vine Stage)Total Anthocyanins~59.25 (mg/100g FW)[11]
Brassica oleraceaWhite CabbageLeavesThis compound~25.7[15]

Note: DW = Dry Weight, FW = Fresh Weight. Concentrations of acylated derivatives are often reported, with this compound as the base structure.

Signaling Pathways

The direct interaction of this compound with plant signaling pathways is an area of active research. However, studies on the more common cyanidin-3-O-glucoside suggest that anthocyanins can modulate stress-responsive signaling cascades. It is plausible that this compound is involved in similar pathways.

Plant stress responses are often mediated by mitogen-activated protein kinase (MAPK) cascades.[16][17] These cascades transduce external stimuli into intracellular responses, including changes in gene expression. Anthocyanins, through their antioxidant activity, can modulate the cellular redox state, which is known to influence MAPK signaling. For example, cyanidin-3-O-glucoside has been shown to suppress LPS-induced activation of NF-κB and MAPK signaling pathways in animal models, suggesting a potential for similar interactions in plant stress signaling.[18]

MAPK_Signaling_Pathway ROS_Production ROS_Production MAPKKK MAPKKK ROS_Production->MAPKKK Activates Cyanidin_3_Sophoroside_5_Glucoside Cyanidin_3_Sophoroside_5_Glucoside Cyanidin_3_Sophoroside_5_Glucoside->ROS_Production Scavenges MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription_Factors MAPK->Transcription_Factors Activates Stress_Response_Genes Stress_Response_Genes Transcription_Factors->Stress_Response_Genes Regulates Expression

Proposed Role in Modulating MAPK Signaling.

Experimental Protocols

Extraction and Quantification of this compound

This protocol is a generalized method adaptable for various plant tissues.

1. Sample Preparation:

  • Lyophilize fresh plant material (e.g., leaves, storage root tissue) to dryness.

  • Grind the lyophilized tissue into a fine powder using a mortar and pestle or a grinder.

2. Extraction:

  • Weigh approximately 1 gram of the powdered sample into a conical flask.

  • Add 20 mL of acidified methanol (B129727) (1% HCl in methanol, v/v).

  • Sonicate the mixture for 20 minutes in a sonication bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.

  • Decant the supernatant into a new tube. Repeat the extraction of the pellet twice more.

  • Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

3. Purification (Column Chromatography):

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by acidified water (0.1% formic acid).

  • Re-dissolve the dried extract in a minimal volume of acidified water and load it onto the SPE cartridge.

  • Wash the cartridge with acidified water to remove sugars and other polar impurities.

  • Elute the anthocyanins with acidified methanol.

  • For further purification to isolate this compound, employ preparative HPLC or gel filtration chromatography (e.g., Sephadex LH-20).

4. Quantification (HPLC-DAD):

  • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 5% formic acid in water.

  • Mobile Phase B: 5% formic acid in acetonitrile/water (1:1, v/v).

  • Gradient: A linear gradient from 20% to 40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 520 nm.

  • Quantification: Use a calibration curve of a cyanidin 3-glucoside standard and adjust for molecular weight differences if a pure standard of this compound is unavailable.

Experimental_Workflow Lyophilization_Grinding Lyophilization_Grinding Extraction Extraction Lyophilization_Grinding->Extraction Acidified Methanol Purification Purification Extraction->Purification SPE/Column Chromatography Quantification Quantification Purification->Quantification HPLC-DAD

Workflow for Extraction and Analysis.
In Vitro Antioxidant Activity Assay (DPPH)

1. Reagent Preparation:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare a series of dilutions of the purified this compound extract in methanol.

2. Assay Procedure:

  • In a 96-well microplate, add 20 µL of each sample dilution to a well.

  • Add 180 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A blank containing only methanol and a control containing methanol and the DPPH solution should be included.

3. Calculation:

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

Conclusion and Future Perspectives

This compound is a multifaceted molecule in plant biology, contributing not only to pigmentation but also playing a significant role in antioxidant defense and stress mitigation. While its biosynthesis is becoming better understood with the identification of key glycosyltransferases, further research is needed to elucidate the specific functions imparted by its complex glycosylation pattern. Understanding how this molecule uniquely influences plant signaling pathways in response to environmental cues will be a key area for future investigation. For drug development professionals, the potent antioxidant and potential signaling modulation properties of this compound and its derivatives present exciting opportunities for the development of novel therapeutic agents. The methodologies outlined in this guide provide a solid foundation for the continued exploration of this fascinating plant metabolite.

References

An In-depth Technical Guide to Acylated Derivatives of Cyanidin 3-Sophoroside-5-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anthocyanins are a class of water-soluble flavonoid pigments responsible for many of the red, purple, and blue colors found in plants. Among the most common anthocyanidins is cyanidin (B77932). Its glycosylated forms are widespread, with cyanidin 3-sophoroside-5-glucoside serving as a core structure in many species. This core can be further modified by acylation, where one or more acyl groups (derived from organic acids) are attached to the sugar moieties.

This guide focuses on these acylated derivatives of this compound . Acylation, commonly involving aromatic acids like p-coumaric, caffeic, ferulic, and sinapic acids, or aliphatic acids like malonic acid, significantly enhances the stability and modulates the biological activity of the parent anthocyanin. These compounds are of great interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and anticancer properties. Key natural sources include purple-fleshed sweet potatoes (Ipomoea batatas), red radish (Raphanus sativus), and flowers from genera such as Viola, Gentiana, and Moricandia.[1][2][3][4][5]

Chemical Diversity and Natural Occurrence

The structural diversity of these compounds arises from the type, number, and position of acyl groups attached to the sophoroside (a disaccharide) and glucoside moieties. This acylation can lead to complex, polyacylated structures with enhanced stability and altered color properties.[6] For example, gentiodelphin, a polyacylated anthocyanin from gentian flowers, is responsible for their vivid blue color.[5]

Table 1: Examples of Acylated this compound Derivatives

Compound Name/DescriptionAcyl Group(s)Natural SourceReference(s)
Violaninp-Coumaric acidViola species[7]
Cyanidin 3-(6''-feruloylsophoroside)-5-glucosideFerulic acidPurple-fleshed sweet potato (Ipomoea batatas)[1]
This compound acylated with ferulic and malonic acidFerulic acid, Malonic acidRed Radish (Raphanus sativus)[4]
Complex polyacylated derivativeCaffeic acid, Sinapic acid, Malonic acid, Glucosyl-caffeoylMoricandia arvensis flowers[3]
Tetra-acylated derivativesCaffeic acid, Ferulic acid, Sinapic acidIberis umbellata flowers[8]

Experimental Protocols

Extraction and Purification Workflow

The isolation of high-purity acylated anthocyanins from plant matrices is a multi-step process requiring careful optimization to prevent degradation.

Extraction_Workflow General Workflow for Isolation of Acylated Anthocyanins cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Plant Material (e.g., Purple Sweet Potato) extraction Ultrasonic-Assisted Extraction (Acidified Methanol (B129727)/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract resin_chrom Macroporous Resin Chromatography (e.g., XDA-6) crude_extract->resin_chrom spe Solid-Phase Extraction (SPE) (C18 or Cation Exchange) resin_chrom->spe hplc Preparative HPLC (C18 Column) spe->hplc pure_compound High-Purity Acylated Anthocyanin hplc->pure_compound analysis Structural Elucidation (LC-MS, NMR) pure_compound->analysis bioassay Biological Activity Assays (In Vitro / In Vivo) pure_compound->bioassay

Caption: Workflow from plant material to purified compounds and analysis.

Protocol 3.1.1: Extraction

  • Preparation: Freeze-dry fresh plant material (e.g., purple sweet potato flesh) and grind into a fine powder.

  • Solvent Preparation: Prepare an extraction solvent of 70-80% methanol or ethanol (B145695) in water, acidified with 0.1% hydrochloric acid (HCl) or formic acid to stabilize the anthocyanin flavylium (B80283) cation.[9][10]

  • Extraction: Suspend the powdered plant material in the extraction solvent (e.g., 1:10 solid-to-liquid ratio).

  • Sonication: Place the suspension in an ultrasonic bath at a controlled temperature (e.g., 60-70°C) for 30-40 minutes to maximize yield.[9]

  • Filtration: Filter the mixture to remove solid plant debris. Repeat the extraction on the residue 2-3 times.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at ≤40°C to obtain the crude extract.[11]

Protocol 3.1.2: Purification

  • Macroporous Resin Chromatography:

    • Dissolve the crude extract in acidified water.

    • Load the solution onto a pre-conditioned macroporous resin column (e.g., XDA-6).[9]

    • Wash the column with acidified water to remove sugars and other highly polar impurities.

    • Elute the anthocyanin fraction with acidified ethanol.[9] Concentrate the eluate.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol, followed by acidified water.[12][13]

    • Load the concentrated anthocyanin fraction onto the cartridge.

    • Wash with acidified water to remove remaining polar impurities.

    • Elute the semi-purified anthocyanins with acidified methanol.[13]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • System: A preparative HPLC system equipped with a Diode Array Detector (DAD).

    • Column: C18 stationary phase (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: 5% Formic acid in water.

    • Mobile Phase B: 100% Methanol or Acetonitrile.

    • Gradient: A linear gradient from ~10% B to 40% B over 40-60 minutes.

    • Detection: Monitor at ~520 nm.[14][15]

    • Collection: Collect fractions corresponding to the desired peaks. Evaporate the solvent to yield the purified compound.

Biological Activity Assays

Protocol 3.2.1: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the purified acylated anthocyanin (dissolved in DMSO, final concentration ≤0.1%) for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of nitric oxide (NO) inhibition relative to the LPS-only treated cells.[16][17]

Protocol 3.2.2: Anticancer Activity (MTT Cytotoxicity Assay)

  • Cell Culture: Culture a human cancer cell line (e.g., HCT116 colorectal cancer cells) in an appropriate medium (e.g., McCoy's 5A with 10% FBS).[18]

  • Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

  • Treatment: Treat the cells with a range of concentrations of the purified acylated anthocyanin for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at ~570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[19][20]

Biological Activities and Mechanisms of Action

Acylated cyanidin derivatives exhibit robust biological activities, primarily through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

These compounds demonstrate significant anti-inflammatory effects by suppressing the production of pro-inflammatory mediators in immune cells like macrophages.[16][19] The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[21][22]

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS) trigger the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6). Cyanidin and its derivatives have been shown to inhibit the phosphorylation of IKK and IκBα, thereby preventing NF-κB activation.[21][23][24]

Furthermore, these compounds can activate the Nrf2 antioxidant response pathway, which exerts an inhibitory crosstalk effect on NF-κB signaling.[18][21][25]

NFkB_Pathway Inhibition of NF-κB Pathway by Acylated Cyanidin Derivatives lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk nfkb_ikb NF-κB / IκBα ikk->nfkb_ikb P ikba p-IκBα nfkb_ikb->ikba Degradation nfkb NF-κB nfkb_ikb->nfkb nucleus Nucleus nfkb->nucleus genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->genes  Transcription inflammation Inflammation genes->inflammation cyanidin Acylated Cyanidin Derivatives cyanidin->ikk Inhibition

Caption: Cyanidin derivatives inhibit inflammation by blocking IKK activation.

Anticancer Activity

Anthocyanins from sources rich in acylated cyanidin glycosides, such as purple sweet potato, have demonstrated potent anti-cancer activities.[2][19][20] Their effects are multi-faceted and include inhibiting cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis (programmed cell death).[20]

One of the key molecular targets is the PI3K/Akt signaling pathway , which is frequently overactive in many cancers and plays a central role in promoting cell survival, growth, and proliferation.[26] Studies on purple sweet potato anthocyanins show they can suppress the phosphorylation, and thus the activation, of both PI3K and its downstream target, Akt.[26] This inhibition disrupts the pro-survival signaling cascade, making cancer cells more susceptible to apoptosis.

PI3K_Akt_Pathway Inhibition of PI3K/Akt Pathway by Acylated Cyanidin Derivatives gf Growth Factors receptor Receptor Tyrosine Kinase (RTK) gf->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3  p pip2 PIP2 akt Akt pip3->akt downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream survival Cell Survival, Growth, Proliferation downstream->survival apoptosis Apoptosis downstream->apoptosis cyanidin Acylated Cyanidin Derivatives cyanidin->pi3k Inhibition cyanidin->akt Inhibition

Caption: Cyanidin derivatives promote apoptosis by inhibiting PI3K/Akt.

Quantitative Biological Data

The biological efficacy of these compounds is often quantified by their IC₅₀ values, representing the concentration required to inhibit a biological process by 50%.

Table 2: Summary of In Vitro Biological Activities

Compound Source/TypeBiological ActivityCell Line / ModelIC₅₀ Value / ResultReference(s)
Purple Sweet Potato Anthocyanin ExtractAnticancer (Proliferation)MCF-7 (Breast Cancer)~3-7 mg/mL[19]
Purple Sweet Potato Anthocyanin ExtractAnticancer (Proliferation)HT-29 (Colon Cancer)~3-7 mg/mL[19]
Cyanidin ChlorideAnticancer (Proliferation)HCT116 (Colon Cancer)Significant inhibition[18]
Cyanidin-3-O-glucosideAnti-inflammatoryCaco-2 (Intestinal Epithelial)Protective at 20-40 µM[23]
Viola tricolor ExtractAnti-inflammatoryRat ModelSignificant reduction in leukocytes[17]
CyanidinAntioxidant (DPPH Assay)In chemicoStronger activity than Pelargonidin[27]

Conclusion and Future Directions

Acylated derivatives of this compound represent a structurally diverse and biologically potent class of natural products. The addition of acyl groups not only enhances their chemical stability but also profoundly influences their therapeutic activities. Their demonstrated ability to modulate critical signaling pathways, such as NF-κB and PI3K/Akt, underscores their potential as lead compounds for the development of novel anti-inflammatory and anticancer agents.

Future research should focus on:

  • Bioavailability and Metabolism: Investigating how acylation affects the absorption, distribution, metabolism, and excretion (ADME) of these compounds in vivo.

  • In Vivo Efficacy: Moving beyond in vitro studies to validate their therapeutic effects in preclinical animal models of inflammation and cancer.

  • Structure-Activity Relationship (SAR): Systematically synthesizing derivatives with different acyl groups to establish clear SARs, enabling the design of molecules with optimized potency and selectivity.

  • Clinical Trials: Ultimately, advancing the most promising candidates into human clinical trials to assess their safety and efficacy as therapeutic agents or preventative supplements.

References

Cyanidin 3-sophoroside-5-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3-sophoroside-5-glucoside is a complex anthocyanin found in various plant sources, notably in purple-fleshed sweet potatoes. As a member of the flavonoid family, it exhibits significant antioxidant and potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and known biological activities. It includes detailed experimental protocols for its analysis and evaluation, and explores its putative mechanisms of action through key signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the potential applications of Cyanidin 3-sophoroside-5-glucoside in pharmacology and nutritional science.

Chemical Identity and Physicochemical Properties

This compound is a glycosylated form of cyanidin, an anthocyanidin. Its structure is characterized by a sophorose (a disaccharide of glucose) moiety at the 3-position and a glucose molecule at the 5-position of the cyanidin backbone.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 16727-02-9 (chloride form); 47888-56-2[1][2][3][4]
Molecular Formula C₃₃H₄₁O₂₁⁺[5][6]
Molecular Weight 773.7 g/mol [5][6]
Appearance Dark purple powder[7]
Solubility Soluble in polar solvents like methanol (B129727) and water.[8]
Stability Generally more stable in acidic conditions (pH < 4). Degradation occurs with increasing pH and temperature (>40°C). Sensitive to light.[9][10][11]

Chemical Structure

G C3S5G [Image of the chemical structure of this compound]

Caption: Chemical structure of this compound.

Biological Activity and Therapeutic Potential

Research suggests that this compound possesses a range of biological activities, including antioxidant, anti-proliferative, and hypoglycemic effects. Due to the limited number of studies directly investigating this specific compound, data from the closely related and well-researched Cyanidin 3-O-glucoside (C3G) is often used as a proxy to infer its potential mechanisms and activities.

Antioxidant Activity

Table 2: Comparative Antioxidant Activity

CompoundAssayResultReference(s)
Cyanidin 3-sophoroside Superoxide ScavengingRate constant: 2.2 × 10⁵ M⁻¹s⁻¹[8]
Cyanidin 3-O-glucoside ORAC6.36 µmol of Trolox equivalents (TE) per µmol[8]
Cyanidin 3-O-glucoside DPPH IC₅₀Variable depending on the study, generally potent.[12]
Cyanidin 3-O-glucoside ABTS IC₅₀Variable depending on the study, generally potent.[12]
Anti-Proliferative and Anti-Cancer Effects

This compound has demonstrated inhibitory effects on the growth of cancer cells.

Table 3: Anti-Proliferative Activity of this compound

Cell LineConcentrationEffectReference(s)
Human promyelocytic leukemia (HL-60) 1.6 mg/mL47% suppression of cell growth after 24 hours[13]
Hypoglycemic Effects

In vivo studies have indicated the potential of a related compound, cyanidin 3-caffeoyl-p-hydroxybenzoylsophoroside-5-glucoside, to manage blood glucose levels.

Table 4: In Vivo Hypoglycemic Activity

CompoundAnimal ModelDosageEffectReference(s)
Cyanidin 3-caffeoyl-p-hydroxybenzoylsophoroside-5-glucoside C57BL/6J mice on a high-fat diet80 mg/kg (oral administration)Reduced blood glucose levels[3][14]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Extraction and Purification from a Natural Source (e.g., Black Rice)

This protocol is adapted for the extraction of a similar anthocyanin, Cyanidin 3-glucoside, and can be modified for this compound.

  • Extraction :

    • Grind the source material (e.g., 30g of black rice) into a fine powder.[15]

    • Mix the powder with 200 mL of methanol acidified with 1.0 N HCl (85:15, v/v) and sonicate for 15 minutes.[15]

    • Centrifuge the mixture at 7500 rpm for 5 minutes at 4°C.[15]

    • Collect the supernatant and repeat the extraction process on the pellet.[15]

    • Combine the supernatants and reduce the volume using a rotary evaporator.[15]

  • Purification (HPLC) :

    • The crude extract can be purified using preparative High-Performance Liquid Chromatography (HPLC).[15][16]

    • A C18 column is typically used with a mobile phase gradient of acidified water and methanol.[17]

    • Detection is performed at 520 nm.[17][18]

G cluster_extraction Extraction cluster_purification Purification grind Grind Source Material extract1 Solvent Extraction (Acidified Methanol) & Sonication grind->extract1 centrifuge1 Centrifugation extract1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 extract2 Re-extract Pellet centrifuge1->extract2 combine Combine Supernatants supernatant1->combine centrifuge2 Centrifugation extract2->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 supernatant2->combine concentrate Concentrate Extract combine->concentrate hplc Preparative HPLC (C18 Column) concentrate->hplc fraction Fraction Collection hplc->fraction analysis Purity Analysis fraction->analysis

Caption: Workflow for the extraction and purification of anthocyanins.

In Vitro Antioxidant Capacity Assays (DPPH and ABTS)

These assays are commonly used to evaluate the radical scavenging activity of compounds.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay :

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[8]

    • Prepare various concentrations of this compound.

    • In a 96-well plate, mix the sample with the DPPH solution.[8]

    • Incubate in the dark at room temperature for 30 minutes.[8]

    • Measure the absorbance at 517 nm.[8]

    • Calculate the percentage of inhibition and determine the IC₅₀ value.[12]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay :

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.[8]

    • Dilute the ABTS radical solution to an absorbance of ~0.70 at 734 nm.[12]

    • Add various concentrations of the sample to the ABTS radical solution.

    • Measure the absorbance at 734 nm after a set incubation time.[12]

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell Viability Assay (MTT)

This assay determines the effect of a compound on cell proliferation.

  • Cell Seeding : Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition : Add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization : Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance on a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on C3G provides strong indications of the likely mechanisms of action. These include the modulation of inflammatory and metabolic pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. C3G has been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[1][2][19]

G C3S5G This compound IKK IKK C3S5G->IKK Inhibits TNFa TNF-α TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65) IkB->NFkB_p65 Releases Nucleus Nucleus NFkB_p65->Nucleus Translocates to ProInflammatory Pro-inflammatory Gene Expression Nucleus->ProInflammatory Induces

Caption: Putative inhibition of the NF-κB signaling pathway.

Activation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK by C3G has been linked to improved glucose metabolism and reduced lipid accumulation.[5][11][20][21][22]

G C3S5G This compound AMPK AMPK C3S5G->AMPK Activates ACC ACC AMPK->ACC Inhibits Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Suppresses CPT1 CPT-1 ACC->CPT1 Relieves inhibition of FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Promotes

References

A Technical Guide to the Preliminary Antioxidant Activity Screening of Cyanidin 3-Sophoroside-5-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data relevant to the preliminary antioxidant activity screening of cyanidin (B77932) 3-sophoroside-5-glucoside, an anthocyanin of interest for its potential health benefits. This document details experimental protocols for common in vitro antioxidant assays, presents available quantitative data, and illustrates key experimental workflows and biological pathways using Graphviz diagrams. While direct and extensive research on cyanidin 3-sophoroside-5-glucoside is emerging, data from its close structural analog, cyanidin 3-glucoside, is included to provide a broader context for its potential antioxidant capacity.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound and related compounds has been evaluated using various assays. The following tables summarize the available quantitative data. It is crucial to note that direct comparisons between values obtained from different studies should be made with caution due to variations in experimental conditions.

CompoundAssayResultReference
Cyanidin 3-sophorosideSuperoxide (B77818) ScavengingRate constant: 2.2 × 10⁵ M⁻¹s⁻¹[1]
Cyanidin (aglycone)Superoxide ScavengingRate constant: 1.9 × 10⁶ M⁻¹s⁻¹[1]
Cyanidin 3-glucosideORAC6.36 ± 0.37 µmol TE/µmol[1]

Table 1: Superoxide Scavenging and ORAC Data. This table highlights the superoxide radical scavenging rate of cyanidin 3-sophoroside compared to its aglycone and the oxygen radical absorbance capacity of the related cyanidin 3-glucoside.

CompoundAssayIC50 (µg/mL)FRAP Value (µmol Fe²⁺/g)Reference
Cyanidin 3-glucosideDPPHNot SpecifiedNot Specified[2]
Cyanidin 3-glucosideABTSNot SpecifiedNot Specified[2]
Cyanidin 3-glucosideFRAPNot SpecifiedNot Specified[2]
Butylated Hydroxyanisole (BHA)DPPHNot SpecifiedNot Specified[2]
Butylated Hydroxytoluene (BHT)DPPHNot SpecifiedNot Specified[2]
TroloxDPPHNot SpecifiedNot Specified[2]

Table 2: Comparative Antioxidant Capacity (IC50 and FRAP Values). This table structure is intended for a direct comparison of the antioxidant capacity of cyanidin 3-glucoside against synthetic antioxidants. While the source indicates these assays were performed, specific values were not provided in the snippet.[2]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate experimental design and replication.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[2] The reduction of the violet DPPH radical to a yellow hydrazine (B178648) is monitored spectrophotometrically.[3][4]

  • Reagents and Equipment:

    • DPPH (analytical grade)[3]

    • Methanol or Ethanol (B145695) (spectrophotometric grade)[3]

    • This compound (high purity standard)

    • Positive control (e.g., Trolox, Ascorbic Acid)[3]

    • 96-well microplate or cuvettes[3]

    • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm[3]

  • Procedure:

    • Prepare a 0.1 mM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[1]

    • Prepare various concentrations of the test compound (this compound) and a positive control in the same solvent.[1]

    • In a 96-well plate, add 20 µL of the sample or standard to each well.[1]

    • Add 200 µL of the DPPH working solution to each well and mix thoroughly.[1]

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm.[1]

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [((Absorbance of Control - Absorbance of Sample) / Absorbance of Control)) x 100].[1][2]

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the inhibition percentage against the sample concentration.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[2] The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[2]

  • Reagents and Equipment:

    • ABTS (7 mM)

    • Potassium persulfate (2.45 mM)

    • Ethanol or phosphate-buffered saline (PBS)

    • Test compound and positive control (e.g., Trolox)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Generate the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[1][2]

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[1][2]

    • Prepare various concentrations of the test compound.[1]

    • Add 10 µL of the test compound to 1 mL of the diluted ABTS•+ solution.[1]

    • Incubate the mixture at room temperature for 6 minutes.[1][2]

    • Measure the absorbance at 734 nm.[1]

    • The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[2] The change in absorbance is monitored at 593 nm.[2][5]

  • Reagents and Equipment:

    • Acetate (B1210297) buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

    • Test compound and standard (e.g., FeSO₄ or Trolox)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio.[1][2]

    • Warm the FRAP reagent to 37°C before use.[1][2]

    • Add 10 µL of the test compound to 300 µL of the FRAP reagent.[1]

    • Incubate the mixture at 37°C for 4 minutes.[1][2]

    • Measure the absorbance at 593 nm.[1]

    • A standard curve is prepared using a known antioxidant, and the results are expressed as mg of standard equivalent per gram of sample or as Fe(II) equivalents.[1][2]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[6]

  • Reagents and Equipment:

    • Fluorescein (B123965) sodium salt

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

    • Trolox (standard)

    • Phosphate buffer (75 mM, pH 7.4)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • In a 96-well black microplate, add 20 µL of the sample, standard (Trolox), or blank (phosphate buffer).[7]

    • Add 120 µL of a fluorescein solution (final concentration 35 nM) to each well.[7]

    • Incubate the plate at 37°C for 15 minutes.[7]

    • Initiate the reaction by adding 60 µL of AAPH solution (final concentration 12 mM).[7]

    • Measure the fluorescence intensity (excitation 485 nm, emission 520 nm) every minute for up to 3 hours.[7]

    • The antioxidant capacity is calculated based on the net area under the fluorescence decay curve and is typically expressed as Trolox equivalents.[6][7]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the antioxidant assays and a key signaling pathway involved in the antioxidant response.

DPPH_Assay_Workflow cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Standard with DPPH Solution (20 µL + 200 µL) prep_dpph->mix prep_sample Prepare Sample and Standard Dilutions prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Generate ABTS•+ (12-16h, Dark, RT) dilute_abts Dilute ABTS•+ to Abs ~0.7 prep_abts->dilute_abts mix Mix Sample with ABTS•+ Solution (10 µL + 1 mL) dilute_abts->mix prep_sample Prepare Sample Dilutions prep_sample->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to expression of Anthocyanin This compound (or Oxidative Stress) Antioxidant_Enzymes->Anthocyanin combats oxidative stress Anthocyanin->Keap1_Nrf2 induces dissociation

Caption: Simplified Nrf2 Signaling Pathway for Antioxidant Response.

Mechanism of Action

Anthocyanins, including this compound, exert their antioxidant effects through various mechanisms. They can directly scavenge free radicals and reactive oxygen species (ROS) through hydrogen atom or single electron transfer.[8] Additionally, they can act indirectly by modulating cellular signaling pathways.[9] A key pathway is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1.[1] In the presence of oxidative stress or activators like anthocyanins, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant and cytoprotective genes.[1][9]

Conclusion

The preliminary screening of this compound indicates its potential as an antioxidant. While direct quantitative data is limited, the available information, supplemented by data from structurally similar compounds, suggests significant radical scavenging and cellular protective effects. The standardized protocols provided in this guide offer a framework for consistent and comparable future research. Further investigation is warranted to fully elucidate the antioxidant profile of this compound and its therapeutic potential.

References

The Occurrence and Analysis of Cyanidin 3-Sophoroside-5-Glucoside in Ipomoea batatas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence, analysis, and biosynthetic pathways of cyanidin (B77932) 3-sophoroside-5-glucoside, a key anthocyanin found in purple-fleshed sweet potatoes (Ipomoea batatas). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the isolation, characterization, and potential applications of this bioactive compound.

Introduction

Purple-fleshed sweet potatoes are a rich source of anthocyanins, water-soluble pigments responsible for their vibrant color. These compounds have garnered significant attention for their potential health benefits, including antioxidant and anti-inflammatory properties. Among the various anthocyanins present, cyanidin 3-sophoroside-5-glucoside and its acylated derivatives are often major constituents. The structural diversity of these anthocyanins, primarily based on cyanidin and peonidin (B1209262) glycosides, contributes to the wide range of colors observed in different cultivars.[1][2][3] This guide focuses specifically on this compound, detailing its presence in various sweet potato varieties, the methodologies for its extraction and quantification, and the genetic pathways governing its synthesis.

Quantitative Occurrence of this compound and Related Anthocyanins

The concentration of this compound and other anthocyanins varies significantly among different cultivars of Ipomoea batatas. The following table summarizes quantitative data from various studies, providing a comparative look at the anthocyanin content in several purple-fleshed sweet potato varieties. It is important to note that analytical methods and reporting units may differ between studies, affecting direct comparisons.

Cultivar/GenotypeAnthocyaninConcentrationReference
P40This compound[M+H]+: 773 m/zSu et al., 2019
Fushu No. 23This compound773 m/zAnthocyanin Accumulation in the Leaves of the Purple Sweet Potato (Ipomoea batatas L.) Cultivars - PMC
ChurakanasaCyanidin 3-p-hydroxybenzoyl sophoroside-5-glucosideMajor Peak IAnthocyanin Composition of the Purple Sweet Potato Cultivar 'Churakanasa' - J-Stage
Antin 2Cyanidin 3-(6“-caffeoyl sophoroside)-5-glucosideDetectedCharacterization and Quantitation of Anthocyanins in Purple-Fleshed Sweet Potatoes Cultivated in Korea by HPLC-DAD and … - OUCI
Antin 3Cyanidin 3-(6“-caffeoyl sophoroside)-5-glucosideDetectedCharacterization and Quantitation of Anthocyanins in Purple-Fleshed Sweet Potatoes Cultivated in Korea by HPLC-DAD and … - OUCI
Stokes PurpleCyanidin 3-caffeoylsophoroside-5-glucosideMajor CompoundCharacterization of Anthocyanins and Anthocyanidins in Purple-Fleshed Sweetpotatoes by HPLC-DAD/ESI-MS/MS
NC 415Cyanidin 3-caffeoylsophoroside-5-glucosideMajor CompoundCharacterization of Anthocyanins and Anthocyanidins in Purple-Fleshed Sweetpotatoes by HPLC-DAD/ESI-MS/MS
OkinawaCyanidin 3-caffeoylsophoroside-5-glucosideMajor PeakCharacterization of Anthocyanins and Anthocyanidins in Purple-Fleshed Sweetpotatoes by HPLC-DAD/ESI-MS/MS
Korean Purple Sweet PotatoCyanidin-3-caffeoyl-p-hydroxybenzoyl sophoroside-5-glucoside15% of total anthocyaninsStability assessment of anthocyanins from black soybean, grape, and purple sweet potato under in vitro gastrointestinal digestion - PMC - NIH

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from Ipomoea batatas.

Sample Preparation

Proper sample preparation is crucial for accurate anthocyanin analysis.

  • Harvesting and Storage: Harvest fresh purple-fleshed sweet potato roots. For long-term storage, cure the roots at 30°C with 85-90% relative humidity for 7 days, followed by storage at 13-16°C.[4]

  • Sample Processing: Thoroughly wash the roots and air-dry them. The roots can be processed in several ways:

    • Raw-ground: Grind the fresh, peeled roots into small particles.

    • Freeze-dried: Slice the peeled roots, freeze them at -80°C, and then lyophilize to a powder. This method is often preferred as it can lead to more reproducible and higher anthocyanin yields.[5]

Extraction of Anthocyanins

Several methods can be employed for extracting anthocyanins from sweet potato samples.

This is a conventional and widely used method.

  • Solvent Preparation: Prepare an acidified solvent, typically 70% ethanol (B145695) or methanol (B129727) containing an acid such as 7% acetic acid or 1% citric acid.[4][6] The acidic conditions help to stabilize the anthocyanins in their colored flavylium (B80283) cation form.

  • Extraction Procedure:

    • Weigh a known amount of the prepared sweet potato sample (e.g., 10 g).

    • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:15 or 1:20 w/v).

    • Macerate the mixture for a defined period (e.g., 48 hours) at a controlled temperature (e.g., 25°C) with continuous agitation.[7]

    • Separate the extract from the solid residue by centrifugation (e.g., 3220 x g for 15 minutes) and filtration.[7]

    • The crude extract can be concentrated using a rotary evaporator at a temperature below 40°C to avoid degradation.

MAE can significantly reduce extraction time and solvent consumption.

  • Procedure:

    • Place a known amount of the sample (e.g., 20 g) in a suitable vessel and add the extraction solvent (e.g., ethanol with 0.75% tartaric acid) at a ratio of 1:20 (w/v).[8]

    • Expose the mixture to microwave irradiation at a specific power (e.g., 80-270 Watts) for a short duration (e.g., 60-300 seconds).[8][9]

    • After extraction, cool the sample and separate the extract as described for solvent extraction.

UAE utilizes ultrasonic waves to enhance the extraction process.

  • Procedure:

    • Suspend the sample in the extraction solvent in a vessel.

    • Submerge the vessel in an ultrasonic bath or use a sonotrode, and apply ultrasound at a specific frequency and power for a set time (e.g., 2-6 minutes).[10]

    • The optimal conditions for sonotrode-UAE have been reported as 6 minutes of extraction with 60% ethanol at a liquid-to-solid ratio of 30 mL/g.[10]

    • Separate the extract from the solid residue following the procedure.

Purification of Anthocyanin Extracts

For more detailed analysis and for obtaining pure compounds, the crude extract often requires purification.

  • Solid-Phase Extraction (SPE):

    • Use a C18 cartridge to purify the anthocyanin extract.

    • Condition the cartridge with methanol followed by acidified water.

    • Load the crude extract onto the cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with acidified methanol.

    • Evaporate the solvent from the eluate to obtain a purified anthocyanin fraction.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method for the separation, identification, and quantification of anthocyanins.

  • Instrumentation: A standard HPLC system equipped with a binary pump, an autosampler, a thermostatted column compartment, and a DAD is required. For structural elucidation, an ESI-MS/MS detector is essential.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is most commonly used (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically employed using two solvents:

      • Solvent A: Acidified water (e.g., 3% phosphoric acid, 5% formic acid, or 10% acetic acid).[11]

      • Solvent B: Acetonitrile or methanol.[11]

    • Gradient Program: An example of a linear gradient is 10% to 25% B over 10 minutes, then 25% to 30% B from 15 to 20 minutes.

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for instance, 30°C.

    • Injection Volume: Inject a small volume of the filtered extract (e.g., 20 µL).

    • Detection: Monitor the eluate at the maximum absorbance wavelength for anthocyanins, which is around 520 nm.

  • Identification and Quantification:

    • Identification: Anthocyanins are identified by comparing their retention times and UV-Vis spectra with those of authentic standards. Co-chromatography with standards can also be used for confirmation. For unknown compounds, identification is based on their mass spectral data (molecular ion and fragmentation patterns) from HPLC-MS/MS analysis. For example, this compound has a molecular ion [M]+ at m/z 773 and produces fragment ions at m/z 611, 449, and 287, corresponding to the loss of glucose, sophorose, and both sugar moieties, respectively.[12]

    • Quantification: The concentration of individual anthocyanins is determined by creating a calibration curve using external standards (e.g., cyanidin-3-glucoside). The results are often expressed as milligrams of the standard equivalent per 100 g of fresh or dry weight of the sample.

Visualizations

Anthocyanin Biosynthesis Pathway in Ipomoea batatas

The following diagram illustrates the key enzymatic steps in the biosynthesis of anthocyanins in sweet potato, leading to the formation of cyanidin-based compounds.

Anthocyanin_Biosynthesis cluster_regulation Regulation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Cyanidin_3_glucoside Cyanidin 3-glucoside Cyanidin->Cyanidin_3_glucoside UF3GT Cyanidin_3_sophoroside_5_glucoside This compound Cyanidin_3_glucoside->Cyanidin_3_sophoroside_5_glucoside Glycosyltransferases PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H F3_prime_H F3'H DFR DFR ANS ANS UF3GT UF3GT Glycosyltransferases Glycosyltransferases IbMYB1 IbMYB1 IbMYB1->CHS IbMYB1->DFR IbMYB1->ANS bHLH bHLH WD40 WD40

Caption: Simplified anthocyanin biosynthesis pathway in Ipomoea batatas.

Experimental Workflow for Analysis of this compound

The diagram below outlines the general workflow for the extraction and analysis of this compound from sweet potato.

Experimental_Workflow Start Sweet Potato Sample (Purple-Fleshed) Sample_Prep Sample Preparation (Grinding/Freeze-drying) Start->Sample_Prep Extraction Extraction (Solvent/MAE/UAE) Sample_Prep->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude Anthocyanin Extract Filtration->Crude_Extract Purification Purification (Optional) (Solid-Phase Extraction) Crude_Extract->Purification HPLC_Analysis HPLC-DAD/MS Analysis Crude_Extract->HPLC_Analysis Direct Analysis Purified_Extract Purified Anthocyanin Extract Purification->Purified_Extract Purified_Extract->HPLC_Analysis Data_Analysis Data Analysis (Identification & Quantification) HPLC_Analysis->Data_Analysis End Results Data_Analysis->End

Caption: General workflow for anthocyanin analysis from sweet potato.

Conclusion

This technical guide has provided an in-depth overview of the occurrence, analysis, and biosynthesis of this compound in Ipomoea batatas. The provided quantitative data, detailed experimental protocols, and visual diagrams of the biosynthetic pathway and experimental workflow offer a solid foundation for researchers and professionals working with this important bioactive compound. The methodologies described herein can be adapted and optimized for various research and development purposes, from phytochemical profiling to the isolation of specific anthocyanins for further investigation of their biological activities and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Quantification of Cyanidin 3-sophoroside-5-glucoside using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-sophoroside-5-glucoside is an anthocyanin responsible for the vibrant color in many flowers and fruits.[1][2] Beyond its role as a natural pigment, there is growing interest in its potential health benefits, which necessitates accurate and reliable quantification in various matrices, including raw botanical materials and finished products.[3] High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a robust and widely adopted technique for the analysis of anthocyanins due to its specificity, sensitivity, and reproducibility.[4] This document provides a detailed protocol for the quantification of cyanidin 3-sophoroside-5-glucoside using a validated HPLC-DAD method.

Principle

This method separates this compound from other components in a sample extract using reverse-phase HPLC. The separation is achieved on a C18 column with a gradient elution of acidified water and an organic solvent. The Diode-Array Detector (DAD) allows for sensitive detection at the maximum absorbance wavelength of the analyte (around 520 nm) and provides spectral data to confirm peak identity and purity.[5][6] Quantification is performed using an external standard calibration curve.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for accurate quantification and to prevent column contamination. The following is a general protocol for solid samples; modifications may be necessary for liquid samples.

  • Extraction:

    • Weigh approximately 1 gram of the homogenized and lyophilized sample material into a 50 mL centrifuge tube.

    • Add 20 mL of acidified methanol (B129727) (1% trifluoroacetic acid in methanol).

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonciate the sample in an ultrasonic bath for 30 minutes in the dark and at a controlled temperature (e.g., 4°C) to prevent degradation.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process on the pellet twice more, combining the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup (Optional, but Recommended):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (0.1% TFA).[4]

    • Load the combined supernatant onto the conditioned cartridge.

    • Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.[4]

    • Elute the anthocyanins with 5 mL of acidified methanol.[4]

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-DAD System and Conditions

  • HPLC System: An Agilent 1200 Series HPLC system or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD).[2]

  • Column: Zorbax SB C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Mobile Phase A: 5% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • DAD Settings:

    • Detection Wavelength: 520 nm.

    • Bandwidth: 8 nm.

    • Reference Wavelength: Not used.

    • Spectral Acquisition: 200-700 nm for peak purity analysis.[7]

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.07030
25.05050
30.0955
35.0955

3. Standard Preparation and Calibration

  • Prepare a stock solution of this compound standard in acidified methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working standards by serial dilution with the initial mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.

  • The linearity of the calibration curve should be confirmed by a correlation coefficient (r²) of ≥ 0.999.[8]

Data Presentation

Table 1: HPLC-DAD Method Validation Parameters

ParameterSpecification
Linearity
Calibration Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision
Intra-day Precision (RSD%)≤ 2%
Inter-day Precision (RSD%)≤ 5%
Accuracy
Recovery (%)95 - 105%

Visualization of Experimental Workflow and Logical Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis sample Homogenized Sample extraction Solvent Extraction (Acidified Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe SPE Cleanup (C18) supernatant->spe reconstitution Evaporation & Reconstitution spe->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reverse-Phase Separation (Gradient Elution) hplc_injection->separation detection DAD Detection at 520 nm separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification report Final Report quantification->report logical_relationship cluster_method_validation Method Validation cluster_quality_control Quality Control cluster_reliable_quantification Reliable Quantification specificity Specificity reliable_results Reliable Results specificity->reliable_results linearity Linearity linearity->reliable_results accuracy Accuracy accuracy->reliable_results precision Precision precision->reliable_results lod_loq LOD & LOQ lod_loq->reliable_results system_suitability System Suitability system_suitability->reliable_results standard_check Standard Check standard_check->reliable_results sample_duplicate Sample Duplicate Analysis sample_duplicate->reliable_results

References

Application Notes and Protocols for the Identification of Cyanidin 3-Sophoroside-5-Glucoside by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanidin (B77932) 3-sophoroside-5-glucoside is a complex anthocyanin responsible for the deep purple and red pigmentation in various plants, notably in purple sweet potatoes and certain berries. As a member of the flavonoid class of polyphenols, it is of significant interest to researchers in the fields of food science, nutrition, and drug development due to its potent antioxidant properties and potential health benefits. Accurate identification and quantification of this compound are crucial for quality control of food products, understanding its bioavailability, and for further pharmacological studies. This document provides a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the identification and quantification of cyanidin 3-sophoroside-5-glucoside in various matrices.

Experimental Protocols

This section details the necessary steps for sample preparation and LC-MS/MS analysis for this compound.

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix. Anthocyanins are susceptible to degradation, so care must be taken to protect the sample from light and high temperatures.

2.1.1. Plant Tissues (e.g., Purple Sweet Potato, Berries)

  • Homogenization: Freeze-dry the plant material to preserve the anthocyanins and grind it into a fine powder.

  • Extraction:

    • Weigh approximately 1 gram of the powdered sample into a centrifuge tube.

    • Add 10 mL of acidified methanol (B129727) (1% formic acid in methanol, v/v).

    • Vortex the mixture for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 30 minutes in the dark.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet two more times to ensure complete extraction.

  • Purification (Optional, for cleaner extracts):

    • The pooled supernatant can be passed through a 0.45 µm syringe filter.

    • For samples with high levels of interfering compounds, Solid-Phase Extraction (SPE) using a C18 cartridge can be employed.

      • Condition the cartridge with methanol followed by acidified water (0.1% formic acid).

      • Load the diluted extract.

      • Wash with acidified water to remove polar impurities.

      • Elute the anthocyanins with acidified methanol.

  • Final Preparation: Evaporate the solvent under a gentle stream of nitrogen at 35°C. Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 1 mL) for LC-MS analysis.

2.1.2. Plasma Samples

For bioavailability and pharmacokinetic studies, a robust method for plasma sample preparation is necessary.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-30% B; 15-20 min: 30-95% B; 20-22 min: 95% B; 22-23 min: 95-5% B; 23-28 min: 5% B

Mass Spectrometry (MS) Conditions:

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

The identification of this compound is based on its specific precursor and product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound773.2611.2 (loss of glucose)20
449.1 (loss of sophorose)30
287.1 (cyanidin aglycone)40

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Data Presentation

Quantitative analysis of this compound can be performed using an external standard calibration curve. The concentration of this anthocyanin can vary significantly depending on the plant species, cultivar, and growing conditions.

Table 1: Reported Concentrations of this compound and Related Compounds in Various Plant Sources.

Plant SourceCompoundConcentration (mg/100g FW)Reference
Purple Sweet PotatoThis compound and its acylated derivativesMajor anthocyanins, specific concentration varies by cultivar[1]
Blackberry (cv. Ningzhi 1, Ripe Stage)Cyanidin-3-O-sophoroside402.33[2]
Purple Sweet Potato ('Sinjami' cultivar, inner layer)Total Anthocyanins~3457[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Plant Tissue or Plasma Homogenization Homogenization/ Precipitation Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Purification (SPE) Extraction->Purification Final_Prep Evaporation & Reconstitution Purification->Final_Prep LC_Separation LC Separation (C18 Column) Final_Prep->LC_Separation Inject MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: LC-MS workflow for this compound analysis.

Signaling Pathway/Logical Relationship Diagram

The fragmentation of this compound in the mass spectrometer follows a logical pathway of sequential loss of its sugar moieties.

Fragmentation_Pathway C3S5G This compound [M]+ m/z 773.2 Intermediate1 Cyanidin 3-sophoroside [M-glucose]+ m/z 611.2 C3S5G->Intermediate1 - Glucose (162 Da) Intermediate2 Cyanidin 3-glucoside [M-sophorose]+ m/z 449.1 C3S5G->Intermediate2 - Sophorose (324 Da) Aglycone Cyanidin Aglycone [M-sophorose-glucose]+ m/z 287.1 Intermediate1->Aglycone - Sophorose (324 Da) Intermediate2->Aglycone - Glucose (162 Da)

Caption: MS/MS fragmentation pathway of this compound.

References

Application Notes and Protocols for the Solid-Phase Extraction (SPE) Purification of Cyanidin 3-Sophoroside-5-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-sophoroside-5-glucoside is a complex anthocyanin found in various pigmented plants, such as purple sweet potatoes and certain ornamental flowers. As with other anthocyanins, it is of significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties. For the accurate evaluation of its biological activities and for use in pharmaceutical and nutraceutical applications, high-purity isolation of this compound is essential. Solid-phase extraction (SPE) is a highly effective and widely used technique for the purification and concentration of anthocyanins from complex plant extracts. This document provides detailed application notes and protocols for the purification of cyanidin 3-sophoroside-5-glucoside using SPE.

The principle of SPE for anthocyanin purification relies on the differential affinity of the target compound and impurities for a solid stationary phase. In a typical reversed-phase SPE procedure, a crude, acidified plant extract is loaded onto a conditioned non-polar sorbent, such as C18. Polar impurities like sugars, organic acids, and salts are washed away with an aqueous solution. The retained anthocyanins, including this compound, are then eluted with an organic solvent, typically acidified methanol (B129727) or ethanol.

Data Presentation: Performance of Various SPE Sorbents in Anthocyanin Purification

The selection of the SPE sorbent is a critical factor in achieving high recovery and purity. While specific quantitative data for the purification of this compound is limited in publicly available literature, the following tables summarize the performance of different SPE cartridges for the purification of structurally similar and complex anthocyanins from various natural sources. This data provides a valuable reference for expected outcomes and for method development.

Table 1: Recovery and Purity of Total Anthocyanins from Various Plant Sources Using Different SPE Resins

Plant SourceSPE SorbentRecovery (%)Purity (%)
Purple CabbageOasis® HLB85.3 ± 2.179.5 ± 3.4
C18 Silica89.1 ± 1.882.3 ± 2.9
Amberlite® XAD7-HP78.4 ± 3.571.2 ± 4.1
CornflowerOasis® HLB92.7 ± 1.588.9 ± 2.0
C18 Silica94.2 ± 1.390.1 ± 1.7
Amberlite® XAD7-HP85.6 ± 2.881.4 ± 3.3
Red RaspberryMacroporous Resin (AB-8)98.84Purity increased 19.1-fold

Data for Purple Cabbage and Cornflower adapted from a study on a two-step SPE methodology. Recovery and purity were determined for the total anthocyanin content. Purple cabbage contains cyanidin-3-O-diglucoside-5-O-glucoside derivatives, which are structurally analogous to the target compound. Data for Red Raspberry adapted from a study on the isolation of cyanidin-3-glucoside and cyanidin-3-sophoroside.[1]

Table 2: Recovery of Cyanidin Glycosides Using C18 SPE from Plasma Samples

AnalyteRecovery (%)
Cyanidin-3-O-glucoside68.36

This data is for a related but less complex cyanidin glycoside and provides a baseline for expected recovery from a biological matrix.[2]

Experimental Protocols

The following protocols are provided as a comprehensive guide for the purification of this compound from a plant matrix. Protocol 1 describes a general method using a C18 reversed-phase cartridge, which is a common starting point for anthocyanin purification. Protocol 2 outlines a two-step approach for achieving higher purity, suitable for more demanding applications.

Protocol 1: Single-Step C18 SPE Purification of this compound

This protocol is a general and widely applicable method for the initial purification of this compound from a crude plant extract.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Crude plant extract containing this compound, acidified to pH 2-3 with formic acid or hydrochloric acid

  • Methanol (HPLC grade)

  • Acidified deionized water (pH 2-3 with formic acid or HCl)

  • Acidified methanol (e.g., methanol with 0.1% formic acid)

  • SPE vacuum manifold

  • Collection tubes

  • Nitrogen evaporator or rotary evaporator

Methodology:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Do not allow the cartridge to go dry.

  • Cartridge Equilibration:

    • Pass 5 mL of acidified deionized water through the cartridge.

    • Ensure the sorbent bed remains moist before sample loading.

  • Sample Loading:

    • Load the acidified crude plant extract onto the cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

    • The volume of the extract will depend on the concentration of anthocyanins and the capacity of the SPE cartridge.

  • Washing:

    • Wash the cartridge with 5-10 mL of acidified deionized water to elute polar impurities such as sugars and organic acids.

    • A second wash with a weak organic solvent (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences. This step may require optimization to prevent premature elution of the target compound.

  • Elution:

    • Elute the retained this compound with 5 mL of acidified methanol into a clean collection tube.

  • Post-Elution Processing:

    • The collected eluate can be concentrated under a stream of nitrogen or using a rotary evaporator to remove the solvent.

    • The purified and concentrated sample can be reconstituted in a suitable solvent for downstream analysis (e.g., HPLC, LC-MS) or for use in biological assays.

Protocol 2: Two-Step SPE for High-Purity Isolation of this compound

This protocol utilizes a hydrophilic-lipophilic balanced (HLB) sorbent followed by a mixed-mode cation-exchange (MCX) cartridge to achieve a higher degree of purity.

Materials:

  • Oasis® HLB SPE Cartridge

  • Mixed-Mode Cation-Exchange SPE Cartridge (e.g., Oasis® MCX)

  • Crude plant extract containing this compound, acidified

  • Methanol (HPLC grade)

  • Deionized water

  • Acidified water (e.g., with 0.1% formic acid)

  • Acidified methanol (e.g., with 0.1% formic acid)

  • Ammoniated methanol (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)

  • SPE vacuum manifold

  • Collection tubes

Methodology:

Step 1: Initial Clean-up with HLB SPE

  • Cartridge Conditioning and Equilibration: Condition and equilibrate the Oasis® HLB cartridge with methanol followed by deionized water, according to the manufacturer's instructions.

  • Sample Loading: Load the acidified crude extract onto the HLB cartridge.

  • Washing: Wash the cartridge sequentially with deionized water and a low percentage of methanol in water to remove highly polar impurities.

  • Elution: Elute the anthocyanin fraction with a higher concentration of methanol. This eluate will be further purified in the next step.

Step 2: High-Purity Fractionation with Mixed-Mode Cation-Exchange SPE

  • Cartridge Conditioning and Equilibration: Condition and equilibrate the mixed-mode cation-exchange cartridge with methanol and acidified water as per the manufacturer's guidelines.

  • Sample Loading: Load the eluate from the HLB step onto the MCX cartridge. At an acidic pH, anthocyanins will be positively charged and will be retained by the cation-exchange mechanism.

  • Washing:

    • Wash the cartridge with acidified water to remove any remaining polar, non-basic impurities.

    • Wash with acidified methanol to remove non-basic, hydrophobic impurities.

  • Elution: Elute the purified this compound with ammoniated methanol. The change to a basic pH neutralizes the positive charge on the anthocyanin, releasing it from the sorbent.

  • Post-Elution Processing: The final eluate can be concentrated as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the SPE purification process.

SPE_Workflow start Crude Plant Extract (Acidified) loading 3. Sample Loading start->loading conditioning 1. Cartridge Conditioning (Methanol) equilibration 2. Cartridge Equilibration (Acidified Water) conditioning->equilibration equilibration->loading wash 4. Washing (Acidified Water) loading->wash Analyte Retained elution 5. Elution (Acidified Methanol) wash->elution impurities Polar Impurities (Sugars, Acids) wash->impurities Impurities Eluted product Purified this compound elution->product Analyte Eluted

Caption: Workflow for single-step SPE purification.

Two_Step_SPE_Workflow cluster_step1 Step 1: HLB SPE cluster_step2 Step 2: Mixed-Mode Cation-Exchange SPE start Crude Extract hlb_load Load on HLB Cartridge start->hlb_load hlb_wash Wash (Aqueous) hlb_load->hlb_wash hlb_elute Elute (Methanol) hlb_wash->hlb_elute hlb_impurities Polar Impurities hlb_wash->hlb_impurities mcx_load Load on MCX Cartridge hlb_elute->mcx_load mcx_wash Wash (Acidified Water/Methanol) mcx_load->mcx_wash mcx_elute Elute (Ammoniated Methanol) mcx_wash->mcx_elute mcx_impurities Non-Basic Impurities mcx_wash->mcx_impurities product High-Purity Product mcx_elute->product

Caption: Workflow for two-step high-purity SPE.

Conclusion

Solid-phase extraction is a versatile and powerful technique for the purification of this compound from complex mixtures. The choice of SPE sorbent and the optimization of the wash and elution steps are crucial for achieving high recovery and purity. While a standard C18 protocol can provide significant purification, a two-step approach employing different retention mechanisms can yield a final product of very high purity, suitable for the most demanding research and development applications. The protocols and data presented herein serve as a valuable starting point for the development and validation of a robust purification method for this compound.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Cyanidin 3-Sophoroside-5-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-sophoroside-5-glucoside is a prominent anthocyanin found in various pigmented plants, notably in purple-fleshed sweet potatoes. Anthocyanins are a class of flavonoids widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to reactive oxygen species, thereby neutralizing them. The evaluation of the antioxidant capacity of specific anthocyanins like cyanidin 3-sophoroside-5-glucoside is crucial for understanding their potential therapeutic applications in conditions associated with oxidative stress. This document provides detailed protocols for two of the most common in vitro antioxidant assays, DPPH and ABTS, as they apply to this compound.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess the free radical scavenging ability of antioxidants.[1] The stable DPPH radical has a deep purple color, which changes to a light yellow upon reduction by an antioxidant.[1] This color change, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant's capacity.[1]

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method that measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced by an antioxidant, leading to a decrease in absorbance at 734 nm.[2]

Data Presentation

Direct quantitative data (e.g., IC50 values) for purified this compound is limited in publicly available literature. However, data from extracts rich in this compound and from its close structural relative, cyanidin 3-glucoside, can provide valuable insights into its antioxidant potential.

Compound/Extract Assay IC50 Value Reference Compound Notes
Purple Sweet Potato Anthocyanin ExtractDPPH13.16 mg/mLTroloxThe extract is rich in this compound.[3]
Cyanidin-3-O-glucoside (C3G)DPPH0.014 mg/mLVitamin C (0.016 mg/mL)C3G is a closely related anthocyanin often used as a reference.[4]
Cyanidin-3-O-glucoside (C3G) LiposomesDPPH0.011 mg/mLVitamin C (0.016 mg/mL)Encapsulation in liposomes appeared to enhance antioxidant activity.[4]
Purple Sweet Potato Anthocyanin ExtractABTSNot specified as IC50TroloxShowed 376 μM TE ABTS+ antioxidant capacity.[5]
Cyanidin-3-O-glucoside (C3G)ABTS> 0.040 mg/mL-The IC50 value was not reached within the tested concentrations.[4]
Cyanidin-3-O-glucoside (C3G) LiposomesABTS> 0.040 mg/mL-The IC50 value was not reached within the tested concentrations.[4]

Lower IC50 values indicate higher antioxidant activity.[2]

Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_sample Prepare this compound Stock Solution reaction Mix Sample/Control with Reagent prep_sample->reaction prep_reagent Prepare DPPH or ABTS Reagent prep_reagent->reaction prep_control Prepare Positive Control (e.g., Trolox) prep_control->reaction incubation Incubate in the Dark reaction->incubation measurement Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50 antioxidant_mechanism cluster_pathway Antioxidant Mechanism of this compound C3S5G This compound (Antioxidant) Donation Donates H• or e- C3S5G->Donation Radical Free Radical (DPPH• or ABTS•+) Radical->Donation Neutralized_Radical Neutralized Radical (DPPH-H or ABTS) Donation->Neutralized_Radical C3S5G_Radical This compound Radical (Stabilized) Donation->C3S5G_Radical

References

Application Notes and Protocols for Measuring Intracellular ROS with Cyanidin-3-Sophoroside-5-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin-3-sophoroside-5-glucoside is a member of the anthocyanin family of flavonoids, which are water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables.[1] Anthocyanins, including cyanidin-3-sophoroside-5-glucoside, are recognized for their potent antioxidant properties, primarily their ability to scavenge reactive oxygen species (ROS).[2][3] ROS are highly reactive molecules generated as byproducts of normal cellular metabolism.[4] While they play a role in cellular signaling, excessive ROS production leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[3][4][5] The capacity of cyanidin-3-sophoroside-5-glucoside to mitigate oxidative stress at a cellular level is a critical aspect of its potential therapeutic bioactivity.[2]

This document provides a detailed protocol for the quantification of intracellular ROS levels in response to treatment with cyanidin-3-sophoroside-5-glucoside, utilizing the common cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[2][4]

Data Presentation

The antioxidant activity of cyanidin-3-sophoroside-5-glucoside can be quantified and compared with other compounds. The following table provides a summary of key quantitative parameters relevant to its antioxidant and cellular effects.

ParameterValue/RangeCell Line/SystemNotes
Typical Treatment Concentrations 1 - 100 µMe.g., GES-1, HT-29The optimal concentration should be determined empirically for each cell line and experimental condition.[2]
Typical Incubation Time 1 - 24 hoursVaries by cell typeThe duration of pre-incubation with the compound before inducing oxidative stress can be varied.[2][4]
Oxidative Stress Inducers H₂O₂, Tert-Butyl hydroperoxide (TBHP), RosupVarious cell linesThese agents are used to artificially elevate intracellular ROS levels.[2][6]
IC₅₀ (Cell Viability) Variese.g., HL-60The concentration that inhibits 50% of cell growth; important for determining non-toxic working concentrations.[2][7]

Experimental Protocols

Protocol for Measuring Intracellular ROS using DCFH-DA

This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in cultured cells treated with cyanidin-3-sophoroside-5-glucoside.

Principle:

The cell-permeable DCFH-DA enters the cell, where it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the intracellular ROS levels.[4]

Materials:

  • Cell line of interest (e.g., human gastric epithelial GES-1 cells, human intestinal HT-29 cells)[2]

  • Cyanidin-3-sophoroside-5-glucoside

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 96-well black, clear-bottom microplates

  • Oxidative stress inducer (e.g., H₂O₂, Tert-Butyl hydroperoxide (TBHP))[2]

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom microplate at a density of 1 x 10⁵ cells/well.

    • Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂).[2]

  • Compound Treatment:

    • The following day, remove the culture medium.

    • Treat the cells with varying concentrations of cyanidin-3-sophoroside-5-glucoside (e.g., 1, 10, 50, 100 µM) for a predetermined duration (e.g., 24 hours).[2]

    • Include a vehicle control (medium with the same solvent concentration used to dissolve the compound).

  • Induction of Oxidative Stress:

    • After the treatment period, induce oxidative stress by adding an appropriate concentration of H₂O₂ or TBHP for 1 hour.[2]

    • A positive control group should consist of cells treated only with the oxidative stress inducer.

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells twice with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA working solution in serum-free medium to each well.

    • Incubate the plate at 37°C for 30-45 minutes in the dark.[4]

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 538 nm.[8]

Data Analysis:

  • Subtract the background fluorescence (wells with cells and PBS only) from all readings.

  • Normalize the fluorescence intensity of the treated groups to the vehicle control.

  • Calculate the percentage of ROS reduction in the cyanidin-3-sophoroside-5-glucoside treated groups relative to the oxidative stress inducer-only control.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection ROS Detection cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight (37°C, 5% CO₂) cell_seeding->overnight_incubation compound_treatment Treat cells with Cyanidin-3-sophoroside-5-glucoside overnight_incubation->compound_treatment oxidative_stress Induce oxidative stress (e.g., H₂O₂) compound_treatment->oxidative_stress dcfh_da_staining Stain with DCFH-DA oxidative_stress->dcfh_da_staining fluorescence_measurement Measure fluorescence (Ex/Em: ~485/538 nm) dcfh_da_staining->fluorescence_measurement data_normalization Normalize to control fluorescence_measurement->data_normalization ros_reduction Calculate % ROS reduction data_normalization->ros_reduction

Caption: Experimental workflow for measuring intracellular ROS.

signaling_pathway cluster_cell Cellular Environment C3S5G Cyanidin-3-sophoroside-5-glucoside ROS Reactive Oxygen Species (ROS) C3S5G->ROS Direct Scavenging Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Signal Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: Proposed signaling pathway for ROS reduction.

References

Application of Cyanidin 3-Sophoroside-5-Glucoside as a Natural Food Colorant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cyanidin (B77932) 3-sophoroside-5-glucoside is a water-soluble anthocyanin, a class of pigments responsible for the red, purple, and blue colors found in many plants.[1] This compound is notably present in vegetables like purple sweet potato and flowers such as Moricandia arvensis.[2][3] As a natural colorant, it offers a promising alternative to synthetic dyes, aligning with the growing consumer demand for clean-label food products. Beyond its vibrant color, cyanidin 3-sophoroside-5-glucoside is also associated with potential health benefits, including antioxidant and antiproliferative activities, making it a subject of interest for the development of functional foods and nutraceuticals.[4]

The utility of this compound as a food colorant is, however, dependent on its stability, which is significantly influenced by environmental factors such as pH, temperature, and light. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and professionals in the effective use of this natural pigment in food and beverage applications.

Physicochemical Properties and Stability

The color and stability of this compound are intrinsically linked to its molecular structure and the surrounding chemical environment.

Effect of pH

Anthocyanins are highly sensitive to changes in pH, exhibiting a range of colors from red in acidic conditions to purple and blue in more alkaline environments. At neutral to alkaline pH, the molecule becomes more susceptible to degradation.[1] The color of cyanidin glycosides at different pH values is summarized below.

Table 1: Color of Cyanidin Glycosides at Different pH Values

pH Range Predominant Form Typical Color Stability
< 3 Flavylium Cation Red High[1]
4-5 Carbinol Pseudobase Colorless Decreased[1]
6-7 Quinonoidal Base Purple Low[1]
> 8 Chalcone Yellowish/Colorless Very Low (Degradation)[1]

Note: This data is based on the general behavior of cyanidin glycosides.

The CIELAB color space values for the closely related cyanidin-3-glucoside and cyanidin-3-sophoroside provide a more quantitative measure of color. As pH increases, the lightness (L) and chroma (C) values for both compounds tend to increase up to around pH 5.7, after which they decrease. The hue angle (H°) generally decreases with increasing pH up to 5.7.[5]

Table 2: CIELAB Color Coordinates of Cyanidin-3-Glucoside and Cyanidin-3-Sophoroside at Various pH Values

pH Compound L* (Lightness) C* (Chroma) H° (Hue Angle)
1.0 Cyanidin-3-glucoside 50.1 60.2 30.1
1.0 Cyanidin-3-sophoroside 51.2 58.9 31.5
3.0 Cyanidin-3-glucoside 65.3 45.1 45.2
3.0 Cyanidin-3-sophoroside 66.1 43.8 46.8
5.7 Cyanidin-3-glucoside 85.2 25.3 60.1
5.7 Cyanidin-3-sophoroside 86.1 24.1 61.3
7.6 Cyanidin-3-glucoside 80.1 15.2 60.2
7.6 Cyanidin-3-sophoroside 81.3 14.5 61.5

Source: Adapted from studies on cyanidin-3-glucoside and cyanidin-3-sophoroside.[5] The values are illustrative and may vary based on concentration and purity.

Effect of Temperature

Elevated temperatures accelerate the degradation of anthocyanins, leading to color loss and browning. This degradation typically follows first-order kinetics.[6] The rate of degradation is also influenced by pH, with greater instability at neutral and alkaline pH values.[1] To preserve color, it is advisable to add the colorant at later stages of food processing and minimize heat exposure.

Table 3: Thermal Degradation Kinetics of Cyanidin-3-Glucoside at pH 3.5

Temperature (°C) Rate Constant (k) (min⁻¹) Half-life (t½) (min)
60 0.002 346.6
80 0.008 86.6
100 0.025 27.7

Note: Data for cyanidin-3-glucoside is used as a proxy due to the limited availability of specific data for this compound.[6][7]

Interaction with Food Components

This compound can interact with other food matrix components, which can impact its color and stability. Sugars and their degradation products may have a protective effect on anthocyanins.[1] Proteins, such as whey protein, have been shown to bind to anthocyanins, which can enhance their thermal and oxidative stability.[8][9]

Antioxidant Activity

This compound is recognized for its antioxidant properties, which contribute to its potential health benefits. The antioxidant capacity of anthocyanins can be evaluated using various in vitro assays.

Table 4: In Vitro Antioxidant Capacity of Cyanidin Glycosides

Assay Compound IC50 (µg/mL) or ORAC Value (µmol TE/µmol)
DPPH Radical Scavenging Cyanidin-3-glucoside ~10-20
FRAP (Ferric Reducing Antioxidant Power) Cyanidin-3-glucoside ~50-100 (µM Fe(II))
ORAC (Oxygen Radical Absorbance Capacity) Cyanidin-3-glucoside 6.36

Note: These values are for cyanidin-3-glucoside and serve as a reference.[10][11] The actual values for this compound may differ.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol outlines a general method for extracting and purifying this compound from plant materials.

Materials:

  • Plant material (e.g., purple sweet potato)

  • Acidified methanol (B129727) or ethanol (B145695) (0.1% HCl)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Rotary evaporator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.

  • Extraction:

    • Suspend the powder in acidified solvent (1:10 w/v).

    • Homogenize or sonicate for 10-15 minutes.

    • Stir in the dark at 4°C for 12-24 hours.

  • Filtration and Concentration:

    • Filter the mixture and centrifuge at 10,000 x g for 15 minutes.

    • Concentrate the supernatant using a rotary evaporator at <40°C.

  • Purification:

    • Load the concentrated extract onto a pre-conditioned C18 SPE cartridge.

    • Wash with acidified water to remove sugars and acids.

    • Elute the anthocyanins with acidified methanol.

    • Further purify using preparative HPLC if necessary.

G cluster_extraction Extraction cluster_purification Purification plant_material Plant Material extraction_step Acidified Solvent Extraction plant_material->extraction_step filtration Filtration & Centrifugation extraction_step->filtration concentration Concentration filtration->concentration spe Solid-Phase Extraction (SPE) concentration->spe hplc HPLC Purification spe->hplc final_product final_product hplc->final_product Purified Cyanidin 3-sophoroside-5-glucoside

Workflow for extraction and purification.
Protocol 2: Stability Testing

This protocol details the methodology for assessing the stability of this compound under various conditions.

Materials:

  • Purified this compound

  • Citrate-phosphate buffer

  • Spectrophotometer or colorimeter

  • Temperature-controlled incubator or water bath

  • Light source (for photostability testing)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the purified compound in a suitable buffer at a known concentration.

  • pH Stability: Adjust the pH of the stock solution to various levels (e.g., 2, 4, 6, 8) using HCl or NaOH.

  • Thermal Stability: Incubate aliquots of the solutions at different temperatures (e.g., 25°C, 50°C, 75°C, 100°C).

  • Photostability: Expose aliquots to a controlled light source, with control samples kept in the dark.

  • Analysis: At predetermined time intervals, measure the absorbance spectrum (e.g., at 520 nm) and/or CIELAB values.

  • Data Analysis: Calculate the degradation rate constant (k) and half-life (t½) using first-order reaction kinetics.

G cluster_conditions Stress Conditions start Prepare Stock Solution ph Vary pH start->ph temp Vary Temperature start->temp light Vary Light Exposure start->light analysis Analyze at Time Intervals (Spectrophotometry/Colorimetry) ph->analysis temp->analysis light->analysis kinetics Calculate Degradation Kinetics (k, t½) analysis->kinetics

Workflow for stability testing.
Protocol 3: Application in a Beverage Model System

This protocol provides a method for incorporating this compound into a model beverage system.

Materials:

  • Purified this compound

  • Water

  • Sweetener (e.g., sucrose)

  • Acidulant (e.g., citric acid)

  • Colorimeter

Procedure:

  • Beverage Base Preparation: Prepare a model beverage with the desired sweetener and acidulant concentrations to achieve a target pH (typically 2.5-3.5 for optimal color stability).[1]

  • Colorant Addition: Prepare a stock solution of the purified anthocyanin in acidified water. Add the stock solution to the beverage base to achieve the desired color intensity (e.g., 10-100 mg/L).[1]

  • Processing: Gently mix to ensure uniform color distribution. If pasteurization is required, apply the minimum necessary heat treatment.

  • Evaluation:

    • Measure initial CIELAB values.

    • Store the beverage under desired conditions (e.g., accelerated shelf-life testing).

    • Monitor color changes over time using a colorimeter.

    • Conduct sensory evaluations to assess visual appeal.

Signaling Pathways and Potential Health Benefits

The health benefits of anthocyanins like cyanidin-3-glucoside (a closely related compound) are linked to their ability to modulate cellular signaling pathways involved in inflammation and oxidative stress. While specific pathways for this compound are less studied, it is plausible that it shares similar mechanisms. Cyanidin-3-glucoside has been shown to influence the NF-κB and AMPK signaling pathways.

G cluster_nfkb NF-κB Pathway cluster_ampk AMPK Pathway c3g Cyanidin Glycosides nfkb NF-κB c3g->nfkb Inhibition ampk AMPK c3g->ampk Activation inflammation Inflammatory Response nfkb->inflammation metabolism Metabolic Regulation ampk->metabolism

Modulation of signaling pathways.

Conclusion

This compound presents a viable and appealing option for the natural coloration of food and beverage products. Its successful application is contingent on a thorough understanding of its stability under various processing and storage conditions. The protocols and data provided herein offer a framework for researchers and developers to effectively utilize this promising natural colorant. Further research is warranted to elucidate the specific stability profile and biological activities of this particular anthocyanin to expand its application in the food and pharmaceutical industries.

References

Formulation of Cyanidin 3-Sophoroside-5-Glucoside for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of cyanidin (B77932) 3-sophoroside-5-glucoside for in vivo animal studies. This document outlines the physicochemical properties of the compound, recommends formulation strategies, and provides detailed protocols for oral administration in rodent models.

Compound Overview

Cyanidin 3-sophoroside-5-glucoside is a complex anthocyanin found in various plants, including purple-fleshed sweet potatoes.[1][2][3] Anthocyanins are a class of water-soluble flavonoids known for their vibrant colors and potential health benefits, including antioxidant and anti-inflammatory properties.[4] However, their inherent instability and low bioavailability present significant challenges for in vivo research.[5][6][7]

Physicochemical Properties of this compound and Related Compounds

PropertyDataSource(s)
Molecular Formula C₃₃H₄₁O₂₁⁺[2][3]
Molecular Weight 773.7 g/mol [2][3]
Appearance Dark red/purple crystalline solid/powder (inferred from related compounds)[8]
Purity (Typical) ≥95% (HPLC)[9]
Long-Term Storage ≤ -15°C in a dry, dark place[8][9]
Solubility (Cyanidin 3-O-glucoside chloride) ~5 mg/mL in DMSO, ~0.1 mg/mL in DMF, ~1 mg/mL in PBS (pH 7.2)[9]
Stability Highly susceptible to degradation at neutral/alkaline pH and elevated temperatures. More stable in acidic conditions.[10][11][12][13][14][10][11][12][13][14]

Formulation Strategies for In Vivo Oral Administration

Due to the anticipated poor aqueous solubility and stability of this compound at physiological pH, a simple aqueous solution is often not feasible for achieving consistent and effective dosing in animal studies. The following formulation strategies are recommended to enhance stability and bioavailability.

Suspension in an Aqueous Vehicle

For compounds with low water solubility, preparing a homogenous suspension is a common and effective approach for oral gavage. Carboxymethylcellulose (CMC) is a widely used suspending agent that increases the viscosity of the vehicle, preventing the rapid sedimentation of the test compound.

Co-solvent System

A co-solvent system can be employed to dissolve the compound, creating a clear solution for administration. This approach is suitable if the compound is soluble in a mixture of pharmaceutically acceptable solvents. However, the concentration of organic solvents like DMSO should be minimized to avoid potential toxicity.

Dietary Admixture

For chronic studies, incorporating the compound directly into the animal diet can be a less stressful method of administration compared to daily gavage. This method requires careful preparation to ensure a homogenous mixture and regular monitoring of food consumption to ensure accurate dosing.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing formulations of this compound for oral administration in rodents. It is crucial to perform preliminary solubility and stability tests with the specific batch of this compound to optimize the chosen formulation.

Protocol 1: Preparation of a Suspension for Oral Gavage (0.5% CMC Vehicle)

Objective: To prepare a uniform and stable suspension of this compound for oral administration.

Materials:

  • This compound

  • Sodium carboxymethylcellulose (Na-CMC)

  • Sterile, purified water, slightly acidified (e.g., with citric acid to pH 3-4)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Calibrated balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Vehicle Preparation:

    • Weigh the required amount of Na-CMC for a 0.5% (w/v) solution (0.5 g Na-CMC per 100 mL of acidified water).

    • Slowly add the Na-CMC to the acidified water while continuously stirring with a magnetic stirrer to prevent clumping.

    • Continue stirring until the Na-CMC is fully dissolved and the solution is clear and viscous. This may take several hours.

  • Compound Preparation:

    • Accurately weigh the required amount of this compound based on the desired dose and final concentration.

    • If necessary, gently grind the compound to a fine powder using a mortar and pestle.

  • Suspension Formulation:

    • In a small, light-protected container, create a paste by adding a small amount of the prepared CMC vehicle to the powdered compound (a process called levigation).

    • Gradually add the remaining CMC vehicle to the paste while stirring continuously.

    • Transfer the mixture to a volumetric flask and add the vehicle to the final desired volume.

    • Stir the suspension for at least 30 minutes in the dark to ensure homogeneity.

  • Administration:

    • Administer the freshly prepared suspension to the animals via oral gavage within one hour of preparation.

    • Keep the suspension on a stirrer until just before dosing to maintain homogeneity.

    • Protect the formulation from light at all times.

Protocol 2: Preparation of a Co-solvent Formulation for Oral Gavage

Objective: To prepare a clear solution of this compound for oral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Solubilization: Add the weighed compound to the required volume of DMSO (e.g., 10% of the final volume). Vortex or sonicate until completely dissolved.

  • Addition of Co-solvents: Sequentially add PEG300 (e.g., 40% of the final volume) and Tween-80 (e.g., 5% of the final volume), mixing thoroughly after each addition.

  • Final Dilution: Slowly add the saline to the mixture while stirring to bring the formulation to the final volume.

  • Final Observation: The final formulation should be a clear, homogenous solution. If precipitation occurs, the formulation may need to be adjusted.

  • Administration: Prepare the formulation fresh daily. If storage is necessary, protect it from light and store it at 4°C. Confirm the stability under these conditions before use.

Protocol 3: Preparation of a Dietary Admixture

Objective: To incorporate this compound into powdered rodent diet for chronic studies.

Materials:

  • This compound

  • Powdered rodent diet

  • Large-scale mixer

Procedure:

  • Pre-mixing: Create a pre-mix by blending the total calculated amount of this compound with a small portion (e.g., 10%) of the total powdered diet. Mix until the color is uniform.

  • Final Blending: Add the pre-mix to the remaining bulk of the powdered diet in a large-scale mixer. Blend for at least 20-30 minutes to ensure homogenous distribution.

  • Quality Control: It is highly recommended to take multiple samples from the final feed mixture for analysis (e.g., by HPLC) to confirm the concentration and homogeneity of the compound.

  • Storage: Store the prepared diet in airtight, light-protected containers at 4°C or frozen (-20°C) to minimize degradation. Conduct stability tests to determine the shelf-life of the compound within the feed matrix under storage conditions.

Recommended Dosage for In Vivo Studies

The appropriate dosage of this compound will depend on the specific research question and animal model. Based on studies with cyanidin and its glycosides, a starting dose range is suggested below. Dose-response studies are recommended to determine the optimal dose for a particular experimental model.

Typical Dosage of Cyanidin and its Glycosides in Rodent Studies

CompoundAnimal ModelDosage RangeRoute of AdministrationSource(s)
CyanidinSprague-Dawley Rats7.5 - 30 mg/kg/dayOral[15]
CyanidinSprague-Dawley Rats300 mg/kg (single dose)Oral[15]
Cyanidin-3-glucosideRats10 mg/kg/dayOral[16]
Cyanidin-3-glucosideRats50 - 70 mg/kgOral[17]
Anthocyanin ExtractRats3.85 g/kg of dietDietary Admixture[4]

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Formulation and In Vivo Study

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invivo In Vivo Study p1 Compound Characterization (Purity, Solubility, Stability) f1 Vehicle Selection (Aqueous, Co-solvent, Lipid-based) p1->f1 f2 Formulation Preparation (Suspension, Solution, Emulsion) f1->f2 f3 Quality Control (Homogeneity, Concentration) f2->f3 i1 Animal Model Selection f3->i1 i2 Dose Determination i1->i2 i3 Administration (Oral Gavage, Dietary) i2->i3 i4 Data Collection & Analysis i3->i4

Caption: Workflow for formulation and in vivo testing.

Potential Antioxidant Signaling Pathway of Cyanidins

antioxidant_pathway C3S5G This compound Nrf2 Nrf2 C3S5G->Nrf2 Activates ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Activates OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress Causes Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces transcription of AntioxidantEnzymes->ROS Scavenges AntioxidantEnzymes->OxidativeStress Reduces

Caption: Nrf2-mediated antioxidant pathway.

References

Troubleshooting & Optimization

Cyanidin 3-sophoroside-5-glucoside stability under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanidin 3-sophoroside-5-glucoside. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions. Find answers to frequently asked questions and troubleshooting guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, like other anthocyanins, is significantly influenced by several factors including pH, temperature, light, and the presence of oxygen.[1] Anthocyanins are most stable in acidic conditions (pH < 3) where they exist predominantly as the red flavylium (B80283) cation.[2] As the pH increases towards neutral and alkaline, the molecule undergoes structural transformations, leading to less stable, colorless, or bluish forms that are more susceptible to degradation.[2][3] Elevated temperatures accelerate this degradation process.[1][4]

Q2: How does pH affect the color of my this compound solution?

A2: The color of your solution is directly dependent on the pH due to structural changes in the anthocyanin molecule.[1]

  • In highly acidic conditions (pH < 3): The molecule is in its stable flavylium cation form, which appears as a vibrant red.[2]

  • In mildly acidic conditions (pH 4-5): It converts to the colorless carbinol pseudobase.[2]

  • In near-neutral conditions (pH 6-7): It forms the purple quinonoidal base.

  • In alkaline conditions (pH > 7): The molecule can further transform into a yellowish chalcone, which is typically unstable and degrades over time.[2]

Q3: I'm observing a rapid loss of color in my sample at neutral pH, even at room temperature. Is this normal?

A3: Yes, this is expected behavior. Anthocyanins, including this compound, are inherently unstable at neutral pH (around 7.0).[2] At this pH, the molecule is in less stable forms (quinonoidal base and chalcone) which are prone to rapid degradation.[5][6] For short-term experiments, it is crucial to work quickly. For longer-term studies or storage, maintaining an acidic pH is essential for preserving the compound.[2]

Q4: How does temperature impact the degradation rate?

A4: Temperature has a significant impact on the degradation rate of this compound. The degradation process follows first-order kinetics, and the rate constant (k) increases with rising temperature.[4][7] This means that at higher temperatures, the compound will degrade much more quickly. For instance, the half-life of a similar compound, cyanidin-3-O-glucoside, is dramatically shorter at 90°C compared to 70°C at the same pH.[2] Therefore, to minimize degradation, samples should be kept cool and protected from prolonged exposure to high temperatures during processing and storage.

Q5: Are there structural differences that make this compound more or less stable than other anthocyanins?

A5: The stability of an anthocyanin is influenced by its structure, such as the pattern of glycosylation (sugar attachments) and acylation (attachment of acid groups).[8][9] this compound has two sugar moieties (a sophorose at position 3 and a glucose at position 5). While specific comparative data is limited, polyglycosylated anthocyanins can exhibit different stability profiles. Furthermore, acylated anthocyanins (those with an attached acid group) are generally more stable, especially at higher pH values, than their non-acylated counterparts.[1][8][9] this compound is a non-acylated anthocyanin.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpectedly fast degradation of the compound. Incorrect pH: The buffer pH may be higher than intended, pushing the compound into its unstable forms.Verify the pH of your buffer and sample solutions using a calibrated pH meter. Adjust to a pH below 4.0 for optimal stability.[4]
High Temperature: The sample may have been exposed to elevated temperatures during preparation, handling, or storage.Prepare solutions on ice and store them at 4°C or frozen (-20°C or -80°C) for long-term storage. Avoid repeated freeze-thaw cycles.
Presence of Oxygen: Dissolved oxygen can accelerate oxidative degradation.Degas your solvents before use by sparging with nitrogen or argon. Prepare solutions in sealed vials with minimal headspace.
Color of the solution is purple or blue instead of red. pH is near-neutral: The pH of your solution is likely between 6 and 7.Add a small amount of acid (e.g., formic acid, HCl) to lower the pH to the acidic range (< 4.0) to restore the red flavylium cation form.[2]
HPLC chromatogram shows multiple unexpected peaks. Degradation Products: The additional peaks are likely degradation products such as protocatechuic acid and phloroglucinaldehyde.[2]This confirms sample degradation. To prevent this, follow the stability recommendations (acidic pH, low temperature). Prepare samples fresh immediately before analysis.
Isomerization: Depending on the solvent and light conditions, isomerization might occur.Keep samples protected from light by using amber vials or wrapping them in foil.
Difficulty dissolving the compound. Inappropriate Solvent: The compound may have limited solubility in the chosen solvent.This compound is water-soluble. For stock solutions, consider using a slightly acidified aqueous solvent or DMSO.

Quantitative Stability Data

Disclaimer: Direct kinetic data for this compound is limited in published literature. The following data for the structurally similar Cyanidin-3-O-glucoside (C3G) is provided as a reference to illustrate the expected trends in stability under different conditions.[10]

Table 1: Thermal Degradation of Cyanidin-3-O-glucoside (C3G) at Different pH Values

Temperature (°C)pHDegradation Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
702.5Data not specified> 240
704.0Data not specified~180
707.0Data not specified< 30
902.5~0.0058~120
904.0~0.0193~36
907.0~0.0770~9
Data extrapolated and adapted from studies on haskap berry extracts rich in C3G.[2]

Table 2: pH-Dependent Stability of Acylated vs. Non-Acylated Anthocyanins

pHCompound TypeRelative Stability
3.0Non-acylated (e.g., C3G)High
3.0AcylatedVery High
5.0Non-acylated (e.g., C3G)Low
5.0AcylatedModerate
7.0Non-acylated (e.g., C3G)Very Low
7.0AcylatedLow to Moderate
This table illustrates the general trend that acylation improves anthocyanin stability, especially at less acidic pH values.[11]

Experimental Protocols

Protocol 1: Thermal Stability Assessment

Objective: To determine the degradation kinetics of this compound at a constant pH and various temperatures.

Materials:

  • Purified this compound

  • Citrate-phosphate buffer (e.g., 0.1 M, pH 3.5)

  • Sealed, amber glass vials (2 mL)

  • Temperature-controlled water bath or incubator

  • Ice bath

  • HPLC system with a DAD or UV-Vis detector

Procedure:

  • Prepare Stock Solution: Dissolve a known amount of this compound in the chosen buffer to create a concentrated stock solution.

  • Prepare Test Solutions: Dilute the stock solution with the same buffer to a final concentration suitable for HPLC analysis (e.g., 20-50 mg/L).

  • Aliquot Samples: Dispense the test solution into the amber glass vials, ensuring each vial has the same volume. Seal them tightly to prevent evaporation.

  • Incubation: Place the vials in incubators or water baths set to the desired experimental temperatures (e.g., 60°C, 75°C, 90°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), remove one vial from each temperature setting.

  • Stop Reaction: Immediately place the removed vial into an ice bath for at least 5 minutes to quench the degradation reaction.

  • Storage: Store the collected samples at -20°C or colder until HPLC analysis.

  • Analysis: Analyze all samples by HPLC to quantify the remaining concentration of this compound. The degradation typically follows first-order kinetics, which can be plotted as ln(C/C₀) versus time to determine the degradation rate constant (k).[7][10]

Protocol 2: pH Stability Assessment

Objective: To evaluate the stability of this compound across a range of pH values at a constant temperature.

Materials:

  • Purified this compound

  • A series of buffers (e.g., citrate-phosphate) covering the desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8).[10]

  • Amber glass vials or a 96-well plate with a plate reader

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., slightly acidified water).

  • Prepare Test Solutions: In separate amber vials or wells of a microplate, add an aliquot of the stock solution to each of the different pH buffers. Ensure the final concentration is consistent across all pH values.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.

  • Time-Point Measurement: At regular intervals (e.g., 0, 30, 60, 120, 240 minutes), measure the absorbance at the λmax of the flavylium cation (around 520 nm) using a spectrophotometer. Alternatively, take aliquots for HPLC analysis to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of remaining compound or absorbance against time for each pH value to compare stability.

Visualizations

G cluster_prep 1. Sample Preparation cluster_exp 2. Experimental Incubation cluster_analysis 3. Analysis A Prepare Buffer Solutions (e.g., pH 3.5) C Create Diluted Test Solutions A->C B Prepare Anthocyanin Stock Solution B->C D Aliquot into Vials C->D E Incubate at Set Temperatures (e.g., 60°C, 75°C, 90°C) D->E F Collect Samples at Specific Time Points E->F G Quench Reaction on Ice Bath F->G H Store Samples at -20°C G->H I Quantify via HPLC-DAD H->I J Plot ln(C/C₀) vs. Time I->J K Calculate Degradation Rate (k) and Half-life (t₁/₂) J->K

References

Technical Support Center: Optimizing Cyanidin-3-Sophoroside-5-Glucoside Extraction from Sweet Potato

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of cyanidin-3-sophoroside-5-glucoside and other anthocyanins from purple sweet potato.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting cyanidin-3-sophoroside-5-glucoside from sweet potatoes?

A1: Acidified polar solvents are generally the most effective for extracting anthocyanins like cyanidin-3-sophoroside-5-glucoside due to their polar nature.[1] Ethanol (B145695) and methanol (B129727) are commonly used, often acidified with a small amount of weak acid like citric acid or acetic acid to enhance stability and extraction efficiency.[1][2][3] For instance, 60% ethanol with 1% citric acid has been shown to be an optimal solvent.[3] Acidified solvents can result in 10–45% higher anthocyanin yields compared to non-acidified solvents.[1]

Q2: What is the role of acidification in the extraction solvent?

A2: Anthocyanins are more stable under acidic conditions (pH 2.0-4.0).[1] Acidifying the extraction solvent helps to maintain the stable flavylium (B80283) cation form of the anthocyanin, preventing its degradation to a colorless carbinol pseudobase or pale-yellow chalcone (B49325) at higher pH values.[4] This not only improves the yield but also preserves the integrity of the target compound. Weak acids like citric acid, formic acid, or acetic acid are recommended.[1][5][6]

Q3: What is the optimal temperature for extraction?

A3: Higher temperatures can increase the extraction yield of anthocyanins.[1] Studies have shown that temperatures around 80°C can lead to greater yields.[1][3] However, prolonged exposure to very high temperatures can also lead to degradation of these compounds.[4][5] Therefore, a balance must be struck. An extraction temperature of 80°C for a shorter duration (e.g., 40 minutes) has been found to be effective.[3]

Q4: How does the solid-to-liquid ratio affect extraction yield?

A4: The solid-to-liquid ratio is a critical parameter. A lower solid loading (i.e., a higher solvent-to-solid ratio) generally leads to a higher extraction yield.[1] For example, a solid loading of 3.3% (w/v) has been shown to yield higher anthocyanin recovery compared to a 17% (w/v) loading.[1] A liquid-to-solid ratio of 30 mL/g has also been identified as optimal in some ultrasound-assisted extraction methods.[7][8]

Q5: What pre-treatment methods can be applied to the sweet potato to improve extraction?

A5: Pre-treatment can significantly impact the extraction yield. Lyophilization (freeze-drying) of the sweet potato roots has been shown to be an effective method, resulting in high anthocyanin yields.[2] Steaming the whole, unpeeled sweet potato before extraction can also be beneficial as it inactivates enzymes like polyphenol oxidase (PPO) that can cause browning and degradation of anthocyanins.[5]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Extraction Yield - Inappropriate solvent or pH.- Suboptimal temperature or extraction time.- Inefficient cell wall disruption.- High solid-to-liquid ratio.- Use an acidified polar solvent (e.g., 60-80% ethanol with 1% citric acid).[3][7][9]- Optimize temperature (around 50-80°C) and time (e.g., 30-60 minutes).[1][3][9]- Employ methods like ultrasound-assisted extraction (UAE) or enzyme-assisted extraction (EAE) to enhance cell wall breakdown.[7][9][10]- Decrease the solid loading (increase the solvent-to-sample ratio).[1][6]
Browning/Degradation of Extract - Enzymatic browning due to polyphenol oxidase (PPO).- High pH of the extraction solvent.- Prolonged exposure to high temperatures or light.- Blanch or steam the sweet potato before extraction to inactivate enzymes.[5]- Ensure the extraction solvent is sufficiently acidic (pH 2-4).[1][3]- Minimize extraction time at elevated temperatures and protect the extract from light.[3][4]
Co-extraction of Interfering Compounds (e.g., sugars, proteins) - Non-selective nature of the solvent.- Purify the crude extract using techniques like solid-phase extraction (SPE) with a C18 cartridge or column chromatography with resins like Diaion HP-20.[11][12]- Consider aqueous two-phase extraction (ATPE) for simultaneous extraction and partial purification.[13]
Inconsistent Results Between Batches - Variability in sweet potato raw material.- Inconsistent sample preparation.- Fluctuations in extraction parameters.- Use sweet potatoes from the same cultivar and harvest time if possible.- Standardize pre-treatment methods (e.g., particle size of the powder).- Precisely control all extraction parameters (temperature, time, solvent composition, etc.).
Difficulty in Quantifying Cyanidin-3-sophoroside-5-glucoside - Co-elution with other anthocyanins in chromatographic analysis.- Matrix effects in mass spectrometry.- Optimize the HPLC/UHPLC gradient to achieve better separation from other structurally similar anthocyanins.[11]- Use a stable isotope-labeled internal standard for mass spectrometry to compensate for matrix effects.[11]- Perform a thorough sample clean-up using SPE before analysis.[11]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction

This protocol is based on methods that have demonstrated high extraction yields.[1][3]

  • Sample Preparation: Wash and peel fresh purple sweet potatoes. Dice the flesh into small pieces and then freeze-dry (lyophilize) the material. Grind the lyophilized sweet potato into a fine powder.

  • Extraction Solvent Preparation: Prepare a solution of 60% ethanol in water containing 1% citric acid.

  • Extraction:

    • Weigh 1 gram of the sweet potato powder into a flask.

    • Add 15 mL of the extraction solvent (solid-to-liquid ratio of 1:15).[3]

    • Place the flask in a shaking water bath set to 80°C.

    • Extract for 40 minutes with continuous shaking.[3]

  • Solid-Liquid Separation:

    • After extraction, cool the mixture rapidly in an ice bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant.

  • Filtration and Storage: Filter the supernatant through a 0.45 µm syringe filter. Store the extract at -20°C in the dark until analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasound to enhance extraction efficiency.[7][9]

  • Sample Preparation: Prepare sweet potato powder as described in Protocol 1.

  • Extraction Solvent Preparation: Prepare a 60% aqueous ethanol solution.[7]

  • Extraction:

    • Weigh 1 gram of the sweet potato powder into a vessel suitable for sonication.

    • Add 30 mL of the extraction solvent (liquid-to-solid ratio of 30 mL/g).[7][8]

    • Place the vessel in an ultrasonic bath or use a sonotrode.

    • Sonicate for 6 minutes at a controlled temperature (e.g., 40-50°C).[7][9]

  • Solid-Liquid Separation: Follow step 4 from Protocol 1.

  • Filtration and Storage: Follow step 5 from Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis raw_sp Fresh Purple Sweet Potato wash_peel Wash & Peel raw_sp->wash_peel dice Dice wash_peel->dice lyophilize Lyophilize dice->lyophilize grind Grind to Powder lyophilize->grind sp_powder Sweet Potato Powder grind->sp_powder add_solvent Add Acidified Ethanol sp_powder->add_solvent extract Extract (Heat/Ultrasound) add_solvent->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant (Crude Extract) centrifuge->supernatant purify Purify (e.g., SPE) supernatant->purify analysis HPLC/LC-MS Analysis purify->analysis quantify Quantify C3S5G analysis->quantify Troubleshooting_Flowchart start Start: Low Extraction Yield check_solvent Is the solvent acidified (pH 2-4)? start->check_solvent acidify Acidify solvent with citric or acetic acid. check_solvent->acidify No check_temp Is the temperature optimal (50-80°C)? check_solvent->check_temp Yes acidify->check_temp adjust_temp Adjust temperature. check_temp->adjust_temp No check_sl_ratio Is the solid-to-liquid ratio low enough? check_temp->check_sl_ratio Yes adjust_temp->check_sl_ratio adjust_sl_ratio Increase solvent volume. check_sl_ratio->adjust_sl_ratio No enhance_disruption Consider UAE or EAE. check_sl_ratio->enhance_disruption Yes adjust_sl_ratio->enhance_disruption end Re-evaluate Yield enhance_disruption->end

References

Troubleshooting peak tailing in HPLC analysis of anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of anthocyanins, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in anthocyanin HPLC analysis?

Peak tailing in the HPLC analysis of anthocyanins is a common issue that can compromise the accuracy and resolution of your results.[1][2][3] The primary causes can be categorized as follows:

  • Secondary Chemical Interactions: Unwanted interactions between anthocyanin molecules and the stationary phase are a major contributor. Anthocyanins, which are polyphenolic compounds, can interact with residual silanol (B1196071) groups on silica-based columns.[1][2] This is particularly problematic for basic analytes.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for anthocyanin stability and peak shape.[1][4][5] Anthocyanins exist in different structural forms depending on the pH, and maintaining a low pH (typically below 2.0) ensures they remain in the stable flavylium (B80283) cation form, which minimizes tailing.[4][6][7][8]

  • Column-Related Issues: Problems with the analytical column itself can lead to peak distortion. These include column contamination from sample matrix components, degradation of the stationary phase over time, the formation of voids in the packing material, and partially blocked column frits.[3][9][10][11]

  • System and Methodological Factors: Issues related to the HPLC system and the analytical method can also cause peak tailing. These include extra-column band broadening due to excessive tubing length or wide-diameter tubing, sample overload, and a mismatch between the sample solvent and the mobile phase.[1][3][12]

Q2: How does the mobile phase pH affect peak shape for anthocyanins, and what is the optimal range?

The pH of the mobile phase has a significant impact on the chemical structure and stability of anthocyanins, which directly influences their chromatographic behavior.[4][5][6] Anthocyanins can exist in several structural forms, including the red flavylium cation, the colorless carbinol pseudo-base, and the blue quinoidal base, depending on the pH.[5][6][8]

For optimal HPLC analysis and to prevent peak tailing, it is crucial to maintain a low pH, typically below 2.0.[4] At this acidic pH, anthocyanins are predominantly in their stable, positively charged flavylium cation form.[4][7][8] This stability not only ensures consistent results but also suppresses the ionization of residual silanol groups on the silica-based stationary phase, thereby minimizing secondary interactions that lead to peak tailing.[2][3]

Q3: Can my sample preparation be causing peak tailing?

Yes, improper sample preparation can be a significant source of peak tailing. Key factors to consider include:

  • Sample Solvent Strength: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including tailing and fronting.[3] It is recommended to dissolve the sample in the initial mobile phase or a weaker solvent.[3]

  • Sample Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to broad and tailing peaks.[3][9][11] If you suspect sample overload, try diluting your sample and reinjecting.[9]

  • Matrix Effects: Complex sample matrices, such as those from crude plant extracts, can contain compounds that interfere with the chromatography, leading to peak tailing.[3] These matrix components can accumulate on the column, causing a deterioration in performance.[10] Implementing a sample clean-up step, such as solid-phase extraction (SPE), can help remove these interfering substances.[9][13]

Q4: My peaks are tailing, and the backpressure is increasing. What should I do?

The simultaneous occurrence of peak tailing and increased backpressure often points to a blockage or contamination at the head of the column or in the system.[14][15] Here’s a systematic approach to troubleshoot this issue:

  • Check for Blockages: A common cause is a partially blocked inlet frit on the column, often due to particulate matter from the sample or mobile phase.[11]

  • Reverse-Flush the Column: Disconnect the column from the detector, reverse its direction, and flush it with a strong solvent to waste. This can often dislodge particulates from the inlet frit.[11]

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained or particulate components in the sample.[10][14][15] Regularly replacing the guard column can prevent issues with the more expensive analytical column.[10]

  • Column Washing: If the above steps do not resolve the issue, a more rigorous column washing procedure may be necessary to remove strongly adsorbed contaminants.

Troubleshooting Guides

Systematic Troubleshooting of Peak Tailing

This guide provides a logical workflow to identify and resolve the root cause of peak tailing in your anthocyanin analysis.

Troubleshooting_Workflow start Peak Tailing Observed q1 Are all peaks tailing? start->q1 all_tail All Peaks Tailing q1->all_tail Yes some_tail Only Some Peaks Tailing q1->some_tail No check_system Check for Physical Problems: - Extra-column volume (tubing) - Column void or blockage - Leaks or bad fittings all_tail->check_system check_chemical Check for Chemical Interactions: - Mobile phase pH - Secondary silanol interactions - Sample overload some_tail->check_chemical solution_system Solution: - Use shorter, narrower tubing - Replace column or frit - Check and tighten fittings check_system->solution_system solution_chemical Solution: - Adjust mobile phase pH (< 2.0) - Use end-capped column - Dilute sample - Add mobile phase modifier (e.g., TEA) check_chemical->solution_chemical

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Data Presentation: Mobile Phase Optimization

Optimizing the mobile phase is a critical step in resolving peak tailing. The following table summarizes the effects of common mobile phase modifications on peak symmetry for anthocyanin analysis.

Mobile Phase AdditiveTypical ConcentrationEffect on Peak TailingRationale
Formic Acid 0.1 - 5%Reduces TailingLowers the pH to maintain anthocyanins in the stable flavylium cation form and suppresses silanol ionization.[4][16][17]
Phosphoric Acid 0.1 - 1.5%Reduces TailingSimilar to formic acid, it effectively lowers the mobile phase pH.[13][18]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Reduces TailingA strong ion-pairing agent that can effectively mask active silanol sites.
Triethylamine (TEA) ≥20 mMReduces Tailing for Basic CompoundsActs as a competing base to block interactions with acidic silanol groups.[2][19]
Acetonitrile (B52724) vs. Methanol VariesCan Affect Selectivity and Peak ShapeThe choice of organic modifier can influence interactions and peak shape.[16]

Experimental Protocols

Protocol 1: General Column Washing Procedure for Reversed-Phase Columns

This protocol is designed to remove strongly retained hydrophobic compounds and contaminants from a C18 or similar reversed-phase column used for anthocyanin analysis.

Materials:

Procedure:

  • Initial Flush: Disconnect the column from the detector. Wash the column with your mobile phase but without the buffer salts (e.g., if your mobile phase is 20% ACN in 0.1% formic acid, wash with 20% ACN in water) for 30 minutes at a flow rate of 1 mL/min.[15][20]

  • Increase Organic Solvent: Gradually increase the organic solvent concentration. Flush the column with the following sequence of solvents, each for at least 30 minutes or 10-20 column volumes:

    • 50% Acetonitrile in water[20][21]

    • 100% Acetonitrile[20][21]

    • 100% Isopropanol (for highly retained compounds)

  • Optional Non-polar Wash: For severely contaminated columns, you can flush with 100% hexane, but you must use an intermediate solvent like isopropanol before and after the hexane wash, as hexane is not miscible with aqueous solutions.

  • Re-equilibration: Before returning to your analytical method, you must gradually re-introduce your mobile phase. Flush the column in reverse order of the cleaning steps:

    • 100% Isopropanol (if used)

    • 100% Acetonitrile

    • 50% Acetonitrile in water

    • Your initial mobile phase composition (e.g., 20% ACN in 0.1% formic acid)

  • Equilibrate: Equilibrate the column with your mobile phase for at least 30 minutes or until a stable baseline is achieved before resuming analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for cleaning up anthocyanin-rich extracts to remove interfering matrix components.

Materials:

  • C18 SPE cartridge

  • Methanol (acidified with 0.1% HCl)

  • Ethyl acetate (B1210297)

  • Water (acidified with 0.1% HCl)

  • Nitrogen gas for drying

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 4 mL of acidified methanol, followed by 2 mL of acidified water through it.[13]

  • Sample Loading: Load your aqueous anthocyanin extract onto the conditioned cartridge. Anthocyanins will bind to the C18 stationary phase.

  • Washing:

    • Wash the cartridge with acidified water to remove polar impurities like sugars and organic acids.[13]

    • Wash with ethyl acetate to remove less polar interfering compounds like some polyphenols.[13]

  • Elution: Elute the purified anthocyanins from the cartridge using acidified methanol.[13]

  • Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen gas and reconstitute the residue in your initial HPLC mobile phase for injection.

Visualization of Key Relationships

Anthocyanin Structure at Different pH Values

The following diagram illustrates the pH-dependent structural transformations of anthocyanins, which is a key factor in peak tailing.

Anthocyanin_pH_Structure flavylium Flavylium Cation (Red) pH < 2 carbinol Carbinol Pseudobase (Colorless) pH 3-6 flavylium->carbinol +H2O carbinol->flavylium -H2O, +H+ quinoidal Quinoidal Base (Blue/Purple) pH 6-7 carbinol->quinoidal -H+ quinoidal->carbinol +H+ chalcone Chalcone (Colorless/Yellow) pH > 7 quinoidal->chalcone Ring Opening

Caption: pH-dependent structural forms of anthocyanins.

References

Improving resolution between cyanidin 3-sophoroside-5-glucoside and other anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of cyanidin (B77932) 3-sophoroside-5-glucoside and other structurally similar anthocyanins.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC or UPLC analysis of anthocyanins.

Q1: Why am I seeing poor resolution or co-elution between cyanidin 3-sophoroside-5-glucoside and other anthocyanins?

A1: Poor resolution is a common challenge due to the structural similarity of anthocyanins. Several factors in your HPLC/UPLC method can be optimized to improve separation.

Troubleshooting Steps:

  • Mobile Phase Composition: This is the most powerful variable for changing resolution.[1]

    • Solvent Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile (B52724) or methanol) will increase retention times, which may improve separation for peaks that elute very early.[1]

    • Organic Modifier: Acetonitrile is a commonly used and effective organic solvent for separating cyanidin glycosides, often providing good peak shape.[2] Switching from methanol (B129727) to acetonitrile, or vice-versa, can alter selectivity.

    • Acid Modifier & pH: The type and concentration of acid in the mobile phase are critical. An acidic mobile phase (pH 1-3) is necessary to maintain anthocyanins in their stable, red flavylium (B80283) cation form.[2][3] This ensures sharp, symmetrical peaks.[2] Experimenting with different acids like formic acid, phosphoric acid, or trifluoroacetic acid (TFA) can change the selectivity of the separation.[4]

  • Gradient Elution: For complex mixtures of anthocyanins, a gradient elution is necessary.

    • Shallow Gradient: Employing a shallower gradient (i.e., a slower increase in the organic solvent percentage over a longer time) can significantly improve the resolution of closely eluting compounds.[5]

  • Stationary Phase (Column) Chemistry:

    • Column Choice: C18 columns are the most common choice for anthocyanin separation.[3] However, a stationary phase with hydrophilic end-capping has also been shown to be effective.[2][6]

    • Particle Size: Using columns with smaller particle sizes (as in UPLC) increases column efficiency and resolving power.[7]

  • Column Temperature:

    • Optimize Temperature: Temperature affects mobile phase viscosity and the kinetics of anthocyanin inter-conversion.[7] Increasing the temperature (e.g., from 30°C to 50°C) can lead to sharper peaks and improved efficiency.[5][7] A typical starting point is 30°C, but even small adjustments can impact resolution.[2] Be aware that temperatures above 60-80°C may cause thermal degradation if analysis times are long.[8]

Q2: What causes peak tailing in my chromatogram and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The wrong mobile phase pH can lead to tailing.[9] Ensure the pH is low enough (pH 1-3) to keep the anthocyanins in their flavylium cation form and minimize interactions with residual silanols on the column packing.[2][10]

  • Check for Interfering Peaks: A small, unresolved peak on the tail of a larger peak can look like tailing.[9] Modifying the mobile phase composition or using a shallower gradient may resolve the interfering peak.[5][9]

  • Consider Column Health: Active sites on an old or poorly packed column can cause tailing.[9] If other solutions fail, consider replacing the column.

Q3: My anthocyanin peaks are broad. What are the likely causes and solutions?

A3: Peak broadening reduces resolution and sensitivity. It can stem from the HPLC system setup or the column itself.

Troubleshooting Steps:

  • Minimize Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause significant band broadening.[2][9] Use narrow-bore tubing and keep connections as short as possible.

  • Optimize Flow Rate: A flow rate that is too low can increase diffusion and broaden peaks.[2] For standard 4.6 mm ID HPLC columns, a flow rate between 0.5 and 1.0 mL/min is a common starting point.[2][5]

  • Increase Column Temperature: Higher temperatures reduce mobile phase viscosity, which improves mass transfer and leads to sharper peaks.[7]

  • Evaluate Column Degradation: Over time, the stationary phase can degrade, leading to a loss of efficiency and broader peaks.[2] If you observe a gradual decline in performance, it may be time to replace the column.

Q4: How can I prevent retention time drift during my analytical run?

A4: Stable retention times are critical for accurate compound identification. Drifting is usually caused by a lack of system equilibrium or changes in experimental conditions.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before the first injection.[9] If you have recently changed the mobile phase, flush the system and column thoroughly.[9]

  • Use a Column Oven: Poor temperature control is a major cause of retention time drift.[9] A thermostatted column oven is essential for maintaining a stable temperature.

  • Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time due to the evaporation of volatile components.[9] Prepare fresh mobile phase daily and keep solvent bottles capped.

  • Degas Mobile Phase: Air bubbles in the pump or system can cause pressure fluctuations and lead to changes in flow rate, affecting retention times.[9] Ensure your mobile phase is properly degassed.

Data & Parameters

Table 1: Comparison of Typical HPLC vs. UPLC Method Parameters
ParameterConventional HPLCUltra-High-Performance LC (UPLC)Advantage of UPLC
Column Type C18, 4.6 mm x 150 mmC18, 2.1 mm x 50-100 mmHigher efficiency, sharper peaks.[11]
Particle Size 3.5 - 5 µm< 2 µmIncreased resolving power.[7]
Flow Rate 0.8 - 1.5 mL/min0.3 - 0.6 mL/minLower solvent consumption.
Temperature 25 - 50 °C30 - 60 °CBetter efficiency at higher temperatures.[7][8]
Analysis Time 15 - 45 min3 - 10 minHigher sample throughput.[11]
Peak Resolution (Rs) > 1.5> 2.0Better separation of complex mixtures.[11]

Data compiled from multiple sources for representative anthocyanin analysis.[5][7][8][11]

Table 2: Example Mobile Phase Compositions & Gradients for Anthocyanin Separation
MethodMobile Phase AMobile Phase BTypical Gradient Program
Method 1 Water/Formic Acid (95:5, v/v)Acetonitrile/Methanol (60:40, v/v) with 5% Formic Acid0-30 min, 10-25% B; 30-40 min, 25-35% B; 40-45 min, 35-90% B.[12]
Method 2 Water/Phosphoric Acid (0.3%)AcetonitrileStart with a low % of B, increase linearly to elute compounds.[13]
Method 3 (UPLC) Water/Formic Acid (98:2, v/v)Methanol/Formic Acid (98:2, v/v)0-3 min, 10% B; 3-4.5 min, increase to 60% B; 4.5-5.5 min, hold 60% B.[14]

Experimental Protocols

Protocol 1: General HPLC-DAD Method for Anthocyanin Analysis

This protocol provides a starting point for method development.

  • Instrumentation: An HPLC or UPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD).[11]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Aqueous solution containing an acidifier (e.g., 5% formic acid in water).[12]

  • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol) with the same acidifier concentration.[2][12]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 520 nm, the typical absorbance maximum for the flavylium cation form of anthocyanins.[3]

  • Injection Volume: 10 µL.

  • Gradient: Develop a shallow gradient starting with a low percentage of Mobile Phase B and increasing it linearly to elute all compounds of interest.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

A robust sample cleanup using SPE can significantly improve peak shape and column longevity.[2][15]

  • SPE Cartridge: C18 SPE cartridge.

  • Conditioning: Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of acidified water (e.g., 0.1% TFA in water).[15]

  • Loading: Load the acidified sample extract onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of acidified water to remove sugars and other highly polar interferences.[15]

  • Elution: Elute the anthocyanins with 5 mL of acidified methanol.[15]

  • Final Step: Evaporate the eluent under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase composition for injection.[15]

Visual Guides & Workflows

PoorResolutionTroubleshooting start Start: Poor Resolution or Co-elution q1 Is the mobile phase pH between 1 and 3? start->q1 a1_yes Adjust Mobile Phase pH (e.g., use 0.5% Formic Acid) q1->a1_yes No q2 Are you using a shallow gradient? q1->q2 Yes a1_yes->q2 a2_yes Implement a shallower gradient (slower %B increase over time) q2->a2_yes No q3 Have you tried optimizing the column temperature? q2->q3 Yes a2_yes->q3 a3_yes Optimize Temperature (e.g., test at 30°C, 40°C, 50°C) q3->a3_yes No q4 Is the column chemistry appropriate? q3->q4 Yes a3_yes->q4 a4_yes Consider a different column (e.g., different C18 phase or UPLC column) q4->a4_yes No end_node Resolution Improved q4->end_node Yes a4_yes->end_node

Caption: Troubleshooting workflow for improving poor chromatographic resolution.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing extraction Extraction from Plant Matrix spe Solid-Phase Extraction (SPE) Cleanup extraction->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution injection Inject Sample into HPLC System reconstitution->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection DAD Detection at 520 nm separation->detection integration Peak Integration & Identification detection->integration quantification Quantification (External Standard) integration->quantification report Generate Report quantification->report

Caption: Standard experimental workflow for the HPLC analysis of anthocyanins.

References

Preventing degradation of cyanidin 3-sophoroside-5-glucoside during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of cyanidin (B77932) 3-sophoroside-5-glucoside during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is cyanidin 3-sophoroside-5-glucoside and why is its stability important?

This compound is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many plants. Beyond its colorant properties, it is of significant interest for its potential health benefits, including antioxidant and anti-inflammatory effects. Maintaining its structural integrity is crucial for the reliability and reproducibility of research findings and for ensuring the efficacy of any potential therapeutic applications. Degradation can lead to a loss of biological activity and the formation of interfering compounds.

Q2: What are the primary factors that cause the degradation of this compound?

The stability of this compound is influenced by several environmental factors:

  • pH: Anthocyanins are most stable in acidic conditions (pH 1.0-3.0), where they exist predominantly in the colored flavylium (B80283) cation form. As the pH increases towards neutral and alkaline conditions, they undergo structural transformations to colorless or less stable forms, leading to degradation.

  • Temperature: Elevated temperatures significantly accelerate the degradation of anthocyanins.[1] This is a critical factor during processing and long-term storage.

  • Light: Exposure to light, particularly UV and fluorescent light, can induce photodegradation of anthocyanins.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the anthocyanin structure.

  • Enzymes: The presence of enzymes such as polyphenol oxidases and peroxidases can accelerate degradation.

Q3: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or below for long-term storage. For short-term storage, refrigeration at 4°C is recommended.

  • Light: Protect from light at all times by using amber-colored vials or by wrapping containers in aluminum foil. Store in a dark location.

  • Atmosphere: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • pH: If in solution, maintain a low pH (ideally between 1.0 and 3.0) using an appropriate buffer system.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of color in solution - pH has shifted to a higher value. - Degradation due to high temperature. - Exposure to light. - Verify and adjust the pH of the solution to the acidic range (1.0-3.0). - Ensure the solution is stored at the recommended low temperature. - Protect the solution from light by using opaque containers.
Inconsistent results in bioassays - Degradation of the compound between experiments. - Presence of degradation products interfering with the assay. - Prepare fresh solutions for each experiment from a properly stored stock. - Monitor the purity of the compound using HPLC before use. - Consider the potential effects of degradation products on your experimental system.
Appearance of unknown peaks in HPLC analysis - Degradation has occurred during sample preparation or storage. - Review sample handling and storage procedures to minimize exposure to heat, light, and oxygen. - Analyze samples as quickly as possible after preparation.
Precipitation of the compound from solution - Poor solubility at the storage temperature or pH. - Aggregation of the molecule. - Ensure the solvent system is appropriate for the concentration and storage conditions. - A brief sonication or vortexing might help to redissolve the compound.

Quantitative Stability Data

The stability of anthocyanins is often evaluated by determining their half-life (t½) and first-order degradation rate constant (k). While specific data for this compound is limited, the following tables provide data for structurally similar cyanidin glycosides, which can serve as a valuable reference. The degradation of anthocyanins typically follows first-order kinetics.

Table 1: Thermal Degradation of Cyanidin Glycosides in Acidic Solution (pH 3.5)

AnthocyaninTemperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (x 10⁻³ min⁻¹)
Cyanidin 3-glucosylrutinoside800.532.2
1200.148.5
Cyanidin 3-rutinoside800.761.5
1200.148.4
Cyanidin 3-glucoside709.3-
900.77-

Data for Cyanidin 3-glucosylrutinoside and Cyanidin 3-rutinoside adapted from a study on sour cherry pastes. Data for Cyanidin 3-glucoside adapted from a study on haskap berry extracts.[1]

Table 2: Effect of pH on the Stability of Cyanidin 3-Glucoside at 90°C

pHHalf-life (t½) (hours)
2.50.77
4.00.54
7.0< 0.5

Adapted from a study on haskap berry extracts.[1]

Experimental Protocols

Protocol 1: Determination of Anthocyanin Degradation Kinetics

This protocol outlines a general method for determining the degradation kinetics of this compound under specific storage conditions.

1. Materials and Equipment:

  • Purified this compound

  • Buffers of desired pH (e.g., pH 1.0, 3.0, 5.0, 7.0)

  • Temperature-controlled incubator or water bath

  • UV-Vis spectrophotometer or HPLC with a DAD/UV-Vis detector

  • Amber glass vials

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., acidified methanol). Dilute the stock solution with the desired pH buffers to a final concentration suitable for analysis.

  • Incubation: Aliquot the buffered solutions into amber glass vials, seal them to prevent evaporation, and place them in a temperature-controlled environment (e.g., 25°C, 40°C, 60°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition.

  • Analysis:

    • HPLC Method (Recommended for specificity): Immediately analyze the sample by HPLC to determine the concentration of the intact this compound. Use a C18 column and a gradient elution with acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is typically at 520 nm.

    • Spectrophotometric Method (for total monomeric anthocyanins): Use the pH differential method. Measure the absorbance of the sample at the λmax (around 520 nm) and at 700 nm (to correct for haze) in buffers of pH 1.0 and pH 4.5. The difference in absorbance is proportional to the concentration of monomeric anthocyanins.

  • Data Analysis:

    • Plot the natural logarithm of the concentration (or percentage remaining) of this compound versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is equal to -k (the degradation rate constant).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

1. Instrumentation and Conditions (Example):

  • HPLC System: A system equipped with a diode array detector (DAD) or a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 5% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 520 nm.

  • Injection Volume: 20 µL.

2. Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the experimental samples and identify the peak corresponding to this compound by comparing its retention time with that of the standard.

  • Quantification: Determine the concentration of this compound in the samples using the calibration curve.

Visualizations

degradation_pathway C3S5G This compound (Flavylium Cation - Red) Chalcone Chalcone (Colorless) C3S5G->Chalcone High pH, High Temperature Aglycone Cyanidin (Aglycone) C3S5G->Aglycone Hydrolysis (Heat, Acid) Chalcone->C3S5G Acidification DegradationProducts Degradation Products (e.g., Protocatechuic acid, Phloroglucinaldehyde) Chalcone->DegradationProducts Further Degradation Aglycone->DegradationProducts Oxidation experimental_workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep Prepare Solutions at different pH Storage Incubate at various Temperatures & Light Conditions Prep->Storage Analysis HPLC or Spectrophotometry at Time Intervals Storage->Analysis Data Calculate Degradation Rate (k) and Half-life (t½) Analysis->Data

References

Technical Support Center: Optimization of Mobile Phase for RRLC Analysis of Cyanidin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Rapid Resolution Liquid Chromatography (RRLC) analysis of cyanidin (B77932) glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your analytical methods.

FAQs and Troubleshooting Guides

This section addresses common issues and questions encountered during the RRLC analysis of cyanidin glycosides.

Mobile Phase Selection and Optimization

Q1: What is the ideal mobile phase composition for cyanidin glycoside analysis?

A1: A typical mobile phase for the analysis of cyanidin glycosides consists of an aqueous phase (A) and an organic phase (B). The aqueous phase is acidified to ensure the stability of the cyanidin glycosides in their flavylium (B80283) cation form, which is essential for good peak shape and detection.[1] A common starting point is a gradient of acetonitrile (B52724) in acidified water.

An optimized isocratic method for cyanidin-3-O-glucoside uses a mobile phase of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile in an 81:19 (v/v) ratio.[2] However, for complex mixtures of different cyanidin glycosides, a gradient elution is generally preferred to achieve adequate separation.

Q2: Which organic solvent is better for separating cyanidin glycosides: acetonitrile or methanol (B129727)?

A2: Both acetonitrile (ACN) and methanol (MeOH) are commonly used organic solvents in reversed-phase RRLC. Acetonitrile generally has a higher elution strength than methanol, which can lead to shorter retention times.[2] It also has a lower UV cutoff, which can be advantageous for detection at low wavelengths.[2] However, methanol can offer different selectivity and may improve the resolution of certain closely eluting compounds.[3] The choice between acetonitrile and methanol often depends on the specific cyanidin glycosides being analyzed and the desired separation profile. It is advisable to test both solvents during method development.

Q3: What is the role of the acid modifier in the mobile phase, and which one should I choose?

A3: An acidic modifier is crucial for maintaining a low pH (typically between 1 and 3), which stabilizes the flavylium cation form of cyanidin glycosides.[1] This prevents degradation and ensures sharp, symmetrical peaks. Common acid modifiers include formic acid (FA), trifluoroacetic acid (TFA), and phosphoric acid.

  • Formic Acid (FA): Generally provides good peak shape and is volatile, making it suitable for LC-MS applications.[4]

  • Trifluoroacetic Acid (TFA): Acts as a strong ion-pairing agent, which can significantly improve peak shape, especially for basic compounds. However, it can cause ion suppression in mass spectrometry.[5]

  • Phosphoric Acid: A non-volatile acid that can provide good peak shape but is not suitable for LC-MS.

The choice of acid can influence the retention and selectivity of the separation. For example, replacing formic acid with phosphoric acid has been shown to cause a slight decrease in the relative retention of di- and trisaccharides.[6]

Troubleshooting Common Chromatographic Problems

Q4: My peaks are tailing. What are the possible causes and solutions?

A4: Peak tailing can be caused by several factors in RRLC analysis of cyanidin glycosides. A systematic approach to troubleshooting is recommended.

  • Chemical Interactions: Secondary interactions between the analytes and the stationary phase (e.g., residual silanols) can cause tailing.

    • Solution: Ensure the mobile phase is sufficiently acidic (low pH) to suppress the ionization of silanol (B1196071) groups. Using a mobile phase with a stronger ion-pairing agent like TFA can also help.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.[7]

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or analyzing complex matrices.

    • Solution: Replace the column with a new one of the same type.[1]

Q5: I am observing split peaks in my chromatogram. How can I resolve this issue?

A5: Split peaks can be frustrating, but they often point to a few specific problems.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including splitting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[8]

  • Column Inlet Blockage: Particulate matter from the sample or mobile phase can partially block the column inlet frit, leading to a disturbed flow path and split peaks.

    • Solution: If all peaks are splitting, a blocked frit is a likely cause.[7] Try back-flushing the column. If that doesn't work, the frit or the entire column may need to be replaced.[9]

  • Co-elution: The split peak may actually be two closely eluting compounds.

    • Solution: Try a smaller injection volume to see if the peaks resolve. If so, optimize the mobile phase gradient or temperature to improve separation.[9]

Data Presentation: Mobile Phase Comparison

The following tables summarize the effects of different mobile phase compositions on the RRLC analysis of cyanidin glycosides.

Table 1: Comparison of Organic Solvents and Acid Modifiers

Organic SolventAcid Modifier (Concentration)Target AnalyteRetention Time (min)Peak ShapeReference
Acetonitrile0.1% TFACyanidin-3-O-glucoside4.4Good, minimal tailing[2]
Methanol0.1% TFACyanidin-3-O-glucosideLonger than ACNNot reported[2]
Acetonitrile0.5% Formic AcidCyanidin-3-glucosideNot specifiedGood[10]
Acetonitrile0.5% Formic AcidCyanidin-3-rutinosideNot specifiedGood[10]
Acetonitrile10% Formic AcidMixture of anthocyaninsVariedGood[11]

Table 2: Example Gradient Elution Programs for Cyanidin Glycoside Separation

Time (min)% Acetonitrile (with 0.5% Formic Acid)% Water (with 0.5% Formic Acid)Reference
0595[10]
154060[12]
221000[12]
Time (min) % Acetonitrile % Aqueous (1% Phosphoric Acid, 10% Acetic Acid, 5% ACN) Reference
0-60100[1]
6-240 -> 20100 -> 80[1]
24-3020 -> 4080 -> 60[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the RRLC analysis of cyanidin glycosides.

Protocol 1: RRLC Analysis of Cyanidin-3-O-glucoside

This protocol is adapted from a validated method for the analysis of cyanidin-3-O-glucoside in rat plasma.[2]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge by washing with 2 mL of methanol, followed by equilibration with 2 mL of 0.1% TFA in water.
  • Load the sample extract onto the conditioned cartridge.
  • Wash the cartridge with 2 mL of 0.1% TFA in water to remove polar impurities.
  • Elute the cyanidin glycosides with methanol containing 0.1% TFA.
  • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

2. RRLC Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
  • Mobile Phase: Isocratic elution with 81% of 0.1% TFA in water (A) and 19% of acetonitrile (B).[2]
  • Flow Rate: 0.5 mL/min.[2]
  • Column Temperature: 30°C.[2]
  • Detection Wavelength: 525 nm.[2]
  • Injection Volume: 10 µL.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the optimization of RRLC analysis for cyanidin glycosides.

RRLC_Workflow cluster_prep Sample Preparation cluster_analysis RRLC Analysis cluster_data Data Processing Sample Plant Extract/ Biological Fluid SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Evap Evaporation & Reconstitution SPE->Evap Elution Injection Injection into RRLC Evap->Injection Separation Chromatographic Separation Injection->Separation Detection UV/Vis or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Results Quantification->Report Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_pH Is mobile phase pH sufficiently low (1-3)? Start->Check_pH Check_Overload Is sample concentration too high? Check_pH->Check_Overload Yes Adjust_pH Increase acid concentration or change acid modifier Check_pH->Adjust_pH No Check_Column Is the column old or potentially degraded? Check_Overload->Check_Column No Dilute_Sample Dilute sample or reduce injection volume Check_Overload->Dilute_Sample Yes Replace_Column Replace with a new column Check_Column->Replace_Column Yes Resolved Problem Resolved Check_Column->Resolved No, further investigation needed Adjust_pH->Resolved Dilute_Sample->Resolved Replace_Column->Resolved Mobile_Phase_Selection cluster_aqueous Aqueous Options cluster_organic Organic Options cluster_acid Acid Modifier Options Start Mobile Phase Optimization Aqueous Aqueous Phase (A) Start->Aqueous Organic Organic Phase (B) Start->Organic Acid Acid Modifier Start->Acid Water HPLC-grade Water Aqueous->Water ACN Acetonitrile (ACN) - Higher elution strength - Lower UV cutoff Organic->ACN MeOH Methanol (MeOH) - Different selectivity - Lower cost Organic->MeOH FA Formic Acid (FA) - Good for LC-MS Acid->FA TFA Trifluoroacetic Acid (TFA) - Strong ion-pairing - Can suppress MS signal Acid->TFA PA Phosphoric Acid - Non-volatile - Not for LC-MS Acid->PA

References

Overcoming poor solubility of cyanidin 3-sophoroside-5-glucoside in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyanidin (B77932) 3-sophoroside-5-glucoside. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common challenges related to the solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is cyanidin 3-sophoroside-5-glucoside and what are its general solubility properties?

This compound is a type of anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many plants.[1][2] Its structure includes a cyanidin aglycone attached to two different sugar moieties. While generally classified as water-soluble, its practical solubility and stability in aqueous solutions are highly dependent on pH, temperature, and the presence of other substances.[2][3] It is soluble in organic solvents like DMSO, acetone, and various alcohols.[4]

Q2: I'm observing precipitation of the compound in my neutral pH buffer (e.g., PBS pH 7.4). Is this a solubility or stability issue?

This is a critical distinction and a common point of failure. The issue is most likely one of stability leading to degradation and precipitation . Anthocyanins, including this compound, are most stable in acidic conditions (pH < 4).[1][5] At neutral or alkaline pH, the colored flavylium (B80283) cation structure rapidly transforms into unstable, colorless forms (chalcone and carbinol pseudobase), which can then degrade and precipitate out of solution.[6][7] Therefore, what appears to be poor solubility in a neutral buffer is often rapid degradation.

Q3: What is the best solvent to prepare a high-concentration stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound and related compounds.[4][8] Acidified methanol (B129727) or ethanol (B145695) can also be used, particularly if DMSO is incompatible with your assay.

Q4: How can I improve the solubility of the compound in my aqueous assay medium?

The primary strategy is to control the pH. Maintaining an acidic environment (ideally pH 2-4) is the most effective way to ensure the compound remains in its stable, soluble flavylium cation form.[5][9] If the assay requires a neutral pH, strategies include minimizing the time the compound is in the neutral buffer, using co-solvents, or exploring advanced delivery systems.

Q5: Can I heat or sonicate the sample to improve dissolution?

Yes, gentle warming and sonication can aid in dissolving the compound, especially when preparing a stock solution in a solvent like DMSO.[4][10] A common recommendation is to warm the tube at 37°C and use an ultrasonic bath.[4][10] However, be cautious with temperature, as prolonged exposure to temperatures above 40°C can lead to degradation, particularly in aqueous solutions.[3]

Troubleshooting Guides

Guide 1: Poor Solubility in Aqueous Assay Buffer

This guide provides a step-by-step process to diagnose and solve solubility issues encountered during experiments.

G start Start: Precipitation Observed in Assay check_stock 1. Check Stock Solution Is it clear? start->check_stock remake_stock No: Re-prepare Stock - Use high-purity DMSO - Warm gently (37°C) - Sonicate check_stock->remake_stock No check_ph Yes: Check Assay Buffer pH Is pH > 4.5? check_stock->check_ph Yes remake_stock->check_stock Try Again ph_issue Yes: pH is the likely cause of instability/precipitation. check_ph->ph_issue Yes use_cosolvent 3. Use a Co-Solvent - Keep final DMSO/EtOH % low - Run solvent tolerance controls check_ph->use_cosolvent No (pH is already acidic) adjust_ph 2. Adjust Assay pH - Lower pH to < 4 if possible - Prepare reagents in acidic buffer - Add compound last ph_issue->adjust_ph ph_not_possible pH adjustment not compatible with assay? adjust_ph->ph_not_possible ph_not_possible->use_cosolvent Yes end_solved Problem Solved ph_not_possible->end_solved No, pH adjusted use_cosolvent->end_solved end_persist Problem Persists: Consider advanced methods (e.g., complexation) use_cosolvent->end_persist

Caption: Troubleshooting workflow for addressing precipitation.

Guide 2: Understanding pH-Dependent Behavior

The stability and color of this compound are directly linked to its structure in solution, which is governed by pH.

G flavylium Flavylium Cation (Red/Purple) Stable & Soluble carbinol Carbinol Pseudobase (Colorless) Unstable flavylium->carbinol pH 4-6 (Fast Equilibrium) carbinol->flavylium Add Acid (H+) chalcone Chalcone (Pale Yellow/Colorless) Unstable carbinol->chalcone Isomerization degradation Degradation Products (Brown) Precipitate carbinol->degradation Slow, Irreversible chalcone->carbinol chalcone->degradation Slow, Irreversible

Caption: Effect of pH on anthocyanin structural forms.

Data & Protocols

Quantitative Data Summary

Table 1: Solubility of Cyanidin Glycosides in Common Solvents Note: Direct solubility data for this compound is limited. Data for the closely related cyanidin 3-O-glucoside is included for reference.

SolventCompoundReported SolubilityRecommendations & NotesSource
DMSO Cyanidin 3-O-glucoside~5 mg/mLRecommended for high-concentration stock solutions.[8]
DMSO This compoundSolubleWarming (37°C) and sonication can improve dissolution.[4]
PBS (pH 7.2) Cyanidin 3-O-glucoside~1 mg/mLNot recommended for storage longer than one day due to instability.[8]
Acidified Water (pH < 4) Anthocyanins (General)SolubleMost stable form. Ideal for aqueous working solutions.[7][9]
Aqueous Ethanol (60%) Strawberry AnthocyaninsHighEffective for extraction; can be used as a co-solvent.[11]
Chloroform, Dichloromethane This compoundSolubleGenerally not compatible with aqueous biological assays.[4]

Table 2: pH Influence on Stability of Cyanidin Glycosides

pH RangePredominant FormColorRelative Stability
< 2.0 Flavylium CationIntense Red/PurpleVery High
2.0 - 4.0 Flavylium CationRed/PurpleHigh
4.0 - 6.0 Equilibrium (Flavylium, Carbinol)Color FadesLow / Rapidly Decreasing
> 7.0 Chalcone / Degradation ProductsColorless -> BrownVery Low / Unstable
Source: Synthesized from[1][5][6][7]
Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the required amount of this compound powder in a suitable microcentrifuge tube or vial.

  • Add Solvent: Add high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mM).

  • Promote Dissolution:

    • Vortex the tube for 30-60 seconds.

    • If solids remain, place the sealed tube in an ultrasonic bath for 5-10 minutes.

    • As a final step, you may warm the tube in a 37°C water bath for 5 minutes, followed by vortexing.

  • Verify Dissolution: Ensure the solution is clear with no visible particulates before use.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: pH-Adjustment Method for Aqueous Assays

This method is for assays that can tolerate acidic conditions.

  • Prepare Acidic Buffers: Prepare all aqueous buffers and reagent solutions for your assay at the desired acidic pH (e.g., pH 3.0 using a citrate (B86180) buffer).

  • Prepare Working Solution: Dilute your DMSO stock solution of this compound into the acidic assay buffer to create your final working solution.

  • Perform Assay: Add the working solution to your assay plate. If other components must be at a different pH, add the anthocyanin solution as the final step immediately before measurement to minimize its exposure to non-ideal pH.

  • Monitor: Be aware that even in acidic conditions, stability is finite. Read results promptly after preparation.

Protocol 3: Co-Solvent Method for Neutral pH Assays

Use this method when the assay chemistry strictly requires a neutral pH.

  • Determine Solvent Tolerance: First, run a control experiment to determine the maximum percentage of DMSO (or your stock solvent) that your assay system (e.g., cells, enzyme) can tolerate without adverse effects. This is typically between 0.1% and 1.0%.

  • Calculate Dilution: Based on the tolerance limit, calculate the maximum concentration of your stock solution. For example, if your assay tolerates 0.5% DMSO and your final desired compound concentration is 10 µM, you will need a stock solution of at least 2 mM (10 µM / 0.005).

  • Execution:

    • Prepare your assay in the neutral pH buffer (e.g., PBS pH 7.4).

    • Just before you are ready to start the experiment or take a reading, add the small volume of the concentrated DMSO stock directly to the assay well.

    • Mix immediately and thoroughly.

  • Time is Critical: Since the compound will begin to degrade immediately upon entering the neutral buffer, work quickly and ensure that the incubation time is consistent across all samples. The time between adding the compound and measuring the result should be minimized.

G cluster_protocol2 Protocol 2: Acidic Assay cluster_protocol3 Protocol 3: Neutral Assay (Co-Solvent) start Start: Prepare Stock Solution (DMSO) p2_buffer Use Acidic (pH < 4) Assay Buffer start->p2_buffer p3_buffer Use Neutral (pH 7.4) Assay Buffer start->p3_buffer dilution Dilute stock into assay buffer incubation Incubate / React measurement Measure Endpoint (e.g., Absorbance, Fluorescence) p2_dilution Dilute into Acidic Buffer p2_buffer->p2_dilution p2_incubation Incubate (Compound is stable) p2_dilution->p2_incubation p2_measurement Measure p2_incubation->p2_measurement p3_dilution Add stock directly to well (t=0, mix well) p3_buffer->p3_dilution p3_incubation Incubate MINIMAL time (Compound is degrading) p3_dilution->p3_incubation p3_measurement Measure ASAP p3_incubation->p3_measurement

Caption: Comparison of acidic vs. neutral assay workflows.

References

Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when minimizing matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of plant extracts?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][3] This interference can significantly impact the accuracy, precision, and sensitivity of quantitative analysis.[4]

Q2: What are the common causes of matrix effects in plant extract analysis?

A2: Plant extracts are complex mixtures containing a wide variety of compounds. Common causes of matrix effects include:

  • High concentrations of endogenous compounds: Pigments (e.g., chlorophylls), lipids, sugars, and phenolics can co-elute with analytes and interfere with ionization.

  • Ion suppression: This is the most common matrix effect, where co-eluting compounds compete with the analyte for ionization, reducing the analyte's signal.[1][2]

  • Ion enhancement: Less common, this occurs when co-eluting compounds improve the ionization efficiency of the analyte.

  • Changes in physical properties: High concentrations of matrix components can alter the viscosity and surface tension of the droplets in the electrospray ionization (ESI) source, affecting solvent evaporation and ion formation.[1]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-column infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][4] A solution of the analyte is continuously infused into the mobile phase after the analytical column and before the MS detector. A blank matrix extract is then injected. Any deviation in the constant analyte signal indicates a matrix effect.[1][5]

  • Post-extraction spike: This quantitative method compares the response of an analyte in a pure solvent to the response of the same analyte spiked into a blank matrix extract after the extraction process.[6][7] The matrix effect is calculated as the ratio of the analyte's peak area in the matrix to its peak area in the solvent. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[6]

Q4: What is the most effective way to eliminate or reduce matrix effects?

A4: While completely eliminating matrix effects is often not possible, a combination of strategies is most effective.[4][5] The best approach typically involves optimizing sample preparation to remove interfering compounds before they reach the LC-MS system.[2] This can be complemented by chromatographic adjustments and appropriate calibration strategies.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your LC-MS analysis of plant extracts.

Issue 1: Poor reproducibility and inaccurate quantification.

  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method for a representative set of your samples. This will confirm if matrix effects are the source of the variability.

    • Improve Sample Cleanup: Employ a more rigorous sample preparation technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the interfering matrix components.[2]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[2]

    • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for consistent matrix effects.[2][3]

Issue 2: Low signal intensity and poor sensitivity for target analytes.

  • Possible Cause: Severe ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention times where significant ion suppression occurs.

    • Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition, or even the column chemistry to shift the elution of your target analytes away from these suppression zones.

    • Enhance Sample Preparation: Utilize a more selective sample preparation method like mixed-mode SPE to achieve a cleaner extract.[1]

    • Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering compounds and lessen the matrix effect.[4][6]

Issue 3: Unexpected or "ghost" peaks in the chromatogram.

  • Possible Cause: Contamination from the sample preparation process, the LC system, or carryover from previous injections.

  • Troubleshooting Steps:

    • Run Blanks: Inject a solvent blank and a matrix blank (an extract of the matrix without the analyte) to identify the source of the contamination.[1]

    • Optimize Needle Wash: Ensure the needle wash solution is effective at removing residual analytes from the injector. A strong organic solvent is often necessary.[1]

    • Check for Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If present, extend the run time or add a high-organic wash step at the end of your gradient to elute strongly retained compounds.[1]

Logical Workflow for Troubleshooting Matrix Effects

A Problem Identified: Inaccurate Quantification / Poor Sensitivity B Assess Matrix Effect (Post-Column Infusion / Post-Extraction Spike) A->B C Is Matrix Effect Significant? B->C D Optimize Sample Preparation (SPE, LLE, Dilution) C->D Yes I No Significant Matrix Effect (Investigate Other Causes) C->I No E Optimize Chromatography (Gradient, Column, Mobile Phase) D->E F Implement Advanced Calibration (Matrix-Matched / SIL-IS) E->F G Re-evaluate Matrix Effect F->G G->C H Method Validated G->H Acceptable

A logical workflow for troubleshooting matrix effects in LC-MS analysis.

Data Presentation

Comparison of Matrix Effect Reduction Strategies

The following table summarizes the effectiveness of various sample preparation techniques in reducing matrix effects for plant extracts. The values represent the percentage reduction in matrix effects (ion suppression) compared to a simple protein precipitation method.

Sample Preparation MethodTypical Reduction in Matrix Effect (%)AdvantagesDisadvantages
Dilution (1:10)20 - 50%Simple and fast.May reduce analyte sensitivity.
Liquid-Liquid Extraction (LLE)50 - 80%Effective for removing non-polar interferences.Can be labor-intensive and may have lower analyte recovery for polar compounds.[1]
Solid-Phase Extraction (SPE)70 - 95%Highly selective and effective at removing a wide range of interferences. Can be automated.Can be more time-consuming and may require method development to optimize recovery.
Mixed-Mode SPE85 - 99%Provides the cleanest extracts by combining reversed-phase and ion-exchange mechanisms.[1]More complex method development.

Experimental Protocols

Protocol 1: Post-Extraction Spike Method for Quantifying Matrix Effects
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte of interest into the initial mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Spiked Matrix): Prepare a blank plant extract using your established sample preparation method. After the final extraction step, spike the analyte of interest into this extract at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte of interest into the blank plant matrix before the extraction process begins, at the same concentration as Set A.

  • Analyze the samples: Inject all three sets of samples into the LC-MS system and record the peak area of the analyte.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • An ME of 100% indicates no matrix effect. An ME < 100% indicates ion suppression, and an ME > 100% indicates ion enhancement.

Experimental Workflow for Matrix Effect Assessment

cluster_0 Sample Preparation cluster_1 Analysis & Calculation A Set A: Analyte in Solvent D LC-MS Analysis A->D B Set B: Blank Extract + Analyte B->D C Set C: Blank Matrix + Analyte -> Extract C->D E Calculate Matrix Effect: (Area B / Area A) * 100 D->E F Calculate Recovery: (Area C / Area B) * 100 D->F

Workflow for the post-extraction spike method.
Protocol 2: Solid-Phase Extraction (SPE) for Plant Extracts

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1-2 volumes of methanol (B129727) followed by 1-2 volumes of LC-MS grade water. Do not let the cartridge run dry.

  • Sample Loading: Load the plant extract (previously reconstituted in a weak, aqueous solvent) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 volumes of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte of interest with a small volume of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 3: Matrix-Matched Calibration
  • Prepare a Blank Matrix Extract: Extract a representative blank plant sample (known to not contain the analyte) using your validated sample preparation method.

  • Create Calibration Standards: Spike known concentrations of your analyte standards into aliquots of the blank matrix extract. This creates a set of calibration standards where the matrix composition is similar to your actual samples.

  • Analyze and Construct Curve: Analyze these matrix-matched calibrants by LC-MS and construct a calibration curve by plotting the analyte response against the concentration.

  • Quantify Samples: Use this matrix-matched calibration curve to quantify the analyte in your unknown plant extract samples.

References

Technical Support Center: Enhancing Bioavailability of Cyanidin-3-Sophoroside-5-Glucoside Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of cyanidin-3-sophoroside-5-glucoside (C3S5G).

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating cyanidin-3-sophoroside-5-glucoside?

A1: The primary challenges stem from the inherent instability of the molecule. Anthocyanins, including C3S5G, are susceptible to degradation due to several factors:

  • pH Sensitivity: Anthocyanins exhibit different colors and stability profiles at varying pH levels. In acidic conditions (pH < 3), they are most stable and appear red. As the pH increases towards neutral and alkaline, they become colorless and rapidly degrade.[1][2]

  • Temperature: Elevated temperatures accelerate the degradation of C3S5G, leading to a loss of color and bioactivity.[1][3]

  • Light and Oxygen: Exposure to light and oxygen can cause photo-oxidation and degradation of the anthocyanin structure.[3]

  • Enzymatic Degradation: Enzymes present in biological systems can metabolize C3S5G, reducing its bioavailability.

  • Low Bioavailability: Anthocyanins generally exhibit low bioavailability, often less than 1%.[3] This is due to poor absorption and rapid metabolism in the body.

Q2: What are the most promising strategies to enhance the bioavailability of C3S5G?

A2: Several strategies can significantly improve the stability and bioavailability of C3S5G:

  • Nanoencapsulation: This is a leading technique to protect C3S5G from degradation and enhance its absorption.[4][5] Common nanoencapsulation methods include:

    • Liposomes: Phospholipid vesicles that can encapsulate hydrophilic molecules like C3S5G, protecting them from the harsh environment of the gastrointestinal tract.[6][7][8]

    • Nanogels and Nanoemulsions: These systems can improve the solubility and stability of anthocyanins.[9]

  • Acylation: Modifying the glycosyl moieties of anthocyanins with acyl groups can enhance their chemical stability.[9][10] However, some studies suggest that non-acylated anthocyanins may have higher bioavailability.[11]

  • Co-pigmentation: The interaction of anthocyanins with other compounds, such as flavonoids, phenolic acids, and metal ions, can lead to the formation of more stable complexes.[3][12]

Q3: How does the structure of C3S5G affect its bioavailability compared to other anthocyanins like cyanidin-3-glucoside (C3G)?

A3: C3S5G has a more complex glycosylation pattern (sophoroside-5-glucoside) compared to C3G (a single glucose unit). The additional sugar moieties can influence its solubility, stability, and interaction with cellular transporters. While specific comparative bioavailability data for C3S5G is limited, the general principle is that the nature of the aglycone and the type and number of sugar moieties significantly impact stability and absorption.[2] It is hypothesized that the additional glucose unit in the sophorose moiety of C3S5G may confer slightly different stability characteristics compared to C3G.[13]

II. Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Formulation & Stability Issues
Problem Possible Cause(s) Troubleshooting Steps
Rapid degradation of C3S5G in solution. High pH of the solvent.Maintain a low pH (ideally < 3) for your formulation vehicle. Use acidified water or a citrate-phosphate buffer.[1][14]
Exposure to light and/or oxygen.Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect from light.[13] Purge solutions with nitrogen to minimize oxygen exposure.
High storage temperature.Store stock solutions and formulations at low temperatures (4°C for short-term, -20°C or -80°C for long-term).
Low encapsulation efficiency in liposomes. Improper lipid composition.Optimize the ratio of phosphatidylcholine to cholesterol. A common starting point is a 5:1 ratio.[15]
Inefficient encapsulation method.Ensure proper execution of the chosen method (e.g., thin-film hydration, sonication). For the thin-film hydration method, ensure the lipid film is thin and evenly distributed before hydration.[6]
C3S5G concentration is too high.High concentrations can lead to aggregation and reduced encapsulation. Try reducing the initial concentration of C3S5G.[7]
Poor in vivo results despite a stable formulation. Low intrinsic bioavailability of C3S5G.Consider co-administration with absorption enhancers.
Rapid metabolism.Investigate the use of enzyme inhibitors, if appropriate for the experimental design, to reduce first-pass metabolism.
Inappropriate animal model or administration route.Ensure the animal model is suitable for studying anthocyanin absorption. Oral gavage is a common and effective administration route for preclinical studies.
Analytical & Quantification Issues
Problem Possible Cause(s) Troubleshooting Steps
No or poor peaks for C3S5G in HPLC analysis. Inappropriate mobile phase.Use a mobile phase with a low pH (e.g., containing formic acid) to maintain the stability of the flavylium (B80283) cation form of the anthocyanin.[16]
Low sample concentration.Concentrate the sample before injection or increase the injection volume.[17]
Degradation during sample preparation.Keep samples on ice and protected from light during preparation. Use acidified solvents for extraction and reconstitution.[18]
Inconsistent quantification results. Lack of a proper standard curve.Prepare a fresh calibration curve for each batch of samples using a high-purity C3S5G standard.[19]
Matrix effects in biological samples.Use a robust sample preparation method like Solid Phase Extraction (SPE) to clean up biological samples before HPLC analysis.[20]
Improper detector wavelength.Set the DAD detector to the wavelength of maximum absorbance for C3S5G, which is typically around 520 nm.[21]

III. Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for anthocyanin formulations. While specific data for C3S5G is limited, data for the closely related cyanidin-3-glucoside (C3G) provides a valuable reference.

Table 1: Pharmacokinetic Parameters of Cyanidin-3-Glucoside (C3G) in Humans

ParameterValueReference
Cmax (Maximum Plasma Concentration) 141 nM[22]
Tmax (Time to Maximum Plasma Concentration) 1.5 - 3.0 hours[23]
Bioavailability ~0.5 - 1.5%[21]
Half-life (t1/2) 3.88 ± 0.62 hours[23]

Note: These values can vary depending on the dosage, formulation, and individual metabolic differences.

Table 2: Comparison of Encapsulation Efficiency for Anthocyanin Formulations

FormulationEncapsulation MethodEncapsulation Efficiency (%)Key FactorsReference
Anthocyanin Liposomes Supercritical CO250.6%Anthocyanin and cholesterol concentration[7]
Anthocyanin Liposomes Lyophilization Monophase74.45%Phosphatidylcholine to cholesterol ratio, aqueous to lipid phase ratio, sonication time[8]
Anthocyanin Nanoliposomes Thin-film Hydration52.59 ± 0.24%Soybean lecithin (B1663433) to cholesterol ratio, drug-to-lipid ratio[15]
Modified Anthocyanin Nanoliposomes (SY-PPI-ACN-NLs) Layer-by-layer self-assembly90.38 ± 0.24%Coating with synanthrin and pea protein isolate[15]

IV. Experimental Protocols

Preparation of C3S5G-Loaded Liposomes via Thin-Film Hydration

This protocol describes a common method for encapsulating C3S5G into liposomes.

Materials:

  • Cyanidin-3-sophoroside-5-glucoside (C3S5G)

  • Soybean phosphatidylcholine

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acidified water (e.g., 0.1% formic acid in water)

Procedure:

  • Lipid Film Formation:

    • Dissolve soybean phosphatidylcholine and cholesterol (e.g., in a 5:1 molar ratio) in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C).

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the inner wall of the flask.

  • Hydration:

    • Dissolve the C3S5G powder in acidified water to create a stock solution.

    • Hydrate the lipid film by adding the C3S5G solution to the round-bottom flask.

    • Agitate the flask by gentle rotation (without vortexing) at a temperature above the lipid phase transition temperature for 1-2 hours until the lipid film is completely hydrated and a milky suspension of multilamellar vesicles (MLVs) is formed.

  • Vesicle Size Reduction (Sonication):

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice. Sonication should be performed in short bursts to prevent overheating and degradation of the lipids and C3S5G.

  • Purification:

    • Remove the unencapsulated C3S5G by centrifugation, dialysis, or gel filtration.

    • For centrifugation, pellet the liposomes at high speed, discard the supernatant containing the free drug, and resuspend the pellet in fresh buffer.

  • Characterization:

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the C3S5G concentration using HPLC.

Stability Testing of C3S5G Formulations

This protocol outlines a general procedure for assessing the stability of your C3S5G formulation under various stress conditions.

Procedure:

  • Sample Preparation: Prepare your C3S5G formulation (e.g., liposomes, nanoemulsion, or a simple solution) and divide it into aliquots in amber glass vials.

  • Stress Conditions:

    • Thermal Stability: Incubate vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).[4][24]

    • pH Stability: Adjust the pH of the formulation to different values (e.g., 2, 4, 6, 8) using appropriate buffers.[13]

    • Photostability: Expose vials to a controlled light source (e.g., a UV lamp) for defined periods. Keep a set of control vials wrapped in aluminum foil in the dark.[13]

  • Time Points: Withdraw samples from each condition at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days).

  • Analysis:

    • Quantify the remaining C3S5G concentration at each time point using a validated HPLC method.

    • Calculate the degradation rate constant (k) and the half-life (t½) of C3S5G under each condition. The degradation of anthocyanins often follows first-order kinetics.[13]

V. Visualizations

Experimental Workflow for Enhancing C3S5G Bioavailability

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment C3S5G C3S5G Source Formulation Formulation Strategy (e.g., Liposomes, Nanoemulsion) C3S5G->Formulation Optimization Parameter Optimization (e.g., Lipid Ratio, pH) Formulation->Optimization Size Particle Size & Zeta Potential Optimization->Size EE Encapsulation Efficiency Optimization->EE Stability Stability Testing (pH, Temp, Light) Optimization->Stability Cell_Culture Cell Culture Models (e.g., Caco-2) Stability->Cell_Culture Uptake Cellular Uptake & Permeability Cell_Culture->Uptake Animal_Model Animal Model (e.g., Rats, Mice) Uptake->Animal_Model PK_Study Pharmacokinetic Study (Cmax, Tmax, AUC) Animal_Model->PK_Study Bioavailability Bioavailability PK_Study->Bioavailability Bioavailability Assessment

Caption: A typical experimental workflow for developing and evaluating enhanced bioavailability formulations of C3S5G.

Signaling Pathways Potentially Modulated by Cyanidin Derivatives

signaling_pathways cluster_antioxidant Antioxidant Response cluster_apoptosis Apoptosis Regulation cluster_mitophagy Mitochondrial Health C3S5G Cyanidin Derivatives Nrf2 Nrf2 C3S5G->Nrf2 activates ROS Increased ROS C3S5G->ROS induces in cancer cells PINK1 PINK1 C3S5G->PINK1 activates HO1 HO-1 Nrf2->HO1 upregulates Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx) Nrf2->Antioxidant_Enzymes upregulates p53 p53 ROS->p53 activates Apoptosis Apoptosis p53->Apoptosis induces Parkin Parkin PINK1->Parkin recruits Mitophagy Mitophagy Parkin->Mitophagy induces

References

Strategies to improve the stability of natural anthocyanin colorants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with natural anthocyanin colorants.

Frequently Asked Questions (FAQs)

Q1: My anthocyanin solution is changing color. What is the primary factor influencing this?

A1: The pH of the solution is the most significant factor affecting anthocyanin color and stability.[1][2][3] Anthocyanins exhibit a red color in acidic conditions (pH < 3), which transitions to colorless, then purple, and finally blue as the pH becomes neutral and then alkaline.[2] At a very low pH (around 1), they exist predominantly as the stable red flavylium (B80283) cation.[2] As the pH increases, this structure is converted to a colorless carbinol form and then to blue quinonoidal bases, which are generally less stable.[2]

Q2: Why is my anthocyanin colorant fading during storage, even at low pH?

A2: Besides pH, several other factors can lead to the degradation of anthocyanins over time. These include exposure to light, elevated temperatures, and the presence of oxygen.[1][2][3] High temperatures, in particular, can accelerate the degradation process, leading to a loss of color and the formation of brown polymeric pigments.[1][2] It is recommended to store anthocyanin solutions in the dark and at refrigerated temperatures to minimize degradation.[4]

Q3: What is co-pigmentation and how can it improve the stability of my anthocyanin colorant?

A3: Co-pigmentation is a phenomenon where other colorless compounds, known as co-pigments, form non-covalent complexes with anthocyanins.[5] This interaction helps to stabilize the anthocyanin molecule, protecting it from degradation and enhancing its color intensity.[5][6] Common co-pigments include phenolic acids, flavonoids, and some organic acids.[6][7][8] The addition of co-pigments can lead to a hyperchromic effect (increased color intensity) and a bathochromic shift (a shift to a longer wavelength, often resulting in a bluer shade).[6]

Q4: What is encapsulation and how does it help stabilize anthocyanins?

A4: Encapsulation is a process where anthocyanins are entrapped within a protective matrix, often made of polysaccharides or proteins.[9][10][11] This creates a physical barrier that shields the anthocyanins from adverse environmental factors such as light, oxygen, and high temperatures, thereby enhancing their stability.[9][11] Common encapsulation techniques include spray drying and freeze drying.[10][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid color loss (fading to colorless or brown) High pH of the medium.[2]Adjust the pH to an acidic range (ideally pH 1-3) using food-grade acids like citric acid.[13]
Exposure to high temperatures during processing or storage.[1][2]Minimize heat treatment duration and temperature. Store solutions at refrigerated temperatures (e.g., 4°C).[4][14]
Exposure to light.[4][15]Store solutions in amber-colored containers or in the dark to protect from light.[4]
Presence of oxygen.[2][3]De-aerate solutions and store under an inert atmosphere (e.g., nitrogen) if possible.
Color shifts from red to purple or blue Increase in pH.[2]Re-acidify the solution to the desired pH range for red coloration.
Interaction with metal ions (e.g., from containers).[3]Use glass or plastic containers instead of metal ones to avoid the formation of metal-anthocyanin complexes that can alter the color.
Low color intensity Insufficient anthocyanin concentration.Increase the concentration of the anthocyanin extract.
Unfavorable pH for the desired color.Adjust pH to the optimal range for the desired hue (acidic for red).[2]
Absence of stabilizing agents.Introduce a co-pigment such as a phenolic acid (e.g., ferulic acid, caffeic acid) to enhance color intensity through co-pigmentation.[6][8]

Quantitative Data on Anthocyanin Stability

The stability of anthocyanins is often quantified by their degradation kinetics, specifically the rate constant (k) and half-life (t½). The degradation typically follows first-order kinetics.

Table 1: Effect of Temperature and pH on the Half-life (t½) of Anthocyanins

Anthocyanin SourceTemperature (°C)pHHalf-life (t½) in hoursReference
Black Rice Bran602.019.6[16]
Black Rice Bran802.08.2[16]
Black Rice Bran1002.03.5[16]
Black Rice Bran605.012.1[16]
Black Rice Bran1005.01.8[16]
Purple Maize Flour80Not Specified23.1[17]
Purple Maize Flour120Not Specified2.5[17]
Purple Maize Flour180Not Specified0.2[17]
Blackberry Juice60Not Specified16.7[17]
Blackberry Juice90Not Specified2.9[17]
Sour Cherry Juice60Not Specified54.3[17]
Sour Cherry Juice80Not Specified8.1[17]

Table 2: Effect of Co-pigmentation on Anthocyanin Stability

Anthocyanin SourceCo-pigmentMolar Ratio (Anthocyanin:Co-pigment)Stability ImprovementReference
MulberryFerulic Acid1:2052.94% increase in max absorbance[8]
MulberryCaffeic Acid1:2039.71% increase in max absorbance[8]
MulberryGallic Acid1:2032.35% increase in max absorbance[8]
Chinese BayberryFerulic Acid1:30Significant color enhancement and thermal stability[6]
Chinese BayberrySinapic Acid1:30Significant color enhancement and thermal stability[6]
Chinese BayberrySyringic Acid1:30Significant color enhancement and thermal stability[6]

Experimental Protocols

Protocol 1: Determination of Anthocyanin Thermal Stability

This protocol outlines the steps to determine the thermal degradation kinetics of an anthocyanin solution.

  • Sample Preparation: Prepare a solution of the anthocyanin extract in a buffer of a specific pH (e.g., 0.1 M citric acid-sodium citrate (B86180) buffer at pH 3.0).[13] The concentration should be adjusted to have an initial absorbance reading within the linear range of the spectrophotometer.

  • Heating: Aliquot the sample into sealed, light-protected vials.[16] Place the vials in a thermostatically controlled water bath at the desired temperatures (e.g., 60, 80, and 100°C).[16]

  • Sampling: At regular time intervals, remove a vial from each temperature and immediately cool it in an ice bath to stop the degradation reaction.[16]

  • Analysis: Measure the absorbance of each cooled sample at the wavelength of maximum absorbance (λmax) for the anthocyanin (typically around 520 nm) using a UV-Vis spectrophotometer.[4][13]

  • Data Analysis: Calculate the degradation rate constant (k) and half-life (t½) using the first-order kinetic model:

    • ln(C/C₀) = -kt

    • t½ = 0.693 / k Where C is the absorbance at time t, and C₀ is the initial absorbance.[13]

Protocol 2: Co-pigmentation Assay

This protocol describes how to assess the effect of a co-pigment on the color and stability of an anthocyanin solution.

  • Stock Solutions: Prepare a stock solution of the anthocyanin extract and separate stock solutions of the co-pigments (e.g., phenolic acids) in an appropriate solvent.[18]

  • Reaction Mixtures: In a series of vials, mix the anthocyanin stock solution with varying molar ratios of the co-pigment stock solution (e.g., 1:10, 1:50, 1:100).[18][19] Prepare a control sample with the anthocyanin solution and solvent only. Adjust the pH of all solutions to the desired level (e.g., pH 3.5).[18]

  • Incubation: Allow the mixtures to incubate at room temperature in the dark for a set period (e.g., 30 minutes) to allow for complex formation.[18]

  • Spectrophotometric Analysis: Measure the absorbance spectrum of each solution in the visible range (e.g., 400-700 nm) using a UV-Vis spectrophotometer.[18]

  • Data Analysis:

    • Hyperchromic effect: Compare the maximum absorbance of the co-pigmented solutions to the control. An increase indicates a hyperchromic effect.[6]

    • Bathochromic shift: Compare the wavelength of maximum absorbance (λmax) of the co-pigmented solutions to the control. A shift to a longer wavelength is a bathochromic shift.[6]

    • Stability: To assess the effect on thermal stability, subject the co-pigmented and control solutions to the thermal stability protocol described above.

Protocol 3: HPLC Analysis of Anthocyanins

This protocol provides a general guideline for the separation and quantification of individual anthocyanins.

  • Sample Preparation: Extract the anthocyanins from the sample matrix using an acidified solvent (e.g., methanol (B129727) with 1% HCl).[14] The extract may need to be purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds like sugars and organic acids.[20]

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.[13][21]

  • Mobile Phase: A typical mobile phase consists of a gradient of two solvents:

    • Solvent A: Acidified water (e.g., with formic acid).

    • Solvent B: Acetonitrile or methanol.[13]

  • Detection: Use a Diode Array Detector (DAD) to monitor the chromatogram at the λmax of anthocyanins (around 520 nm).[13]

  • Quantification: Identify and quantify individual anthocyanins by comparing their retention times and spectral data with those of authentic standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stabilization Stabilization Strategy cluster_analysis Stability Analysis A Anthocyanin Source B Extraction & Purification A->B C Co-pigmentation B->C D Encapsulation B->D F HPLC Analysis B->F E UV-Vis Spectroscopy C->E D->E G Degradation Kinetics E->G degradation_pathway cluster_factors Degradation Factors A Anthocyanin (Flavylium Cation - Red) B Chalcone (Colorless/Yellow) A->B Hydrolysis C Phenolic Acids & Aldehydes (Degradation Products) B->C Cleavage F1 High pH F1->A F2 High Temperature F2->A F3 Light F3->A F4 Oxygen F4->A copigmentation_logic A Anthocyanin C Anthocyanin-Co-pigment Complex A->C B Co-pigment (e.g., Phenolic Acid) B->C D Enhanced Color Stability C->D

References

Validation & Comparative

Comparative Analysis of the Antioxidant Capacity of Cyanidin 3-Sophoroside and Cyanidin 3-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antioxidant properties of two closely related anthocyanins: Cyanidin (B77932) 3-sophoroside and Cyanidin 3-glucoside. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to evaluate and understand the antioxidant potential of these compounds. This comparison synthesizes available experimental data, details the protocols of key antioxidant assays, and illustrates relevant biochemical pathways.

Quantitative Antioxidant Activity

Direct comparative studies providing quantitative data (e.g., IC50 or ORAC values) for Cyanidin 3-sophoroside and Cyanidin 3-glucoside from the same experimental setup are limited in the current literature.[1] However, structure-activity relationship studies of anthocyanins offer valuable insights into their potential antioxidant efficacy. The antioxidant activity of anthocyanins is significantly influenced by their molecular structure, particularly the glycosylation pattern.[1] While both compounds share the same aglycone, cyanidin, the nature of the sugar moiety at the 3-position dictates their radical scavenging capabilities.[1]

One study investigating the reaction with superoxide (B77818) radicals found that the rate constant for Cyanidin 3-sophoroside was 2.2 × 10⁵ M⁻¹s⁻¹, which is approximately ten times lower than that of the aglycone, cyanidin (1.9 × 10⁶ M⁻¹s⁻¹).[1][2] This suggests that the disaccharide sophorose at the 3-position may sterically hinder the molecule's ability to quench this specific reactive oxygen species.[1] In contrast, some studies have suggested that 3-glucosylation of cyanidin does not significantly alter its antioxidant activity compared to the aglycone.[1][2] This implies that Cyanidin 3-glucoside might exhibit stronger antioxidant activity than Cyanidin 3-sophoroside.[1]

The following table summarizes the available quantitative data for the antioxidant capacity of Cyanidin 3-sophoroside and Cyanidin 3-glucoside from various assays. It is important to note that the data is compiled from different sources and may not be directly comparable due to potential variations in experimental conditions.[3]

CompoundAntioxidant AssayResultReference
Cyanidin 3-sophoroside Superoxide Radical ScavengingRate constant: 2.2 × 10⁵ M⁻¹s⁻¹[1][2]
Cyanidin 3-glucoside DPPH Radical ScavengingIC50: 0.014 mg/mL[4]
ABTS Radical Scavenging--
Oxygen Radical Absorbance Capacity (ORAC)6.36 µmol of Trolox equivalents (TE) per µmol[1]
Ferric Reducing Antioxidant Power (FRAP)--

Note: Lower IC50 values indicate higher antioxidant activity.[3]

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below to ensure transparency and reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[3][5][6] The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.[3][5]

Procedure:

  • Prepare a working solution of DPPH in methanol (B129727) (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[1][3][5]

  • Prepare various concentrations of the test compounds (Cyanidin 3-sophoroside and Cyanidin 3-glucoside) in a suitable solvent.[1][3]

  • In a 96-well microplate, add a defined volume of each sample dilution to separate wells.[6]

  • Add an equal volume of the DPPH working solution to each well and mix thoroughly.[1][6]

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[1][3]

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[3][5]

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against sample concentration.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[3] The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[3]

Procedure:

  • Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[3]

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Prepare various concentrations of the test compounds.[1]

  • Add a small volume of the test sample to the diluted ABTS•+ solution.[1]

  • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[1]

  • Measure the absorbance at 734 nm.[3]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.[3][7]

Procedure:

  • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[3]

  • Warm the FRAP reagent to 37°C before use.[3]

  • Add a small volume of the test sample to the FRAP reagent.[3][7]

  • After a specified incubation time (e.g., 4 minutes), measure the absorbance of the mixture at 593 nm.[7]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[8][9]

Procedure:

  • In a 96-well black opaque plate, add a working solution of fluorescein (B123965) to each well.[8]

  • Add the test sample or a Trolox standard to the wells.[8]

  • Incubate the plate at 37°C for a period to allow for thermal equilibration.[8]

  • Initiate the reaction by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[1][8]

  • Monitor the fluorescence decay at regular intervals using a fluorescence spectrophotometer.[9]

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve.[10]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment.[1]

Procedure:

  • Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until confluent.[1]

  • Wash the cells with PBS and then incubate them with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour.[1]

  • Remove the DCFH-DA solution, wash the cells, and treat them with various concentrations of the test compounds for 1 hour.[1]

  • Induce oxidative stress by adding a peroxyl radical generator, such as AAPH.[1]

  • Measure the fluorescence intensity, which is proportional to the level of intracellular reactive oxygen species (ROS).

Signaling Pathways and Mechanisms

The antioxidant effects of cyanidin glycosides are not only due to direct radical scavenging but also through the modulation of intracellular signaling pathways that enhance cellular antioxidant defenses.

Nrf2-ARE Pathway: Cyanidin 3-glucoside has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE in the promoter regions of its target genes, and initiates their transcription. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

While specific studies on the activation of the Nrf2 pathway by Cyanidin 3-sophoroside are currently limited, its structural similarity to Cyanidin 3-glucoside suggests it may also interact with this pathway, potentially to a different extent.[1]

Mitophagy Pathway: Recent research has indicated that the antioxidant effect of Cyanidin 3-glucoside in pancreatic islet cells under hyperglycemic conditions is achieved by activating mitophagy through the PINK1-PARKIN signaling pathway.[11] Mitophagy is the selective degradation of damaged mitochondria by autophagy, which is a critical cellular process for maintaining mitochondrial quality control and preventing excessive ROS production.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_workflow Comparative Antioxidant Assay Workflow prep Prepare Stock Solutions (C3S & C3G, Reagents) serial Serial Dilutions of Test Compounds prep->serial assay Perform Antioxidant Assays (DPPH, ABTS, FRAP, ORAC) serial->assay measure Measure Absorbance or Fluorescence assay->measure calc Calculate Antioxidant Capacity (e.g., IC50, TEAC) measure->calc compare Compare Results calc->compare

Caption: A generalized workflow for the comparative evaluation of the antioxidant activity of Cyanidin 3-sophoroside and Cyanidin 3-glucoside.

G cluster_pathway Nrf2-ARE Signaling Pathway cluster_nucleus C3G Cyanidin 3-Glucoside Keap1_Nrf2 Keap1-Nrf2 Complex C3G->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Enzymes Protective Enzymes Genes->Enzymes translation Defense Enhanced Cellular Antioxidant Defense Enzymes->Defense Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: The Nrf2-ARE signaling pathway activated by Cyanidin 3-glucoside to enhance cellular antioxidant defenses.[1]

References

HPLC vs. UPLC for High-Throughput Analysis of Cyanidin 3-Sophoroside-5-Glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and accurate quantification of specific bioactive compounds is paramount. Cyanidin (B77932) 3-sophoroside-5-glucoside, a key anthocyanin with significant antioxidant potential, is a molecule of great interest. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for its analysis directly impacts laboratory throughput, data quality, and operational costs. This guide provides an objective, data-driven comparison of these two techniques for the high-throughput analysis of cyanidin 3-sophoroside-5-glucoside.

When considering the high-throughput analysis of this compound, Ultra-Performance Liquid Chromatography (UPLC) presents significant advantages over traditional High-Performance Liquid Chromatography (HPLC). The primary benefits of UPLC lie in its speed, resolution, and sensitivity, which are critical for laboratories processing large numbers of samples.[1][2][3]

UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) and operate at much higher pressures than HPLC systems.[1][4] This fundamental difference leads to dramatically shorter analysis times. For instance, a typical HPLC analysis of anthocyanins can take over 60 minutes, whereas a UPLC method can achieve the same or better separation in under 4 minutes.[5][6] One study demonstrated a UPLC method that completed the analysis of six common anthocyanidins in just 2.1 minutes, a significant improvement over HPLC methods that could take up to 55 minutes.[7] This accelerated analysis time is a key factor in achieving high-throughput capabilities.

Beyond speed, UPLC offers superior chromatographic performance. The smaller particle size of the stationary phase in UPLC columns leads to higher separation efficiency, resulting in sharper and narrower peaks.[2] This translates to improved resolution, which is the ability to separate closely eluting compounds.[1] For complex samples where this compound may be present with other similar anthocyanins, this enhanced resolution is crucial for accurate quantification.

Furthermore, the narrower peaks produced by UPLC contribute to increased sensitivity.[1][2] With the same amount of analyte, a sharper peak will have a greater height, making it easier to detect and quantify, especially at low concentrations. This is particularly advantageous in drug development and other fields where trace-level analysis is often required.

The benefits of UPLC also extend to operational efficiency. The faster analysis times and higher efficiency of UPLC systems lead to a significant reduction in solvent consumption, which can result in substantial cost savings and a more environmentally friendly laboratory operation.[1][2]

While HPLC remains a robust and reliable technique, for high-throughput analysis of this compound, UPLC emerges as the superior choice due to its speed, enhanced resolution and sensitivity, and reduced operational costs. The initial investment in a UPLC system may be higher than for an HPLC system, but the long-term gains in productivity and efficiency often justify the cost for high-throughput environments.[1][2]

Performance Comparison: HPLC vs. UPLC

The following table summarizes the key performance parameters for the analysis of this compound using representative HPLC and UPLC methods.

ParameterHPLCUPLC
Analysis Time 20 - 60+ minutes2 - 5 minutes
Resolution GoodExcellent
Sensitivity (LOD) HigherLower
Peak Width BroaderNarrower
Solvent Consumption HighLow (70-80% reduction)[4]
Operating Pressure Up to 6,000 psi[8]Up to 15,000 psi[1][8]
Column Particle Size 3 - 5 µm[2]< 2 µm[4]

Experimental Protocols

Detailed methodologies for both HPLC and UPLC analysis of this compound are provided below. These protocols are based on established methods for anthocyanin analysis and can be adapted for specific laboratory conditions.

HPLC Method Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.5% formic acid in water.[9]

  • Mobile Phase B: 0.5% formic acid in acetonitrile.[9]

  • Gradient Program: A linear gradient from 5% to 40% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 520 nm.[9][10]

UPLC Method Protocol
  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[11]

  • Mobile Phase A: 1% formic acid in water.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient Program: A rapid linear gradient from 5% to 25% B over 3 minutes.

  • Flow Rate: 0.3 mL/min.[11]

  • Column Temperature: 35 °C.[11]

  • Injection Volume: 5 µL.[11]

  • Detection Wavelength: 520 nm.

Visualizing the Workflow and Technology

To further clarify the processes and contexts involved, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing extraction Extraction of Anthocyanins filtration Filtration extraction->filtration injection Sample Injection filtration->injection separation Chromatographic Separation (HPLC or UPLC) injection->separation detection Detection (DAD/PDA) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the analysis of this compound.

G cluster_hplc HPLC cluster_uplc UPLC hplc_col Column: Larger Particles (3-5 µm) Longer Column (150-250 mm) hplc_press Pressure: Lower (up to 6,000 psi) hplc_time Analysis Time: Longer (20-60+ min) hplc_res Resolution: Good uplc_col Column: Smaller Particles (<2 µm) Shorter Column (50-100 mm) uplc_press Pressure: Higher (up to 15,000 psi) uplc_time Analysis Time: Shorter (2-5 min) uplc_res Resolution: Excellent title Key Differences: HPLC vs. UPLC

Caption: Key technological differences between HPLC and UPLC systems.

References

Validating the In Vitro Anti-inflammatory Effects of Cyanidin 3-Sophoroside-5-Glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory effects of cyanidin (B77932) 3-sophoroside-5-glucoside against two common alternatives: the flavonoid quercetin (B1663063) and the corticosteroid dexamethasone. Due to the limited availability of direct quantitative data for cyanidin 3-sophoroside-5-glucoside, this guide utilizes data from its closely related and well-studied analogue, cyanidin-3-O-glucoside (C3G), as a proxy. This allows for a comparative analysis based on available scientific literature.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the in vitro anti-inflammatory effects of Cyanidin-3-O-Glucoside (C3G), Quercetin, and Dexamethasone on key inflammatory markers. These markers include nitric oxide (NO), a signaling molecule involved in inflammation, and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The data is presented to facilitate a comparative understanding of their potency in a controlled laboratory setting.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineIC50 (µM)Reference
Cyanidin-3-O-Glucoside (C3G)THP-1Not explicitly defined as IC50, but dose-dependent inhibition observed.[1]
QuercetinRAW 264.7~25Data synthesized from multiple sources
DexamethasoneRAW 264.7~0.1Data synthesized from multiple sources

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CompoundCytokineCell LineInhibitionReference
Cyanidin-3-O-Glucoside (C3G)TNF-αTHP-1Dose-dependent reduction in secretion.[2]
IL-6THP-1Dose-dependent reduction in secretion.[2]
QuercetinTNF-αRAW 264.7Significant inhibition at various concentrations.Data synthesized from multiple sources
IL-6RAW 264.7Significant inhibition at various concentrations.Data synthesized from multiple sources
DexamethasoneTNF-αRAW 264.7Potent inhibition.Data synthesized from multiple sources
IL-6RAW 264.7Potent inhibition.Data synthesized from multiple sources

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for in vitro anti-inflammatory research and can be adapted for specific laboratory conditions.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (Cyanidin-3-O-Glucoside, Quercetin, Dexamethasone) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Assay (Griess Assay)
  • Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After cell treatment and LPS stimulation for 24 hours, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the plate again and add a substrate for the enzyme to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • The cytokine concentration is determined from a standard curve.

Western Blotting for Signaling Pathway Analysis
  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the analysis of the activation of signaling pathways like NF-κB and MAPK by detecting the phosphorylation of key proteins.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-p38, p38).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • The relative protein expression is quantified by densitometry, normalizing the phosphorylated protein to the total protein.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in inflammation and the general workflow of the in vitro experiments described.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) C3G Cyanidin-3-O-Glucoside C3G->IKK Inhibits C3G->NFkB Inhibits Translocation NFkB_n NF-κB DNA DNA DNA->Gene_Expression

Caption: NF-κB signaling pathway and points of inhibition by C3G.

G cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MAPK MKK3_6->p38 P AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK P JNK->AP1 ERK ERK MEK1_2->ERK P ERK->AP1 Nucleus Nucleus AP1->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression C3G Cyanidin-3-O-Glucoside C3G->TAK1 Inhibits AP1_n AP-1 DNA DNA DNA->Gene_Expression G start Start culture_cells Culture Macrophages (RAW 264.7 or THP-1) start->culture_cells pre_treat Pre-treat with Test Compounds (C3G, Quercetin, Dexamethasone) culture_cells->pre_treat lps_stimulate Stimulate with LPS (1 µg/mL) pre_treat->lps_stimulate collect_supernatant Collect Supernatant (24 hours) lps_stimulate->collect_supernatant lyse_cells Lyse Cells (for Western Blot) lps_stimulate->lyse_cells no_assay NO Assay (Griess) collect_supernatant->no_assay elisa_assay ELISA (TNF-α, IL-6) collect_supernatant->elisa_assay western_blot Western Blot (NF-κB, MAPK pathways) lyse_cells->western_blot data_analysis Data Analysis and Comparison no_assay->data_analysis elisa_assay->data_analysis western_blot->data_analysis

References

A Comparative Analysis of the Antioxidant Activity of Cyanidin 3-Sophoroside-5-Glucoside and Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antioxidant capacity of the naturally occurring anthocyanin, cyanidin (B77932) 3-sophoroside-5-glucoside, against the widely used synthetic antioxidants Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This analysis is supported by experimental data from various studies and includes detailed methodologies for key antioxidant assays to ensure transparency and facilitate further research.

It is important to note that direct comparative studies on cyanidin 3-sophoroside-5-glucoside are limited. Therefore, data from its closely related and extensively studied counterpart, cyanidin-3-glucoside (C3G), is utilized as a reasonable proxy. While both share the same cyanidin aglycone, variations in glycosylation may influence antioxidant activity.

Quantitative Comparison of Antioxidant Capacity

The antioxidant activities of cyanidin-3-glucoside and synthetic antioxidants have been evaluated using several standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results, often presented as IC50 values (the concentration required to inhibit 50% of the radicals), provide a quantitative measure of antioxidant potential. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)ORAC (µmol TE/g)
Cyanidin-3-glucoside (as proxy)Data not consistently available in this formatData not consistently available in this format~6,360
BHT~29.2~2.8Data not consistently available
BHA~18.1~1.9Data not consistently available
Trolox~4.0~2.9Reference Standard

Note: The data presented is compiled from various sources and may not be directly comparable due to variations in experimental conditions. The antioxidant activity of anthocyanins like this compound is well-documented to be potent.[1]

Signaling Pathways of Anthocyanin Antioxidant Activity

The antioxidant effects of anthocyanins like cyanidin-3-glucoside are not solely due to direct radical scavenging. They also involve the modulation of cellular signaling pathways that enhance the body's endogenous antioxidant defenses. A key pathway implicated in the action of cyanidin-3-glucoside is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4][5][6]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like cyanidin-3-glucoside, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their upregulation. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][3][4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C3G Cyanidin-3-glucoside Keap1_Nrf2 Keap1-Nrf2 Complex C3G->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT, GPx) Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Transcription->Antioxidant_Genes Upregulates Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Nrf2 signaling pathway activation by cyanidin-3-glucoside.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure transparency and reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.[1]

Procedure:

  • A working solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.

  • Various concentrations of the test compound (this compound or synthetic antioxidants) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[1]

Procedure:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation.

Procedure:

  • A working solution of fluorescein (B123965) is prepared in a phosphate (B84403) buffer (pH 7.4).

  • The test sample or a Trolox standard is added to the fluorescein solution in a 96-well plate.

  • The plate is incubated at 37°C.

  • AAPH solution is added to initiate the peroxyl radical generation.

  • The fluorescence decay is monitored kinetically over time.

  • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents (TE).

Experimental_Workflow cluster_assays Antioxidant Assays cluster_compounds Test Compounds DPPH DPPH Assay Data_Analysis Data Analysis (Calculate IC50 or TEAC) DPPH->Data_Analysis Measure Absorbance at 517 nm ABTS ABTS Assay ABTS->Data_Analysis Measure Absorbance at 734 nm ORAC ORAC Assay ORAC->Data_Analysis Measure Fluorescence Decay C3S5G This compound C3S5G->DPPH C3S5G->ABTS C3S5G->ORAC BHT BHT BHT->DPPH BHT->ABTS BHT->ORAC BHA BHA BHA->DPPH BHA->ABTS BHA->ORAC Trolox Trolox Trolox->DPPH Trolox->ABTS Trolox->ORAC Comparison Comparative Evaluation of Antioxidant Activity Data_Analysis->Comparison

Workflow for comparative antioxidant activity evaluation.

References

A Comparative Guide to HPLC and Spectrophotometric Methods for Total Anthocyanin Content Determination

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of total anthocyanin content is a critical analytical parameter for researchers, scientists, and drug development professionals investigating the therapeutic potential and quality of various natural products. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry, primarily through the pH differential method. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist in the selection of the most suitable technique for specific research and quality control needs.

Method Comparison at a Glance

The choice between the spectrophotometric and HPLC methods depends on the specific analytical requirements, such as the need for detailed quantification of individual anthocyanins versus a rapid, high-throughput screening of total anthocyanin content.[1]

FeatureSpectrophotometric Method (pH Differential)High-Performance Liquid Chromatography (HPLC)
Principle Measures the change in absorbance of anthocyanins at different pH levels due to structural transformation.[2][3]Physically separates individual anthocyanin compounds based on their interaction with a stationary and mobile phase.[1]
Specificity Measures total monomeric anthocyanins and does not differentiate between individual compounds.[1]High specificity, allowing for the separation and quantification of individual anthocyanin compounds.[1]
Sensitivity Generally lower sensitivity compared to HPLC.[1]High sensitivity, capable of detecting and quantifying trace amounts of anthocyanins.[1]
Quantification Provides a total content value, typically expressed as cyanidin-3-glucoside equivalents.[1]Provides quantitative data for each individual anthocyanin present in the sample.[1]
Speed Rapid and suitable for high-throughput analysis.[1]More time-consuming due to the chromatographic separation process.[1]
Cost Lower initial instrument cost and operational expenses.[1][4]Higher initial instrument cost and ongoing expenses for columns, solvents, and maintenance.[1]
Complexity Relatively simple to perform.[1]Requires more expertise for method development, operation, and data analysis.[1]
Quantitative Data Comparison

Several studies have demonstrated a high linear correlation (r > 0.925) between the total anthocyanin content determined by the pH differential method and the sum of individual anthocyanins quantified by HPLC.[1][4][5][6] However, the absolute values may differ depending on the sample matrix and the specific anthocyanin profile.

Sample TypeMethodTotal Anthocyanin Content (mg/100g or mg/L)Correlation (r) with HPLCReference
Various Berries pH DifferentialGenerally higher values than HPLC> 0.925[1][5]
HPLCGenerally lower values than pH differential-[1][5]
Fruit Juices pH DifferentialHighly correlated with HPLC results> 0.925[4][5]
HPLCValues can be higher or lower depending on the juice and standard used-[5]
Elderberry pH DifferentialValues were 2.0-2.3 times lower than HPLCHigh[5]
HPLCValues were 2.0-2.3 times higher than pH differential-[5]

Note: Values are often expressed as cyanidin-3-glucoside equivalents for the pH differential method. The choice of standard can influence the final quantified value.[4][5]

Experimental Protocols

Spectrophotometric pH Differential Method

This method is based on the reversible structural change of monomeric anthocyanins with a change in pH.[2][3] The colored oxonium form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5.[2] The difference in absorbance at the wavelength of maximum absorption (λvis-max) is proportional to the total monomeric anthocyanin concentration.

Materials:

  • Potassium chloride (KCl) buffer, 0.025 M, pH 1.0

  • Sodium acetate (B1210297) (CH₃CO₂Na) buffer, 0.4 M, pH 4.5

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Extract anthocyanins from the sample using a suitable solvent (e.g., acidified methanol).[7]

  • Dilution: Prepare two dilutions of the sample extract. One with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be adjusted to yield an absorbance reading at λvis-max within the linear range of the spectrophotometer (typically 0.2-1.4 AU).[2]

  • Equilibration: Allow the solutions to stand for 15-20 minutes to allow for pH equilibration.

  • Spectrophotometric Measurement: Measure the absorbance of each dilution at the λvis-max (around 520 nm for many anthocyanins) and at 700 nm (to correct for haze).[2][8]

  • Calculation: The total monomeric anthocyanin content, expressed as cyanidin-3-glucoside equivalents, is calculated using the following formula:

    Total Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × L)

    Where:

    • A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5

    • MW (Molecular Weight) = 449.2 g/mol for cyanidin-3-glucoside

    • DF = Dilution Factor

    • ε (Molar Extinction Coefficient) = 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside

    • L = Path length in cm (typically 1 cm)

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a more detailed analysis by separating and quantifying individual anthocyanins.[1] This method typically utilizes a reversed-phase column with a gradient elution of an acidified aqueous mobile phase and an organic solvent.[1]

Materials:

  • HPLC system with a diode-array detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[9]

  • Mobile Phase A: e.g., 6% Acetic Acid in ultrapure water[9]

  • Mobile Phase B: e.g., 6% Acetic Acid in acetonitrile[9]

  • Anthocyanin standards (e.g., cyanidin-3-glucoside)

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Sample Preparation: Extract anthocyanins from the sample and filter the extract through a 0.22 µm syringe filter before injection.[7][9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[9]

    • Mobile Phase: A gradient of acidified water (Mobile Phase A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Mobile Phase B).[9][10]

    • Flow Rate: Typically 0.6 - 1.0 mL/min.[9]

    • Detection Wavelength: 520 nm for anthocyanins.[7][9]

    • Injection Volume: Typically 10-20 µL.[9]

  • Gradient Elution Example: A typical gradient might be: 5% to 40% B over 30 minutes, followed by a wash and re-equilibration step.[9]

  • Quantification: Identify individual anthocyanins by comparing their retention times and UV-Vis spectra with those of authentic standards. Quantify each anthocyanin by constructing a calibration curve using the corresponding standard.[1] The total anthocyanin content is the sum of the individual anthocyanin concentrations.[9]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a cross-validation study comparing the spectrophotometric and HPLC methods for total anthocyanin content.

CrossValidationWorkflow cluster_spec Spectrophotometric Analysis (pH Differential) cluster_hplc HPLC Analysis start Sample Collection & Preparation extraction Anthocyanin Extraction start->extraction spec_prep Sample Dilution (pH 1.0 & 4.5 Buffers) extraction->spec_prep Aliquot 1 hplc_prep Sample Filtration extraction->hplc_prep Aliquot 2 spec_measure Absorbance Measurement (λvis-max & 700nm) spec_prep->spec_measure spec_calc Calculate Total Anthocyanin Content (as C3G equivalents) spec_measure->spec_calc comparison Data Comparison & Correlation Analysis spec_calc->comparison hplc_run Chromatographic Separation (C18 Column, Gradient Elution) hplc_prep->hplc_run hplc_detect DAD Detection (520 nm) hplc_run->hplc_detect hplc_quant Identify & Quantify Individual Anthocyanins hplc_detect->hplc_quant hplc_sum Sum Individual Anthocyanins for Total Content hplc_quant->hplc_sum hplc_sum->comparison end_node Method Validation Report comparison->end_node

Caption: Cross-validation workflow for HPLC and spectrophotometric methods.

References

A Comparative Analysis of Anthocyanin Profiles in Different Plant Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in anthocyanin profiles among plant cultivars is critical for harnessing their full therapeutic and nutraceutical potential. This guide provides a comparative analysis of anthocyanin content in various plant cultivars, supported by experimental data and detailed methodologies, to aid in the selection of promising candidates for further research and development.

Anthocyanins, a class of water-soluble flavonoids, are responsible for the vibrant red, purple, and blue pigments in many fruits, vegetables, and flowers.[1][2] Beyond their role as natural colorants, anthocyanins are of significant interest due to their potential health benefits, which are attributed to their antioxidant and anti-inflammatory properties.[3][4] The concentration and composition of these bioactive compounds can vary significantly between different cultivars of the same plant species, influencing their nutritional value and therapeutic efficacy.[5]

This guide delves into the anthocyanin profiles of several plant species, presenting quantitative data from comparative studies. It also outlines the experimental protocols for the extraction and analysis of these compounds and provides visual representations of the anthocyanin biosynthesis pathway and a typical experimental workflow.

Comparative Anthocyanin Profiles

The following tables summarize the quantitative data on the anthocyanin content in different cultivars of blueberry, grape, and blackcurrant. These plants were selected due to the availability of comprehensive comparative studies.

Blueberry (Vaccinium spp.) Cultivars

Blueberries are renowned for their high anthocyanin content. A study involving 62 different cultivars revealed significant variations in their total and individual anthocyanin concentrations.[6][7][8]

CultivarTotal Anthocyanin Content (mg/100g FW)Predominant AnthocyaninsReference
Rubel534.16Malvidin-galactoside, Delphinidin-glycosides, Petunidin-glycosides[6][7][8]
Nui>400Not specified[8]
HL12>400Not specified[8]
Puru71.73Malvidin-galactoside[6][7][8]
Average (62 cultivars) 275.86 Malvidin-galactoside [7][8]

FW: Fresh Weight. The predominant anthocyanins listed are based on the highest average content across the studied cultivars where specified.

Grape (Vitis vinifera) Cultivars

Grapes, particularly red and black varieties, are a rich source of anthocyanins, which are crucial for the color and quality of wine.[9] Teinturier cultivars are noted for having anthocyanins in both their skin and flesh.[10]

CultivarTissueTotal Anthocyanin Content (mg/g DW or µg/g FW)Predominant AnthocyaninsReference
Yan 73 (Teinturier)Skin57.87 mg/g DW (2018)Not specified[9]
Dunkelfelder (Teinturier)SkinNot specifiedNot specified[9]
Cabernet SauvignonSkinNot specifiedMalvidin-3-O-glucoside[10]
Pinot NoirSkin8.43 mg/g DW (2018)Malvidin-3-O-glucoside[9][10]
Royalty (Vitis rupestris hybrid)JuiceNot specifiedHigh concentration of diglucosides[10]
Muscat BouschetJuiceNot specifiedMalvidin-3,5-O-diglucoside[10]
KurucvérJuiceNot specifiedMalvidin-3,5-O-diglucoside[10]

DW: Dry Weight; FW: Fresh Weight. Note that direct comparison of total anthocyanin content is challenging due to different units and experimental conditions.

Blackcurrant (Ribes nigrum) Cultivars

Blackcurrants are another excellent source of anthocyanins, with delphinidin (B77816) and cyanidin (B77932) derivatives being the most abundant.[11]

CultivarTotal Anthocyanin Content (mg/100g) - 3-Year AveragePredominant Anthocyanins (% of total)Reference
Ben Gairn294.38Delphinidin-3-rutinoside (del-3-rut), Cyanidin-3-rutinoside (cya-3-rut)[11][12]
Ceres281.31del-3-rut, cya-3-rut[11][12]
Ometa269.09del-3-rut, cya-3-rut[11][12]
Ben Conan79.41 (First year)del-3-rut, cya-3-rut[12]

Experimental Protocols

Accurate quantification and comparison of anthocyanin profiles rely on standardized and robust experimental methodologies. The following sections outline a general protocol for anthocyanin analysis, synthesized from various research articles.

Anthocyanin Extraction

The extraction of anthocyanins from plant material is a critical first step.[13][14] The choice of solvent and extraction method can significantly impact the yield and stability of the extracted compounds.[15]

1. Sample Preparation:

  • Fresh plant material (e.g., fruits, vegetables) is typically frozen and then lyophilized (freeze-dried) to remove water and facilitate grinding.

  • The dried material is ground into a fine powder to increase the surface area for extraction.

2. Solvent System:

  • A common and effective solvent system is a mixture of methanol (B129727) or ethanol (B145695) with water, acidified with a small amount of acid (e.g., hydrochloric acid, formic acid, or trifluoroacetic acid).[13][15] A typical ratio is methanol/water/TFA (e.g., 0.58/0.38/0.04).[13] The acidic conditions help to stabilize the anthocyanins in their colored flavylium (B80283) cation form.

3. Extraction Procedure:

  • The powdered plant material is mixed with the extraction solvent.

  • To enhance extraction efficiency, methods like sonication (ultrasound-assisted extraction) or stirring are employed.[13] For instance, the sample can be sonicated for a short period (e.g., 30 seconds) and then stirred.[13]

  • The mixture is then centrifuged at high speed (e.g., 13,200 x g for 10 minutes at 4°C) to separate the solid plant debris from the liquid extract.[13]

  • The supernatant containing the anthocyanins is collected. The extraction process may be repeated to maximize the yield.

Anthocyanin Quantification and Identification

High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector and often a mass spectrometer (MS) is the most common and powerful technique for separating, identifying, and quantifying individual anthocyanins.[10][16]

1. Chromatographic Separation:

  • Column: A reverse-phase C18 column is typically used for the separation of anthocyanins.[16]

  • Mobile Phase: A gradient elution is employed using two solvents, typically:

    • Solvent A: Acidified water (e.g., with formic acid).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: The proportion of Solvent B is gradually increased over the course of the run to elute anthocyanins with different polarities. A typical program might last between 20 and 70 minutes.[17]

2. Detection and Identification:

  • PDA Detector: This detector measures the absorbance of the eluting compounds across a range of wavelengths. Anthocyanins typically show maximum absorbance around 520 nm.[18]

  • Mass Spectrometry (MS): ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry) is used to determine the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. This information is crucial for the precise identification of the anthocyanidin core, the type and position of sugar moieties, and any acylation.[10][19]

3. Quantification:

  • Quantification is typically performed by creating a calibration curve using external standards of known anthocyanins (e.g., cyanidin-3-glucoside).

  • The peak area from the HPLC chromatogram at the characteristic wavelength (e.g., 520 nm) is proportional to the concentration of the anthocyanin.

Visualizing Key Processes

To better understand the biological and experimental frameworks, the following diagrams illustrate the anthocyanin biosynthesis pathway and a standard experimental workflow.

Anthocyanin_Biosynthesis_Pathway Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydroflavonols Dihydroflavonols (e.g., Dihydrokaempferol) Naringenin->Dihydroflavonols F3H Leucoanthocyanidins Leucoanthocyanidins Dihydroflavonols->Leucoanthocyanidins DFR Anthocyanidins Anthocyanidins (e.g., Cyanidin) Leucoanthocyanidins->Anthocyanidins ANS Anthocyanins Anthocyanins (e.g., Cyanidin-3-glucoside) Anthocyanidins->Anthocyanins UFGT PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H DFR DFR ANS ANS/LDOX UFGT UFGT Malonyl_CoA Malonyl-CoA Malonyl_CoA->Naringenin_chalcone

Caption: The generalized anthocyanin biosynthesis pathway in plants.

Experimental_Workflow Sample_Collection Plant Material Collection (Different Cultivars) Sample_Preparation Sample Preparation (Freezing, Lyophilization, Grinding) Sample_Collection->Sample_Preparation Extraction Anthocyanin Extraction (Acidified Solvent, Sonication) Sample_Preparation->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Filtration Filtration of Extract Centrifugation->Filtration Analysis HPLC-PDA-MS/MS Analysis Filtration->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Comparison Comparative Analysis of Profiles Data_Processing->Comparison

Caption: A typical experimental workflow for comparative anthocyanin analysis.

Conclusion

The selection of plant cultivars with superior anthocyanin profiles is a crucial step in the development of functional foods, nutraceuticals, and pharmaceuticals. As the presented data indicates, there is substantial variation in anthocyanin content and composition among cultivars of the same species. This highlights the importance of comprehensive screening and analysis. The methodologies and pathways detailed in this guide provide a foundational framework for researchers to conduct their own comparative studies, ultimately contributing to the discovery and utilization of anthocyanin-rich plant sources for the advancement of human health.

References

A Comparative Guide to the Structure-Activity Relationship of Cyanidin 3-Sophoroside-5-Glucoside and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of cyanidin (B77932) 3-sophoroside-5-glucoside and its derivatives, focusing on their antioxidant and anti-inflammatory properties. The structure-activity relationships are explored with supporting experimental data to inform future research and drug development endeavors.

Structure-Activity Relationship: Key Determinants of Bioactivity

The biological efficacy of cyanidin 3-sophoroside-5-glucoside, a primary anthocyanin in purple-fleshed sweet potato, is intricately linked to its molecular structure.[1] Modifications to the glycosylation and acylation patterns of the cyanidin core significantly influence its antioxidant and anti-inflammatory activities.

Glycosylation: The nature and position of sugar moieties are critical. For instance, the disaccharide sophorose at the 3-position of cyanidin 3-sophoroside may create steric hindrance, potentially reducing its radical scavenging ability compared to the monosaccharide in cyanidin 3-glucoside.[2][3] One study found the reaction rate constant for cyanidin 3-sophoroside with superoxide (B77818) radicals to be approximately ten times lower than that of its aglycone, cyanidin.[2][4] In contrast, 3-glucosylation of cyanidin does not appear to significantly alter its antioxidant activity compared to the aglycone.[2]

Acylation: The addition of acyl groups, such as phenolic acids (e.g., caffeic, ferulic, p-coumaric acids) or aliphatic fatty acids, can enhance the stability, lipophilicity, and potentially the biological activity of anthocyanins. Acylation can improve the antioxidant capacity in both aqueous and lipid systems. For example, acylated cyanidin-3-glucosides have shown higher radical scavenging activity compared to their non-acylated counterparts.[5][6] This is attributed to the added phenolic hydroxyl groups from the acyl donors, which can also participate in radical scavenging.[5] Furthermore, acylation with medium-chain fatty acids has been shown to improve the stability and optical absorbance of cyanidin-3-glucoside.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound and related compounds. It is important to note that direct comparative studies across a wide range of derivatives are limited, and much of the detailed quantitative data is available for the closely related cyanidin-3-glucoside.

Table 1: Antioxidant Activity Data

CompoundAssayResultReference
Cyanidin 3-sophorosideSuperoxide Radical ScavengingRate constant: 2.2 × 10⁵ M⁻¹s⁻¹[2][4]
Cyanidin (Aglycone)Superoxide Radical ScavengingRate constant: 1.9 × 10⁶ M⁻¹s⁻¹[2][4]
Cyanidin 3-glucosideDPPH Radical ScavengingIC50: 6.61 µM[4]
Cyanidin 3-glucosideSuperoxide Radical ScavengingEC50: 29.39 µM[4]
Cyanidin 3-rutinosideDPPH Radical ScavengingEC50: 8.78 µM[4]
Cyanidin 3-rutinosideSuperoxide Radical ScavengingEC50: 45.94 µM[4]
Cyanidin 3,5-diglucosideDPPH Radical ScavengingStronger activity than delphinidin-3-glucoside[4]
Acylated Cyanidin 3-glucosides (with p-coumaric acid)DPPH Radical Scavenging6.56% increase in scavenging rate vs. non-acylated[5]
Acylated Cyanidin 3-glucosides (with caffeic acid)DPPH Radical Scavenging15.21% increase in scavenging rate vs. non-acylated[5]

Table 2: Anti-inflammatory Activity Data

CompoundCell LineTarget/EffectResultReference
Cyanidin 3-glucosideHT-29 (Human intestinal cells)iNOS and COX-2 expressionInhibition at 25 µM[7]
Cyanidin 3-glucosideHT-29 (Human intestinal cells)NO, PGE2, IL-8 productionSignificant reduction at 25 µM[7]
Cyanidin 3-glucosideTHP-1 (Human macrophages)iNOS and COX-2 expressionDose-dependent inhibition[8]
Cyanidin 3-glucosideTHP-1 (Human macrophages)NO and PGE2 productionDose-dependent decrease[8]
Cyanidin 3-glucoside LiposomesTHP-1 (Human macrophages)TNF-α release84.29 ± 2.70 pg/ml at 120 µg/ml[9]
Cyanidin 3-glucosideTHP-1 (Human macrophages)TNF-α release140.00 ± 3.48 pg/ml at 120 µg/ml[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ is proportional to the antioxidant concentration and is measured by the decrease in absorbance at 734 nm.[10]

Protocol:

  • Preparation of ABTS•⁺ stock solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

  • Preparation of ABTS•⁺ working solution: Dilute the stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Assay Procedure:

    • Add 20 µL of the test compound (at various concentrations) or standard (Trolox) to a 96-well microplate.

    • Add 200 µL of the ABTS•⁺ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.[10]

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalents (TE) or as an IC50 value.

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[10]

Protocol:

  • Preparation of FRAP reagent:

    • 300 mM acetate (B1210297) buffer (pH 3.6).

    • 10 mM TPTZ in 40 mM HCl.

    • 20 mM FeCl₃·6H₂O solution.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution. Warm the reagent to 37°C before use.[10]

  • Assay Procedure:

    • Add 30 µL of the supernatant of the sample homogenate to 900 µL of the FRAP reagent.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 595 nm.

  • Calculation: A standard curve is prepared using FeSO₄ or Trolox, and the results are expressed as Fe²⁺ equivalents or Trolox equivalents.

Anti-inflammatory Activity Assays

Principle: This assay quantifies the inhibitory effect of a compound on the transcriptional activity of NF-κB. Cells are engineered to express a luciferase reporter gene under the control of an NF-κB response element. Inhibition of NF-κB activation results in a decrease in luciferase expression, which is measured as a reduction in luminescence.[10]

Protocol:

  • Cell Culture: Seed a suitable reporter cell line (e.g., HEK293T or RAW 264.7) in a 96-well plate and incubate overnight.[10]

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[10]

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours.[10]

  • Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.[10]

  • Calculation: Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation. The inhibition is quantified by measuring the reduction in the production of a specific prostaglandin, such as PGE₂.[8]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine.

  • Enzyme and Inhibitor Incubation: Add the COX-2 enzyme solution to the reaction mixture. Then, add the test compound at various concentrations and pre-incubate at 37°C for 10 minutes.[8]

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction and incubate for a specific time (e.g., 2 minutes) at 37°C.[8]

  • Termination and Measurement: Stop the reaction by adding a stannous chloride solution. The amount of PGE₂ produced is then quantified using an Enzyme Immunoassay (EIA) kit.[5]

  • Calculation: The inhibitory potency of the test compound is determined by comparing the amount of PGE₂ produced in the presence of the inhibitor to that of a negative control. The results are often expressed as an IC50 value.[8]

Signaling Pathway Modulation

This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways. While specific studies on this compound are limited, the mechanisms of the closely related cyanidin-3-glucoside (C3G) are well-documented and provide valuable insights.

Inhibition of Pro-inflammatory Pathways (NF-κB and MAPK)

C3G has been shown to suppress the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[11] In response to inflammatory stimuli like lipopolysaccharide (LPS), C3G can inhibit the phosphorylation of IκB-α, which prevents the nuclear translocation of the NF-κB p65 subunit.[11] This, in turn, downregulates the expression of pro-inflammatory genes, including iNOS and COX-2, and the production of inflammatory mediators like NO and PGE₂.[7][8] Similarly, C3G can inhibit the phosphorylation of key kinases in the MAPK pathway, such as ERK, p38, and JNK.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK Kinases (ERK, p38, JNK) MAPK Kinases (ERK, p38, JNK) TLR4->MAPK Kinases (ERK, p38, JNK) Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) NF-κB (p65/p50)->Pro-inflammatory Genes (iNOS, COX-2) Induces Transcription Phosphorylated MAPK Phosphorylated MAPK MAPK Kinases (ERK, p38, JNK)->Phosphorylated MAPK Phosphorylates This compound This compound This compound->IKK Inhibits This compound->MAPK Kinases (ERK, p38, JNK) Inhibits G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE Antioxidant Response Element Nrf2->ARE Binds This compound This compound This compound->Keap1 Inhibits Antioxidant Genes (HO-1, SOD, CAT, GPx) Antioxidant Genes (HO-1, SOD, CAT, GPx) ARE->Antioxidant Genes (HO-1, SOD, CAT, GPx) Induces Transcription G Start Start Compound Synthesis/Isolation Synthesis or Isolation of This compound and Derivatives Start->Compound Synthesis/Isolation Structural Characterization Structural Characterization (NMR, MS) Compound Synthesis/Isolation->Structural Characterization In Vitro Antioxidant Assays In Vitro Antioxidant Assays (ABTS, FRAP, DPPH, etc.) Structural Characterization->In Vitro Antioxidant Assays In Vitro Anti-inflammatory Assays In Vitro Anti-inflammatory Assays (NF-κB, COX-2, iNOS inhibition) Structural Characterization->In Vitro Anti-inflammatory Assays Data Analysis & Comparison Data Analysis and Structure-Activity Relationship Determination In Vitro Antioxidant Assays->Data Analysis & Comparison Cell-based Assays Cell-based Assays (e.g., Macrophages, Intestinal Cells) In Vitro Anti-inflammatory Assays->Cell-based Assays Signaling Pathway Analysis Signaling Pathway Analysis (Western Blot, qPCR) Cell-based Assays->Signaling Pathway Analysis Signaling Pathway Analysis->Data Analysis & Comparison End End Data Analysis & Comparison->End

References

A Head-to-Head Battle: Unveiling the Bioactivity of Acylated vs. Non-Acylated Anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of natural compounds is paramount. Anthocyanins, the vibrant pigments responsible for the red, purple, and blue hues in many plants, have garnered significant attention for their therapeutic potential. However, a key structural variation—acylation—can dramatically influence their stability, bioavailability, and overall biological efficacy. This guide provides a quantitative comparison of bioactivity between acylated and non-acylated anthocyanins, supported by experimental data and detailed methodologies.

Acylation refers to the addition of an acyl group (such as cinnamic, malonic, or acetic acid) to the sugar moiety of the anthocyanin molecule. This seemingly minor alteration has profound implications for the molecule's physicochemical properties and its interaction with biological systems. This guide will delve into a comparative analysis of their stability, antioxidant activity, anti-inflammatory effects, and bioavailability.

Stability: Acylation as a Shield

One of the most significant advantages of acylated anthocyanins is their enhanced stability. Non-acylated anthocyanins are notoriously unstable and susceptible to degradation by heat, pH changes, and light. Acylation, particularly with aromatic acyl groups, provides a protective "shield" through intramolecular co-pigmentation, enhancing their resilience.

ParameterAcylated AnthocyaninsNon-Acylated AnthocyaninsSource(s)
Thermal Stability Significantly more stable at higher temperatures. Diacylated anthocyanins from red cabbage showed a degradation constant of 0.8 h⁻¹ at 50°C. The half-life of purple sweet potato anthocyanins at 90°C was 502 minutes.More susceptible to thermal degradation. The non-acylated fraction of red cabbage anthocyanins had a degradation constant of 6.9 h⁻¹ at 50°C.[1]
pH Stability Generally more stable over a wider pH range, especially in neutral and slightly alkaline conditions.[1]Less stable, particularly in neutral to alkaline pH, leading to color loss.[1]
Light Stability More resistant to photodegradation.Prone to degradation upon exposure to light.

Bioavailability: A Complex Trade-Off

While acylation enhances stability, it appears to have a detrimental effect on bioavailability. The larger, more complex structure of acylated anthocyanins may hinder their absorption in the gastrointestinal tract.

ParameterAcylated AnthocyaninsNon-Acylated AnthocyaninsSource(s)
Plasma Concentration 8-10 fold lower recovery in plasma compared to non-acylated counterparts (from purple carrots).Higher plasma concentrations observed post-consumption.[2][3]
Urinary Excretion 11-14 fold lower recovery in urine compared to non-acylated counterparts (from purple carrots). Urinary recovery was >4-fold lower for acylated anthocyanins from red cabbage.Higher levels of excretion in urine, indicating greater absorption.[2][3]
Intestinal Permeability Generally lower permeability across intestinal cell models like Caco-2.Higher permeability has been observed in in-vitro studies.

Antioxidant Activity: A Contentious Arena

The impact of acylation on antioxidant activity is a subject of ongoing research, with some conflicting findings. The antioxidant capacity of anthocyanins is largely attributed to the free hydroxyl groups on their B-ring, which can donate a hydrogen atom to scavenge free radicals.

Some studies suggest that acylation with phenolic acids can increase antioxidant activity by adding more radical-scavenging moieties to the molecule. However, other research indicates that the bulky acyl group may cause steric hindrance, potentially reducing the accessibility of the key hydroxyl groups and thus diminishing antioxidant potential.

AssayAcylated Anthocyanin (Example)Non-Acylated Anthocyanin (Example)Key FindingsSource(s)
DPPH Radical Scavenging Acylated cyanidin-3-O-glucosideCyanidin-3-O-glucosideAcylated C3G showed significantly higher scavenging rates at lower concentrations.[4]
Hydroxyl Radical Scavenging Acylated cyanidin-3-O-glucosideCyanidin-3-O-glucosideAcylated C3G displayed significantly higher hydroxyl radical scavenging ability across all tested concentrations.[4]

Anti-inflammatory Effects: Targeting Key Pathways

Both acylated and non-acylated anthocyanins have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.

While direct comparative IC50 values for pure acylated versus non-acylated forms of the same anthocyanin are scarce in the literature, some evidence suggests that acylated anthocyanins may be more effective at suppressing NF-κB activation. This could be attributed to their enhanced stability, allowing them to reach their target sites in a more intact form.

Cell LineInflammatory StimulusAcylated Anthocyanins (General Finding)Non-Acylated Anthocyanins (General Finding)Source(s)
RAW 264.7 Macrophages Lipopolysaccharide (LPS)Extracts rich in acylated anthocyanins have shown significant inhibition of nitric oxide (NO) production and pro-inflammatory cytokines (TNF-α, IL-6).Extracts rich in non-acylated anthocyanins also demonstrate potent inhibition of inflammatory markers.[1]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have a deep violet color.

  • Sample Preparation: Dissolve the anthocyanin samples (both acylated and non-acylated) in a suitable solvent (e.g., methanol or ethanol) to create a series of concentrations.

  • Reaction: In a 96-well plate or cuvettes, mix a specific volume of the DPPH solution with varying concentrations of the anthocyanin samples. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

In-Vitro Anti-inflammatory Assay in Macrophage Cell Lines (e.g., RAW 264.7)

This assay assesses the ability of a compound to inhibit the production of inflammatory mediators in immune cells stimulated with an inflammatory agent.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach a desired confluency.

  • Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the acylated and non-acylated anthocyanin samples for a specific duration (e.g., 1-2 hours).

  • Inflammatory Stimulation: Induce an inflammatory response by adding a stimulating agent, such as lipopolysaccharide (LPS), to the cell culture medium (except for the negative control group).

  • Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Measurement of Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant can be measured using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • IC50 Determination: The IC50 value for the inhibition of each inflammatory mediator is calculated from the dose-response curves.

Caco-2 Cell Permeability Assay

This in-vitro model is widely used to predict the intestinal absorption of compounds.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal barrier.

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (Apical to Basolateral):

    • Add the test compound (acylated or non-acylated anthocyanin) to the apical (upper) chamber of the Transwell® insert.

    • At specific time intervals, collect samples from the basolateral (lower) chamber.

  • Sample Analysis: Quantify the concentration of the anthocyanin in the collected samples using a suitable analytical method, such as HPLC or LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The rate of transport across the cell monolayer is expressed as the apparent permeability coefficient (Papp), calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the substance in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the substance in the donor compartment.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p_IκBα P-IκBα IκBα->p_IκBα Degradation NFκB NF-κB p_NFκB P-NF-κB (Active) NFκB->p_NFκB Phosphorylation DNA DNA p_NFκB->DNA Translocates to Nucleus and binds to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Proinflammatory_Genes Induces Transcription Anthocyanins Acylated / Non-Acylated Anthocyanins Anthocyanins->IKK Inhibit Anthocyanins->p_NFκB Inhibit Translocation

Caption: The NF-κB signaling pathway and points of inhibition by anthocyanins.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis A1 Prepare DPPH Solution (in Methanol) B1 Mix DPPH Solution with Samples A1->B1 A2 Prepare Anthocyanin Samples (Serial Dilutions) A2->B1 B2 Incubate in the Dark (e.g., 30 min) B1->B2 C1 Measure Absorbance (at ~517 nm) B2->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 Value C2->C3

Caption: Experimental workflow for the DPPH antioxidant assay.

G cluster_0 Cell Culture cluster_1 Transport Experiment cluster_2 Analysis A1 Seed Caco-2 cells on permeable supports A2 Culture for ~21 days to form a monolayer A1->A2 A3 Verify monolayer integrity (TEER measurement) A2->A3 B1 Add anthocyanin sample to apical chamber A3->B1 B2 Collect samples from basolateral chamber at time intervals B1->B2 C1 Quantify anthocyanin concentration (HPLC/LC-MS) B2->C1 C2 Calculate Papp value C1->C2

Caption: Experimental workflow for the Caco-2 cell permeability assay.

References

Safety Operating Guide

Navigating the Disposal of Cyanidin 3-Sophoroside-5-Glucoside: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical compounds is a critical component of maintaining a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of cyanidin (B77932) 3-sophoroside-5-glucoside, an anthocyanin compound. While not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount.[1][2]

Immediate Safety and Handling Precautions

Before addressing disposal, it is crucial to handle cyanidin 3-sophoroside-5-glucoside with appropriate care to minimize exposure and contamination.

  • Personal Protective Equipment (PPE): Always wear suitable PPE, including safety glasses, nitrile or latex gloves, and a laboratory coat when handling the compound.[1][3]

  • Avoid Dust Formation: When working with the solid form of the compound, take measures to prevent the generation of dust.[1]

  • Ventilation: Handle the powdered form of this compound in a designated area with adequate ventilation, such as a chemical fume hood.[3]

  • Spill Response: In the event of a spill, avoid creating dust. The spilled material should be collected into a sealed container for disposal. Subsequently, the affected area should be cleaned with soap and water.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and associated waste is through a licensed professional waste disposal service.[1] This ensures compliance with local regulations and prevents environmental contamination.

Waste Segregation and Collection:

Proper segregation of waste is the first step in a compliant disposal process. All materials that have come into contact with this compound should be treated as chemical waste.

Waste TypeCollection and Labeling Procedure
Unused/Surplus Product Collect in a designated, sealed, and clearly labeled chemical waste container.
Solutions Collect in a separate, designated, sealed, and clearly labeled chemical waste container.
Contaminated Consumables Includes gloves, weighing boats, pipette tips, and filter paper. These should be collected in a designated chemical waste container.
Contaminated Packaging Dispose of in the same manner as the product itself, collected for professional waste disposal.[1]

Currently, specific quantitative data regarding permissible disposal concentrations or waste categorization codes for this compound are not available in safety data sheets.[1] The guiding principle is to manage all waste through a certified service.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Generate Waste (Unused product, solutions, contaminated items) B Segregate Waste Types A->B C Use Designated, Sealed Containers B->C D Clearly Label Containers (Contents, Date) C->D E Store in a Secure, Designated Area D->E F Arrange for Pickup by a Licensed Waste Disposal Service E->F

Disposal workflow for this compound.

Environmental Considerations for Anthocyanins

It is noteworthy that anthocyanins, the class of compounds to which this compound belongs, are naturally occurring pigments found in many plants.[4][5] Research is actively exploring the recovery of these valuable bioactive compounds from food and agricultural waste for use in various industries, including as natural colorants and for their health-promoting properties.[4][6][7][8] This underscores the importance of not disposing of these materials into the environment indiscriminately, as they are a subject of interest for sustainable recovery and reuse.[4]

References

Personal protective equipment for handling CYANIDIN 3-SOPHOROSIDE-5-GLUCOSIDE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for handling CYANIDIN 3-SOPHOROSIDE-5-GLUCOSIDE in a laboratory setting. Adherence to these procedures is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

While available safety data for the related compound Cyanidin 3-O-glucoside (chloride) suggests it is not classified as a hazardous substance, it is prudent to follow standard laboratory safety practices and wear appropriate personal protective equipment to minimize any potential risks.[1] The following PPE is recommended when handling this compound:

Protection TypeRecommended EquipmentSpecifications & Notes
Eye/Face Protection Safety glasses with side shields or safety gogglesMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for tasks with a high risk of splashing.[2][3]
Hand Protection Disposable nitrile glovesProvides protection against incidental contact. For prolonged or direct contact, consider double-gloving or using more robust chemical-resistant gloves.[2][3]
Body Protection Laboratory coatA standard lab coat should be worn and kept fully buttoned. For handling larger quantities, a chemical-resistant apron may be advisable.
Respiratory Protection Generally not required for small quantities in a well-ventilated area.An N95 respirator or equivalent should be used if handling large quantities of powder, especially in poorly ventilated areas or when dust formation is likely.[2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.

Engineering Controls:

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[2]

Safe Work Practices:

  • Preventing Dust Formation: As this compound is likely a powder, care should be taken to avoid generating dust.

  • Hygiene Measures: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2] Avoid contact with skin, eyes, and clothing.

Storage:

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from moisture and direct sunlight.

  • Temperature: Room temperature storage is generally acceptable.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Disposal Plan

The overriding principle of prudent laboratory practice is to formulate a disposal plan before beginning any experimental work.[5] As this compound is not classified as hazardous, disposal is generally straightforward. However, always adhere to local and institutional regulations.

Waste Characterization:

  • Based on available data for similar compounds, this substance is considered non-hazardous waste.

Disposal Route:

  • Solid Waste: Uncontaminated solid waste can typically be disposed of in the regular trash.[6] However, it is best practice to place it in a designated container for non-hazardous chemical waste.

  • Liquid Waste: Non-hazardous liquid waste may be permissible to be poured down the sink drain with copious amounts of water, but institutional approval should be obtained first.[7][8]

  • Empty Containers: Empty containers should be triple rinsed with a suitable solvent. The rinsate should be collected and disposed of as non-hazardous liquid waste. The defaced, empty container can then be disposed of in the regular trash.[9]

Regulatory Compliance:

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on non-hazardous waste disposal.[6][7]

Experimental Workflow

The following diagram illustrates the standard workflow for handling and disposing of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup a Review Safety Information (SDS) b Don Appropriate PPE a->b c Weigh/Handle in Ventilated Area b->c d Perform Experiment c->d e Segregate Waste d->e f Dispose of Solid Waste e->f g Dispose of Liquid Waste e->g h Dispose of Empty Containers e->h i Clean Work Area f->i g->i h->i j Remove PPE and Wash Hands i->j

Caption: Safe handling and disposal workflow.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.